molecular formula C25H22N4O8 B1681762 Streptonigrin CAS No. 1079893-79-0

Streptonigrin

Cat. No.: B1681762
CAS No.: 1079893-79-0
M. Wt: 506.5 g/mol
InChI Key: PVYJZLYGTZKPJE-UHFFFAOYSA-N
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Description

Streptonigrin is an aminoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces flocculus. This compound complexes with DNA and topoisomerase II, resulting in DNA cleavage and inhibition of DNA replication and RNA synthesis. This agent also acts as a reverse transcriptase inhibitor and causes free radical-mediated cellular damage. (NCI04)
This compound is complex cytotoxic antibiotic obtained from Streptomyces flocculus or S. rufochronmogenus. It is used in advanced carcinoma and causes leukopenia. It has a role as an antimicrobial agent and an antineoplastic agent. It is a quinolone and a member of pyridines.
Complex cytotoxic antibiotic obtained from Streptomyces flocculus or S. rufochronmogenus. It is used in advanced carcinoma and causes leukopenia.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Molecular Weight

506.5 g/mol
Source PubChem
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Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3930-19-6
Record name Streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Streptonigrin-Producing Organism Streptomyces flocculus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Streptonigrin, a potent aminoquinone antibiotic with significant antitumor properties, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces flocculus. First isolated in 1959, its complex structure and broad biological activity have made it a subject of extensive research. This technical guide provides a comprehensive overview of the core biological and chemical processes involved in the production of this compound by S. flocculus. It details the biosynthetic pathway, the genetic and environmental regulation of its production, protocols for fermentation, extraction, and purification, as well as analytical methods for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction to Streptomyces flocculus and this compound

Streptomyces flocculus is a filamentous soil bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This compound (C₂₅H₂₂N₄O₈, Molar Mass: 506.47 g/mol ) is one such metabolite, exhibiting potent activity against a range of tumor cell lines and bacteria. Its mechanism of action involves the generation of reactive oxygen species that cause DNA damage, and it also inhibits topoisomerase II.[1] Despite its therapeutic potential, the clinical use of this compound has been limited by its toxicity.[2] Current research focuses on understanding its biosynthesis to enable the generation of novel, less toxic analogs through genetic engineering and synthetic biology approaches.

Biosynthesis of this compound

The biosynthesis of this compound in S. flocculus is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the stn cluster. This cluster contains 48 genes that encode the enzymes responsible for the stepwise assembly of the intricate this compound molecule.[3]

The this compound Biosynthetic Gene Cluster (stn)

The stn gene cluster is the blueprint for this compound production. Key genes within this cluster and their putative functions are essential for understanding and manipulating the biosynthetic pathway. A summary of some key genes is provided in the table below.

GenePutative FunctionReference
stnAα/β-hydrolase[3]
stnB1Dioxygenase[3]
stnF2Leucine carboxyl methyltransferase
stnK3Cupin superfamily protein (epimerase)
stnQ1S-adenosylmethionine (SAM)-dependent C-methyltransferase
stnQ2O-methyltransferase
stnRPyridoxal 5'-phosphate (PLP)-dependent aminotransferase
Key Precursors and Intermediates

The biosynthesis of this compound proceeds through a series of key intermediates, with L-tryptophan serving as a primary precursor. One of the critical early steps is the formation of β-methyltryptophan. Recent studies have identified (2S,3S)-β-methyltryptophan as the true biosynthetic intermediate, contrary to earlier proposals. Another significant intermediate that has been isolated from mutant strains is lavendamycin, which contains a β-carboline moiety.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The pathway begins with the modification of L-tryptophan and culminates in the formation of the complex tetracyclic structure of this compound.

Streptonigrin_Biosynthesis L_Tryptophan L-Tryptophan Indolepyruvate Indolepyruvate L_Tryptophan->Indolepyruvate Transamination SS_beta_methyltryptophan (2S,3S)-β-methyltryptophan (True Intermediate) R_beta_methyl_indolepyruvate (R)-β-methyl indolepyruvate Indolepyruvate->R_beta_methyl_indolepyruvate StnQ1 (C-methylation) S_beta_methyl_indolepyruvate (S)-β-methyl indolepyruvate R_beta_methyl_indolepyruvate->S_beta_methyl_indolepyruvate StnK3 (Epimerization) S_beta_methyl_indolepyruvate->SS_beta_methyltryptophan StnR (Transamination) Lavendamycin Lavendamycin SS_beta_methyltryptophan->Lavendamycin Series of enzymatic steps This compound This compound Methyl_ester_lavendamycin Methyl ester of Lavendamycin Lavendamycin->Methyl_ester_lavendamycin StnF2 (Methylation) Cleaved_intermediate Oxidatively Cleaved Intermediate Methyl_ester_lavendamycin->Cleaved_intermediate StnB1/B2 (Oxidative Cleavage) Cleaved_intermediate->this compound Tailoring steps (e.g., StnQ2 O-methylation)

Caption: Proposed biosynthetic pathway of this compound in S. flocculus.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated at both the genetic and physiological levels. This regulation ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase, and in response to specific environmental cues.

Genetic Regulation

The stn gene cluster contains regulatory genes that control the expression of the biosynthetic genes. While specific pathway-specific regulators for this compound have not been fully elucidated, the production of antibiotics in Streptomyces is generally controlled by a hierarchical cascade of regulatory proteins.

Environmental and Nutritional Regulation

Nitrogen availability is a key environmental factor that influences this compound biosynthesis. Studies have shown that the concentration of ammonium in the culture medium has a significant impact on production.

In Streptomyces, the global nitrogen regulator GlnR plays a central role in coordinating nitrogen metabolism and secondary metabolism. High concentrations of readily available nitrogen sources, such as ammonium, can repress the production of secondary metabolites, a phenomenon known as nitrogen catabolite repression. In the case of this compound, increased initial levels of ammonium in a defined medium can lead to increased biomass but decreased specific productivity. Conversely, controlling the supply of ammonium, for instance, through slow feeding or the use of an ammonium-trapping agent, has been shown to enhance this compound titers. This suggests that GlnR or other nitrogen-sensing regulators may directly or indirectly control the expression of the stn gene cluster.

Nitrogen_Regulation High_Ammonium High Ammonium Concentration Low_Ammonium Low Ammonium Concentration GlnR_active GlnR (Active) High_Ammonium->GlnR_active Activates GlnR_inactive GlnR (Inactive) Low_Ammonium->GlnR_inactive Inactivates Primary_Metabolism Primary Metabolism (Growth) GlnR_active->Primary_Metabolism Promotes stn_cluster stn Gene Cluster Expression GlnR_active->stn_cluster Represses GlnR_inactive->stn_cluster De-represses Streptonigrin_Production This compound Production stn_cluster->Streptonigrin_Production Leads to

Caption: Simplified model of nitrogen regulation of this compound production.

Data Presentation

Note: The following tables present illustrative data based on qualitative descriptions from the literature, as specific quantitative data for public dissemination is limited. The values are intended to demonstrate trends and are not absolute experimental results.

Fermentation Parameters and this compound Yield
Medium ComponentConcentrationThis compound Titer (mg/L)Biomass (g/L)Reference
Glucose20 g/L105.0Illustrative
Glucose40 g/L157.5Illustrative
Ammonium Chloride1 g/L126.0Illustrative
Ammonium Chloride5 g/L88.0Illustrative
Slow NH₄Cl Feed0.1 g/L/day187.0Illustrative
Purification Summary
Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (mg/mg)Yield (%)Fold Purification
Crude Extract50002000.041001
Silica Gel Chromatography10001800.18904.5
Reverse Phase Chromatography2001600.808020
Sephadex LH-20501503.007575

Experimental Protocols

Cultivation of Streptomyces flocculus for this compound Production

This protocol describes the general procedure for the cultivation of S. flocculus in a defined liquid medium to induce the production of this compound.

Materials:

  • Streptomyces flocculus strain (e.g., ATCC 13257)

  • Spore stock of S. flocculus in 20% glycerol

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (defined medium with glucose as the carbon source and ammonium chloride as the nitrogen source)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of S. flocculus spores from a glycerol stock.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Culture: Inoculate 500 mL of production medium in a 2 L baffled flask with 25 mL of the seed culture (5% v/v).

  • Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

  • Monitor the culture periodically for growth (mycelial dry weight) and this compound production (via HPLC analysis of the culture broth).

Extraction and Purification of this compound

This protocol is adapted from a method for purifying this compound from a large-scale fermentation broth.

Materials:

  • Fermentation broth of S. flocculus

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether, ethyl acetate, methanol for elution

  • Reverse phase silica gel

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto a larger silica gel column pre-equilibrated with petroleum ether. Elute the column with a stepwise gradient of petroleum ether:ethyl acetate, followed by ethyl acetate:methanol. Collect fractions and analyze for the presence of this compound by HPLC.

  • Reverse Phase Chromatography: Pool the fractions containing this compound, evaporate to dryness, and dissolve in a minimal amount of methanol. Load the sample onto a reverse phase silica gel column. Elute with a gradient of water:methanol. Collect and analyze fractions.

  • Size Exclusion Chromatography: Pool the enriched fractions, concentrate, and load onto a Sephadex LH-20 column. Elute with methanol. Collect the fractions containing pure this compound and evaporate to dryness.

HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound in fermentation broth or purified samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • This compound standard

  • Formic acid

  • Acetonitrile

  • Methanol

  • Deionized water

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to pellet the mycelia. Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over time to elute this compound. For example: 10% B to 100% B over 25 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm and 375 nm

  • Quantification: Prepare a standard curve of this compound of known concentrations. Inject the samples and standards onto the HPLC system. Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Experimental Workflows and Logical Relationships

General Experimental Workflow for this compound Production and Analysis

Experimental_Workflow Strain_Maintenance Strain Maintenance (S. flocculus) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Maintenance->Inoculum_Prep Fermentation Fermentation (Production Culture) Inoculum_Prep->Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis and Quantification (HPLC, MS) Purification->Analysis Characterization Structural Elucidation (NMR) Analysis->Characterization

References

The Biosynthesis of Streptonigrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Streptonigrin is a potent aminoquinone antibiotic with significant antitumor activity, originally isolated from the bacterium Streptomyces flocculus.[1][2] Its complex chemical structure and broad biological activity have made its biosynthetic pathway a subject of intense research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key intermediates. It is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, providing the foundational knowledge needed to explore this fascinating metabolic pathway and engineer novel this compound analogs.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is located in a large gene cluster within the Streptomyces flocculus genome. This cluster, designated as the stn cluster, is comprised of 48 individual genes that orchestrate the intricate assembly of the this compound molecule.[1][2] Bioinformatic analysis and gene knockout studies have begun to unravel the functions of these genes, revealing a complex interplay of enzymes responsible for precursor synthesis, core scaffold assembly, and a series of tailoring reactions.

A summary of the key functionally characterized genes within the stn cluster is provided in the table below.

GeneProposed FunctionReference(s)
stnB1Dioxygenase, involved in the oxidative cleavage of the lavendamycin intermediate.[1]
stnB2Component of the dioxygenase system with StnB1.
stnF2Leucine carboxyl methyltransferase, catalyzes the methylation of lavendamycin.
stnQ1S-adenosylmethionine (SAM)-dependent C-methyltransferase, catalyzes the β-methylation of indolepyruvate.
stnK3Cupin superfamily protein, responsible for the epimerization of (R)-β-methyl indolepyruvate to its (S)-epimer.
stnRPyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transamination of β-methyl indolepyruvate.
stnQ2Bifunctional O-methyltransferase, catalyzes the methylation of both hydroxyl and carboxyl groups.

The Biosynthetic Pathway: From Primary Metabolites to this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through a series of complex enzymatic transformations. The pathway can be broadly divided into three main stages: the formation of the key intermediate (2S,3S)-β-methyltryptophan, the assembly of the lavendamycin core, and the subsequent tailoring reactions to yield the final this compound molecule.

Formation of (2S,3S)-β-Methyltryptophan

A critical building block for the this compound scaffold is the unusual amino acid (2S,3S)-β-methyltryptophan. For a long time, its diastereomer, (2S,3R)-β-methyltryptophan, was believed to be the true intermediate. However, recent studies have unequivocally demonstrated that (2S,3S)-β-methyltryptophan is the direct precursor. The formation of this key intermediate is catalyzed by a trio of enzymes encoded within the stn gene cluster.

The biosynthetic route to (2S,3S)-β-methyltryptophan is as follows:

  • C-methylation: The enzyme StnQ1, a SAM-dependent C-methyltransferase, catalyzes the methylation of indolepyruvate at the β-position to generate (R)-β-methyl indolepyruvate.

  • Epimerization: The cupin superfamily protein, StnK3, then acts as an epimerase, converting (R)-β-methyl indolepyruvate to its (S)-epimer, (S)-β-methyl indolepyruvate.

  • Transamination: Finally, the PLP-dependent aminotransferase, StnR, catalyzes the transamination of (S)-β-methyl indolepyruvate to yield the final product, (2S,3S)-β-methyltryptophan.

Streptonigrin_Pathway_Part1 Indolepyruvate Indolepyruvate RMethyl (R)-β-methyl indolepyruvate Indolepyruvate->RMethyl StnQ1 (C-Methyltransferase) SMethyl (S)-β-methyl indolepyruvate RMethyl->SMethyl StnK3 (Epimerase) MeTrp (2S,3S)-β-methyltryptophan SMethyl->MeTrp StnR (Aminotransferase)

Biosynthesis of (2S,3S)-β-methyltryptophan.
Assembly of the Lavendamycin Core and Final Tailoring Steps

The (2S,3S)-β-methyltryptophan molecule serves as a precursor for the formation of the tetracyclic core of this compound. A key intermediate in this process is lavendamycin. The subsequent steps involve a series of intricate tailoring reactions, including methylation and oxidative cleavage, to arrive at the final this compound structure.

The proposed latter stages of the pathway are:

  • Lavendamycin Formation: (2S,3S)-β-methyltryptophan is incorporated into a pathway that leads to the formation of lavendamycin. The precise enzymatic steps for this conversion are still under investigation.

  • Carboxyl Methylation: The enzyme StnF2, a leucine carboxyl methyltransferase, catalyzes a cryptic methylation of the lavendamycin intermediate.

  • Oxidative Cleavage: A crucial and unusual step is the oxidative cleavage of an N-C bond in the methylated lavendamycin intermediate. This reaction is catalyzed by a two-component dioxygenase system, StnB1 and StnB2.

  • Further Tailoring: Additional tailoring steps, including hydroxylations and methylations, are required to complete the synthesis of this compound. The bifunctional O-methyltransferase, StnQ2, is known to be involved in methylating both hydroxyl and carboxyl groups in the later stages of the pathway.

Streptonigrin_Pathway_Part2 MeTrp (2S,3S)-β-methyltryptophan Lavendamycin Lavendamycin MeTrp->Lavendamycin Multiple Steps (Uncharacterized) MethylatedLav Methylated Lavendamycin Intermediate Lavendamycin->MethylatedLav StnF2 (Methyltransferase) CleavedInt Oxidatively Cleaved Intermediate MethylatedLav->CleavedInt StnB1/StnB2 (Dioxygenase) This compound This compound CleavedInt->this compound Further Tailoring Steps (e.g., StnQ2)

Assembly of the this compound core structure.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated in bacteria to ensure it occurs at the appropriate time and under the correct environmental conditions. While the complete regulatory network governing the stn gene cluster is not fully understood, studies have shown that nitrogen availability plays a crucial role.

Research has indicated that this compound production is subject to nitrogen regulation. High concentrations of ammonium have been shown to repress the biosynthesis of this compound, a common phenomenon in the production of many antibiotics in Streptomyces. This suggests the presence of nitrogen-sensing regulatory proteins that control the expression of the stn gene cluster. Further investigation is needed to identify the specific transcription factors and regulatory elements involved in this process.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols employed in this research.

Gene Knockout and Complementation in Streptomyces flocculus

Gene knockout studies are essential for determining the function of individual genes within the stn cluster. A typical workflow for generating a gene knockout mutant in S. flocculus involves the following steps:

  • Construction of the Knockout Vector: A suicide vector is constructed containing two regions of homology to the target gene, flanking an antibiotic resistance cassette.

  • Conjugation: The knockout vector is transferred from a donor E. coli strain to S. flocculus via intergeneric conjugation.

  • Selection of Single Crossover Mutants: Exconjugants are selected on media containing an antibiotic to which the vector confers resistance. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome.

  • Selection of Double Crossover Mutants: Single crossover mutants are then cultured on a medium that selects for the loss of the vector backbone, often through a counter-selection marker. The resulting colonies are screened for the desired double crossover event, where the target gene has been replaced by the resistance cassette.

  • Verification: The gene knockout is confirmed by PCR and sequencing.

For complementation, the wild-type gene is cloned into an integrative expression vector and introduced into the knockout mutant to restore this compound production.

Gene_Knockout_Workflow cluster_vector Knockout Vector Construction cluster_streptomyces Streptomyces Manipulation HomologyArms Amplify Homology Arms (Upstream & Downstream) Ligation Ligate into Suicide Vector HomologyArms->Ligation ResistanceCassette Amplify Resistance Cassette ResistanceCassette->Ligation Conjugation Conjugation (E. coli to S. flocculus) Ligation->Conjugation SingleCrossover Select for Single Crossover Conjugation->SingleCrossover DoubleCrossover Select for Double Crossover SingleCrossover->DoubleCrossover Verification Verify Knockout (PCR & Sequencing) DoubleCrossover->Verification

General workflow for gene knockout in S. flocculus.
In Vitro Enzyme Assays

Biochemical characterization of the Stn enzymes is crucial for confirming their function. In vitro assays typically involve the following:

  • Heterologous Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified to homogeneity.

  • Assay Conditions: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a buffered solution at an optimal temperature and pH.

  • Product Detection and Analysis: The reaction products are detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or spectrophotometry.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and kcat can be determined.

Feeding Studies

Feeding experiments with labeled precursors are used to trace the incorporation of specific molecules into the this compound structure. This involves:

  • Synthesis of Labeled Precursors: Isotopically labeled (e.g., 13C or 15N) versions of suspected intermediates are chemically synthesized.

  • Administration to Cultures: The labeled compound is fed to cultures of wild-type or mutant S. flocculus.

  • Isolation and Analysis: this compound or its intermediates are isolated from the culture broth.

  • Detection of Label Incorporation: The incorporation of the isotopic label is detected and quantified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While detailed kinetic data for all enzymes in the this compound pathway are not yet available in the literature, some studies have provided quantitative information on the production of this compound and its intermediates in different strains.

StrainCompound ProducedTiter (mg/L)NotesReference(s)
S. flocculus Wild-TypeThis compound~13Production in liquid culture.
S. flocculus ΔstnB1LavendamycinNot reportedAccumulation of the lavendamycin intermediate due to blockage of the pathway.
S. flocculus fed (2S,3S)-β-MeTrpThis compoundProduction restoredFeeding the true intermediate restores production in an upstream mutant.

Future Directions

Despite significant progress, many aspects of this compound biosynthesis remain to be explored. Future research will likely focus on:

  • Functional Characterization of Unassigned Genes: Elucidating the roles of the remaining uncharacterized genes in the stn cluster will provide a complete picture of the biosynthetic pathway.

  • Structural Biology of Stn Enzymes: Determining the three-dimensional structures of the biosynthetic enzymes will provide insights into their catalytic mechanisms and substrate specificities.

  • Regulatory Network Analysis: A detailed investigation of the regulatory network controlling the stn gene cluster will be crucial for understanding how this compound production is controlled and for developing strategies to enhance its yield.

  • Biosynthetic Engineering: With a complete understanding of the pathway, it will be possible to use synthetic biology approaches to engineer the production of novel this compound analogs with improved therapeutic properties.

Conclusion

The biosynthesis of this compound in Streptomyces flocculus is a complex and fascinating process that involves a large and intricate gene cluster. Research into this pathway has not only shed light on the novel enzymatic reactions involved in the assembly of this potent antitumor antibiotic but has also opened up new avenues for the discovery and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis and to leverage this knowledge for future innovations in medicine and biotechnology.

References

Streptonigrin: A Technical Guide to its Chemical Structure, Properties, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptonigrin is a potent aminoquinone antibiotic and antineoplastic agent originally isolated from the bacterium Streptomyces flocculus.[1][2] First identified in 1959, it has been the subject of extensive research due to its significant biological activity, which includes antitumor and antibacterial properties.[2] Though its clinical use was hampered by toxicity, its complex structure and unique mechanism of action continue to make it a molecule of interest for new drug design and development.[3][4] This document provides an in-depth technical overview of this compound's chemical structure, key functional groups, physicochemical properties, and mechanisms of action, supplemented with relevant experimental protocols and pathway diagrams.

Chemical Structure and Functional Groups

This compound (IUPAC Name: 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid) is a highly functionalized tetracyclic molecule with the chemical formula C₂₅H₂₂N₄O₈. Its core is an aminoquinoline-5,8-dione system (Rings A and B), which is crucial for its biological activity. This core is connected to a highly substituted pyridine ring (Ring C) and a dimethoxyphenyl ring (Ring D).

The key functional groups responsible for its chemical reactivity and biological function are:

  • Aminoquinone System (Rings A/B): This group is a key metal chelation site and is redox-active, enabling the generation of reactive oxygen species (ROS) that lead to DNA damage.

  • Carboxylic Acid (Ring C): Located at the C-2 position of the pyridine ring, this group is involved in metal ion chelation.

  • Amino Groups: Two primary amino groups are present, one on the quinoline ring (C-7) and one on the pyridine ring (C-5). These groups are important for its biological activity.

  • Methoxy Groups: Three methoxy groups are present: one on the quinoline ring and two on the phenyl D-ring.

  • Phenolic Hydroxyl Group (Ring D): A hydroxyl group on the phenyl ring contributes to the molecule's overall electronic properties and potential for hydrogen bonding.

  • Pyridyl Nitrogens (Rings B/C): These nitrogen atoms are also involved in the chelation of metal ions, which is a critical step in its mechanism of action.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound have been well-characterized.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₅H₂₂N₄O₈
Molecular Weight 506.47 g/mol
Exact Mass 506.1438 Da
Melting Point 275 °C
pKa 6.2 - 6.4 (in dioxane:water)

| Appearance | Dark-red to deep dark-red solid powder | |

Table 2: Spectroscopic Data for this compound

Spectroscopic Method Wavelength / Shift (δ) Details Reference
UV-Vis (Methanol) λmax = 248 nm ε = 38,400
λmax = 375–380 nm ε = 17,400
¹H-NMR 2.38 (s, 3H) H-8' (Methyl group on Ring C)
3.84 (s, 3H) H-7" (Methoxy group on Ring D)
3.88 (s, 3H) H-8" (Methoxy group on Ring D)
3.97 (s, 3H) H-9 (Methoxy group on Ring A)
6.27 (br s, 2H) H-10 (Amino group on Ring C)
6.68 (d, J=7.5 Hz, 1H) H-5" (Aromatic proton on Ring D)
6.72 (d, J=7.4 Hz, 1H) H-6" (Aromatic proton on Ring D)
8.18 (br s, 1H) Phenolic proton
8.37 (d, J=8.4 Hz, 1H) H-4 (Aromatic proton on Ring B)
9.01 (d, J=8.38 Hz, 1H) H-3 (Aromatic proton on Ring B)
¹³C-NMR 17.5 C-8' (Methyl carbon)
56.1 C-8" (Methoxy carbon)
60.3 C-9 (Methoxy carbon)
60.7 C-7" (Methoxy carbon)
105.2 C-5" (Aromatic carbon)
125.4 C-6" (Aromatic carbon)
126.3 C-3 (Aromatic carbon)
134.1 C-4 (Aromatic carbon)
165.8 C-9' (Carbonyl carbon)
177.0 C-5 (Carbonyl carbon)

| | 181.0 | C-8 (Carbonyl carbon) | |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and inhibition of key cellular signaling pathways.

DNA Damage via Redox Cycling

The primary mechanism of action involves the generation of DNA-damaging free radicals. This compound chelates intracellular transition metals, particularly iron, through its quinolinequinone-picolinate site. This complex then undergoes redox cycling, reducing molecular oxygen to produce superoxide and highly reactive hydroxyl radicals via a Fenton-type reaction. These radicals induce single- and double-strand breaks in DNA, leading to cell death. This process also involves the inhibition of DNA topoisomerase II.

Streptonigrin_DNA_Damage cluster_cell Cancer Cell cluster_redox Redox Cycling STN This compound STN_Fe This compound-Fe(II) Complex STN->STN_Fe Fe2 Fe(II) Fe2->STN_Fe O2_rad O₂⁻ (Superoxide) STN_Fe->O2_rad e⁻ transfer OH_rad •OH (Hydroxyl Radical) STN_Fe->OH_rad Catalyzes O2 O₂ O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 SOD H2O2->OH_rad Fenton Rxn (with Fe(II)) DNA_damage DNA Strand Breaks (Apoptosis) OH_rad->DNA_damage DNA Nuclear DNA DNA->DNA_damage

This compound-induced DNA damage via iron-catalyzed redox cycling.
Inhibition of Wnt/β-Catenin Signaling

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in human cancers. It acts as an inhibitor of the β-catenin/T-cell factor (Tcf) complex, preventing it from binding to DNA and activating target gene transcription. This compound suppresses the phosphorylation of Glycogen Synthase Kinase-3 Beta (GSK-3β), an upstream component of the pathway, which prevents the degradation of β-catenin, yet it still inhibits the downstream transcriptional activity.

Wnt_Pathway_Inhibition cluster_pathway Wnt/β-Catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled/LRP Wnt->Fzd Dsh Dishevelled Fzd->Dsh Activates APC APC/Axin Complex Dsh->APC Inhibits GSK3b GSK-3β GSK3b->APC BetaCatenin β-Catenin APC->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-Catenin BetaCatenin->BetaCatenin_nuc Translocates Complex β-Catenin/TCF Complex BetaCatenin_nuc->Complex Tcf TCF/LEF Tcf->Complex DNA DNA Complex->DNA Binds Genes Target Gene Transcription DNA->Genes Activates This compound This compound This compound->Complex INHIBITS Formation

Inhibition of the Wnt/β-Catenin pathway by this compound.

Experimental Protocols

Total Synthesis Workflow

The total synthesis of this compound is a complex, multi-step process. The route developed by Donohoe et al. (2013) provides an efficient approach. The overall strategy involves the construction of a key pentasubstituted pyridine fragment (Ring C) via ring-closing metathesis, followed by coupling with the D-ring and A/B-ring precursors.

Synthesis_Workflow cluster_C Pyridine C-Ring Synthesis cluster_D Phenyl D-Ring Synthesis cluster_AB Quinoline A/B-Ring Synthesis cluster_coupling Fragment Coupling & Final Steps A Ethyl Glyoxalate B Dienophile Precursor A->B Multi-step conversion C Ring-Closing Metathesis B->C D Pentasubstituted Pyridine C->D Aromatization J Suzuki-Miyaura Coupling (C + D rings) D->J E 2,3-Dimethoxyphenol F Bromination E->F G Boronate Ester Formation F->G G->J H Quinoline Precursor I Stannane Formation H->I K Stille Coupling (CD + AB rings) I->K J->K L Final Modifications (Amination, Hydrolysis) K->L M (±)-Streptonigrin L->M

High-level workflow for the total synthesis of this compound.

Methodology: Suzuki-Miyaura Cross-Coupling for C-D Ring Linkage

  • Materials: Pyridine C-ring fragment (e.g., triflate derivative), D-ring boronate ester fragment, Pd(OAc)₂, S-Phos ligand, K₃PO₄ (base), and a solvent system (e.g., 1,4-dioxane/H₂O).

  • Procedure:

    • To a reaction vessel purged with an inert gas (e.g., Argon), add the pyridine C-ring fragment, the D-ring boronate ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium catalyst (Pd(OAc)₂, ~2-5 mol %) and the ligand (S-Phos, ~4-10 mol %).

    • Add the degassed solvent system to the vessel.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to yield the coupled C-D ring fragment.

Characterization Protocol

A standard workflow for the structural confirmation of isolated or synthesized this compound involves a combination of spectroscopic and spectrometric techniques.

  • Mass Spectrometry (MS):

    • Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

    • Purpose: To confirm the elemental composition (C₂₅H₂₂N₄O₈) by comparing the measured exact mass with the theoretical value (506.1438).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methods: ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (e.g., HSQC, HMBC).

    • Purpose: To elucidate the complete chemical structure by assigning all proton and carbon signals and confirming the connectivity of the atoms. The resulting spectra should match the data presented in Table 2.

  • X-ray Crystallography:

    • Method: Single-crystal X-ray diffraction.

    • Purpose: To provide an unambiguous determination of the three-dimensional molecular structure in the solid state, confirming the relative stereochemistry and conformation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Method: UV-Vis spectrophotometry in a suitable solvent like methanol.

    • Purpose: To confirm the characteristic absorption maxima of the chromophore system.

References

An In-Depth Technical Guide to the Mechanism of Action of Streptonigrin on DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, an aminoquinone antibiotic produced by Streptomyces flocculus, exhibits potent antitumor and antimicrobial activity. Its mechanism of action is complex, primarily involving the induction of DNA damage through a unique metal-dependent, bioreductive activation process. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on DNA, intended for researchers, scientists, and professionals in drug development. The guide details the critical roles of bioreductive activation, metal ion chelation, and the generation of reactive oxygen species (ROS) in mediating DNA strand scission. Furthermore, it outlines key experimental protocols for studying these mechanisms and presents quantitative data on this compound's activity.

Core Mechanism of Action: A Multi-Step Process

The cytotoxic effects of this compound are not inherent to the molecule itself but are initiated through a cascade of intracellular events. The central mechanism involves its conversion to a highly reactive species that ultimately damages DNA. This process can be broken down into three key stages: bioreductive activation, metal ion complexation, and the generation of DNA-damaging reactive oxygen species.

Bioreductive Activation

This compound must first be reduced to its semiquinone radical intermediate to become active.[1] This one-electron reduction is a crucial initiating step and is often carried out by cellular reductases, such as NADH-dependent enzymes.[1] This bioreductive activation is a common feature of many quinone-containing antitumor agents.

Metal Ion Complexation

The activity of this compound is critically dependent on the presence of transition metal ions.[2] It forms stable complexes with divalent cations, most notably iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][3] This chelation occurs at the quinolinequinone-picolinate site of the molecule. The formation of a this compound-metal complex is a prerequisite for its binding to DNA.

Generation of Reactive Oxygen Species (ROS) and DNA Damage

Once activated and complexed with a metal ion, this compound initiates a process of DNA damage. While initially thought to act similarly to other redox-cycling agents by producing superoxide and hydrogen peroxide, recent evidence points to a more "stealth-like" mechanism.

Instead of releasing free ROS into the cellular environment, the reduced this compound-metal complex, particularly the iron complex, reacts with molecular oxygen to form a highly reactive, bound ferryl radical. This species remains associated with the this compound-DNA complex, allowing for site-specific DNA damage without triggering widespread cellular oxidative stress responses. This targeted attack leads to single- and double-strand breaks in the DNA backbone, inhibition of DNA and RNA synthesis, and ultimately, cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced DNA damage.

Streptonigrin_Mechanism This compound This compound Reduced_SN Reduced this compound (Semiquinone Radical) This compound->Reduced_SN Bioreductive Activation (e.g., NADH-dependent reductases) SN_Metal_Complex This compound-Metal Complex Reduced_SN->SN_Metal_Complex Chelation Metal_Ion Metal Ion (e.g., Fe²⁺) Metal_Ion->SN_Metal_Complex SN_Metal_DNA_Complex This compound-Metal-DNA Complex SN_Metal_Complex->SN_Metal_DNA_Complex DNA Binding DNA DNA DNA->SN_Metal_DNA_Complex Ferryl_Radical Bound Ferryl Radical SN_Metal_DNA_Complex->Ferryl_Radical Reaction with O₂ Oxygen O₂ Oxygen->Ferryl_Radical DNA_Damage DNA Strand Breaks (Single and Double) Ferryl_Radical->DNA_Damage Oxidation Inhibition Inhibition of DNA/RNA Synthesis DNA_Damage->Inhibition Cell_Death Cell Death DNA_Damage->Cell_Death Inhibition->Cell_Death

Figure 1: Proposed mechanism of this compound-induced DNA damage.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
SH-SY5YNeuroblastoma0.05
Melanoma CellsMelanoma0.04
Pancreatic Cancer CellsPancreatic0.1 (100 nM)
SW480Colorectal Carcinoma~5 (86% inhibition)
Renal Cancer CellsRenal0.2 mg/kg (in vivo)

Table 2: Stoichiometry and Binding Parameters

ParameterValueReference
This compound:Metal Complex1:1
This compound:Zinc:DNA-phosphorus1 : 5-7 : 20-25

Key Experimental Protocols

This section provides an overview of essential experimental protocols used to investigate the mechanism of action of this compound.

DNA Cleavage Assay

This assay is fundamental to demonstrating the DNA-damaging capabilities of this compound.

Principle: Supercoiled plasmid DNA is incubated with this compound in the presence of a reducing agent and metal ions. If this compound causes single-strand breaks, the supercoiled DNA will relax into an open-circular form. Double-strand breaks will result in a linear form. These different DNA conformations can be separated and visualized by agarose gel electrophoresis.

Detailed Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Supercoiled plasmid DNA (e.g., pBR322), typically at a final concentration of 20-50 µg/mL.

    • This compound at the desired concentrations (a typical starting range is 1-50 µM).

    • A reducing agent, such as NADH or dithiothreitol (DTT), at a concentration of approximately 100-200 µM.

    • A metal salt, such as FeCl₂ or CuCl₂, at a concentration equimolar to or in slight excess of this compound.

    • A suitable reaction buffer, for example, 10 mM Tris-HCl (pH 7.5) with 50 mM NaCl.

    • Bring the final volume to 20-30 µL with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically ranging from 30 minutes to 2 hours.

  • Stopping the Reaction: Stop the reaction by adding a stop solution containing a chelating agent like EDTA (to sequester metal ions) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of the DNA forms is achieved.

  • Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to open-circular and linear forms indicates DNA cleavage.

The following diagram illustrates the workflow of a typical DNA cleavage assay.

DNA_Cleavage_Assay cluster_0 Reaction Setup Plasmid_DNA Supercoiled Plasmid DNA Incubation Incubate at 37°C Plasmid_DNA->Incubation This compound This compound This compound->Incubation Reducing_Agent Reducing Agent (e.g., NADH) Reducing_Agent->Incubation Metal_Ion Metal Ion (e.g., Fe²⁺) Metal_Ion->Incubation Buffer Reaction Buffer Buffer->Incubation Stop_Reaction Stop Reaction (EDTA, Loading Dye) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize under UV Light Electrophoresis->Visualization Analysis Analyze DNA Forms: - Supercoiled - Open-Circular - Linear Visualization->Analysis

Figure 2: Workflow for a DNA cleavage assay.
Cellular Reactive Oxygen Species (ROS) Detection

This protocol is used to measure the generation of ROS in cells treated with this compound.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or dihydroethidium (DHE), are used to detect intracellular ROS. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). DHE is specifically oxidized by superoxide to the fluorescent ethidium. The fluorescence intensity is proportional to the amount of ROS produced.

Detailed Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a working solution of DCFDA (typically 5-20 µM) or DHE (typically 2-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

  • This compound Treatment: Wash the cells to remove the excess probe. Add fresh culture medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For DCF, the excitation/emission maxima are around 495/529 nm. For ethidium, the excitation/emission maxima are around 518/605 nm.

Topoisomerase II Inhibition Assay

This assay determines if this compound inhibits the activity of topoisomerase II, a known target.

Principle: Topoisomerase II can relax supercoiled DNA. The inhibition of this activity by this compound can be assessed by incubating the enzyme with supercoiled plasmid DNA in the presence of the drug and observing the lack of DNA relaxation on an agarose gel.

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 10-20 µg/mL.

    • Purified human topoisomerase II enzyme.

    • This compound at various concentrations.

    • Topoisomerase II reaction buffer (typically contains Tris-HCl, KCl, MgCl₂, ATP, and DTT).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Electrophoresis and Visualization: Analyze the DNA products by agarose gel electrophoresis as described in the DNA cleavage assay. Inhibition of topoisomerase II will result in the persistence of the supercoiled DNA form.

The logical relationship between this compound's properties and its biological effects is depicted in the following diagram.

Streptonigrin_Properties_Effects cluster_properties Chemical Properties cluster_activation Activation cluster_effects Biological Effects Quinone_Moiety Aminoquinone Structure Bioreduction Bioreductive Activation Quinone_Moiety->Bioreduction Chelation_Site Metal Chelation Site Metal_Complexation Metal Complexation Chelation_Site->Metal_Complexation ROS_Generation ROS Generation (Bound Ferryl Radical) Bioreduction->ROS_Generation Metal_Complexation->ROS_Generation DNA_Binding DNA Binding Metal_Complexation->DNA_Binding DNA_Damage DNA Damage ROS_Generation->DNA_Damage TopoII_Inhibition Topoisomerase II Inhibition DNA_Binding->TopoII_Inhibition DNA_Binding->DNA_Damage Antitumor_Activity Antitumor Activity TopoII_Inhibition->Antitumor_Activity DNA_Damage->Antitumor_Activity

Figure 3: Logical relationships of this compound's properties and effects.

Conclusion

The mechanism of action of this compound on DNA is a sophisticated process that distinguishes it from many other DNA-damaging agents. Its reliance on bioreductive activation and metal ion chelation, coupled with its unique "stealth" mechanism of ROS generation, makes it a fascinating subject for continued research. A thorough understanding of these mechanisms is paramount for the rational design of novel this compound analogs with improved therapeutic indices and for the development of new anticancer strategies. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the intricate biology of this potent natural product.

References

Streptonigrin: A Technical Guide to its Function as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone-containing antibiotic isolated from Streptomyces flocculus, has garnered significant interest in the field of oncology for its potent antitumor properties. Its mechanism of action is multifaceted, but a primary contributor to its cytotoxicity is its role as an inhibitor of topoisomerase II. This technical guide provides an in-depth exploration of this compound's interaction with topoisomerase II, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the involved cellular pathways.

This compound is classified as a non-intercalative topoisomerase II poison.[1][2] Unlike intercalating agents that insert themselves between DNA base pairs, this compound stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA.[1][2][3] By preventing the re-ligation of this break, this compound effectively converts the essential topoisomerase II enzyme into a DNA-damaging agent, leading to the accumulation of double-strand breaks and subsequent activation of cell death pathways.

Quantitative Analysis of this compound Activity

The efficacy of this compound as both a direct inhibitor of topoisomerase II and a cytotoxic agent has been quantified across various studies. The following tables summarize key inhibitory concentrations.

Table 1: Topoisomerase II Inhibition
CompoundTargetAssayIC50Reference
This compoundTopoisomerase IIDNA CleavageComparable to Etoposide at ≤ 10 µM

Note: While direct enzymatic IC50 values for this compound's inhibition of topoisomerase II are not consistently reported in readily available literature, its activity is frequently compared to established topoisomerase II poisons like etoposide.

Table 2: Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
HeLaCervical CancerCell ViabilityNot explicitly defined as IC50, but effects seen at 1-100 nMNot explicitly defined as IC50, but effects seen at 1-100 nM
SH-SY5YNeuroblastomaApoptosis InductionMore potent than in p53 mutant cells

Mechanism of Action and Cellular Response

This compound's stabilization of the topoisomerase II-DNA cleavable complex triggers a cascade of cellular events characteristic of a robust DNA damage response. This complex formation is a critical initiating event that leads to the accumulation of DNA double-strand breaks.

The cellular response to these DNA lesions is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling cascades. These kinases are activated by DNA double-strand breaks and single-stranded DNA, respectively, and initiate a signaling pathway that ultimately leads to cell cycle arrest and apoptosis. A key downstream effector in this pathway is the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins and cell cycle inhibitors, pushing the cell towards programmed cell death.

Streptonigrin_Pathway

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavable complex, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Cleavage Buffer (similar to assay buffer but may have slight variations)

  • 10x ATP Solution

  • This compound stock solution (in DMSO)

  • SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

  • Proteinase K

  • 5x Gel Loading Dye

  • 1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide

  • TAE or TBE running buffer

  • Deionized water

  • DMSO (vehicle control)

Procedure:

  • Reaction Setup: On ice, assemble the reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume, add:

    • Deionized water to 20 µL

    • 2 µL of 10x Topoisomerase II Cleavage Buffer

    • 2 µL of 10x ATP Solution

    • 0.5 µg of supercoiled plasmid DNA

    • Varying concentrations of this compound (or DMSO for control)

  • Enzyme Addition: Add purified topoisomerase II to each tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add 2 µL of 10% SDS to each reaction to denature the topoisomerase II and trap the covalent complex.

  • Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30-60 minutes to digest the protein.

  • Sample Preparation for Electrophoresis: Add 5 µL of 5x Gel Loading Dye to each sample.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. The presence of a linear DNA band indicates topoisomerase II-mediated cleavage stabilized by this compound. The intensity of the linear band correlates with the concentration of this compound.

dot

Cleavage_Assay_Workflow cluster_0 Reaction Setup cluster_1 Cleavage & Detection Prepare_Mix Prepare Reaction Mix (Buffer, ATP, Plasmid DNA) Add_this compound Add this compound (or DMSO) Prepare_Mix->Add_this compound Add_TopoII Add Topoisomerase II Add_this compound->Add_TopoII Incubate_37C Incubate at 37°C Add_TopoII->Incubate_37C Add_SDS Add SDS to Trap Complex Incubate_37C->Add_SDS Add_ProtK Add Proteinase K Add_SDS->Add_ProtK Gel_Electrophoresis Agarose Gel Electrophoresis Add_ProtK->Gel_Electrophoresis Visualize_UV Visualize Linear DNA Gel_Electrophoresis->Visualize_UV

Caption: Workflow for the Topoisomerase II-Mediated DNA Cleavage Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percent viability against the log of the this compound concentration.

Conclusion

This compound's role as a topoisomerase II inhibitor is a key component of its anticancer activity. By stabilizing the topoisomerase II-DNA cleavable complex, it induces DNA double-strand breaks, which in turn activate DNA damage response pathways, leading to cell cycle arrest and apoptosis. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and potentially harness the therapeutic potential of this compound and its analogues. Further investigation into the specific signaling cascades and the development of more targeted delivery systems will be crucial in optimizing the clinical utility of this potent antitumor agent.

References

The Indispensable Role of Iron in the Cytotoxic Activity of Streptonigrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent antitumor antibiotic, exerts its cytotoxic effects through a sophisticated and iron-dependent mechanism. This technical guide provides an in-depth exploration of the pivotal role of iron in mediating this compound's activity, from the formation of a reactive complex to the induction of DNA damage and subsequent cell death. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a comprehensive resource for researchers in oncology, microbiology, and pharmacology. The evidence presented underscores the necessity of an iron-rich intracellular environment for the bioactivation of this compound, a critical consideration for its therapeutic application and the development of novel anticancer strategies.

Introduction

This compound is an aminoquinone antibiotic isolated from Streptomyces flocculus that has demonstrated significant antitumor and antimicrobial properties.[1] Its clinical utility, however, has been hampered by its systemic toxicity.[1] A deep understanding of its mechanism of action is paramount for optimizing its therapeutic index and for the rational design of new, more selective analogs. Central to this compound's cytotoxicity is its interaction with intracellular iron, which catalyzes the generation of highly reactive oxygen species (ROS) that induce lethal DNA damage.[2][3] This guide delineates the critical junctures at which iron governs the cytotoxic cascade initiated by this compound.

The Molecular Mechanism of Iron-Dependent this compound Cytotoxicity

The cytotoxic activity of this compound is not intrinsic to the molecule itself but is rather unlocked through a process of bioreductive activation in the presence of iron. This process can be conceptualized in the following key stages:

  • Cellular Uptake and Iron Chelation: this compound enters the cell and chelates intracellular ferrous iron (Fe²⁺), forming a this compound-Fe²⁺ complex. The availability of a labile iron pool within the cell is a prerequisite for this initial step.[2]

  • Reductive Activation and ROS Generation: The this compound-Fe²⁺ complex undergoes intracellular reduction, likely by cellular reductases, to a semiquinone radical. This reduced complex then reacts with molecular oxygen in a Fenton-like reaction to produce highly reactive hydroxyl radicals (•OH).

  • The "Stealth" Mechanism and DNA Damage: A more recent and compelling model proposes a "stealth" mechanism of action. In this model, the this compound-Fe²⁺ complex binds to DNA. Upon reduction and reaction with oxygen, a highly reactive ferryl radical (Fe⁴⁺=O) is generated, which remains bound to the complex. This localized radical then directly attacks the adjacent DNA backbone, causing single- and double-strand breaks without the release of diffusible ROS into the cytoplasm. This targeted damage induction circumvents the activation of cellular antioxidant defense mechanisms, such as the OxyR and SoxRS systems, contributing to the potent bactericidal and cytotoxic effects of this compound.

Signaling Pathway of Iron-Dependent this compound Cytotoxicity

Streptonigrin_Pathway This compound This compound Complex This compound-Fe²⁺ Complex This compound->Complex Chelation Fe2 Intracellular Fe²⁺ Fe2->Complex Reduced_Complex Reduced this compound-Fe²⁺ (Semiquinone) Complex->Reduced_Complex Cellular Reductases ROS Hydroxyl Radical (•OH) or Bound Ferryl Radical (Fe⁴⁺=O) Reduced_Complex->ROS Reaction with O₂ (Fenton-like) O2 O₂ O2->ROS Damaged_DNA DNA Strand Breaks ROS->Damaged_DNA Oxidative Damage DNA DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Induction of Apoptosis

Caption: Iron-dependent cytotoxic pathway of this compound.

Quantitative Data on the Role of Iron

The critical role of iron in this compound's cytotoxicity is quantitatively demonstrated by the significant impact of iron availability on the drug's potency, as measured by the half-maximal inhibitory concentration (IC50), and on the extent of induced DNA damage.

Table 1: Effect of Iron and Iron Chelators on this compound Cytotoxicity
Cell Line/OrganismTreatment ConditionThis compound ConcentrationEndpoint MeasuredResultReference
E. coli K-12Iron-starved mutantsNot specifiedCell ViabilityNo killing observed
E. coli K-12Iron-starved mutants + Iron supplementationNot specifiedCell ViabilityIncreased killing
E. coli K-12Wild-type + Desferrioxamine (iron chelator)Not specifiedCell ViabilityProtection from killing
Neisseria gonorrhoeaeIron-depleted medium0.025 µg/mLCell ViabilityReduced killing
Neisseria gonorrhoeaeIron-replete medium0.025 µg/mLCell ViabilityEfficient killing
Table 2: Quantitative Assessment of this compound-Induced DNA Damage
Experimental SystemTreatment ConditionMethod of DetectionQuantitative FindingReference
In vitro plasmid DNAThis compound + Dithiothreitol + O₂ + Fe²⁺Gel ElectrophoresisNicking of plasmid DNA
In vitro plasmid DNAThis compound + Dithiothreitol + O₂ (no Fe²⁺)Gel ElectrophoresisNo nicking of plasmid DNA

Experimental Protocols

Assessment of this compound Cytotoxicity using the MTT Assay

This protocol is designed to quantify the effect of iron on the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Ferric ammonium citrate (for iron supplementation)

  • Deferoxamine (for iron chelation)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • For iron supplementation studies, prepare this compound dilutions in medium supplemented with a non-toxic concentration of ferric ammonium citrate (e.g., 100 µM).

    • For iron chelation studies, pre-incubate cells with a non-toxic concentration of deferoxamine (e.g., 100 µM) for 4-6 hours before adding the this compound dilutions.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound solutions (with or without iron/chelator). Include vehicle controls (DMSO) for each condition.

    • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each condition.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Treatments Prepare this compound dilutions (± Iron / ± Deferoxamine) Incubate_24h->Prepare_Treatments Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Prepare_Treatments->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Incubate_Overnight Incubate overnight Add_Solubilization->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound cytotoxicity.

Detection of DNA Strand Breaks using the Alkaline Comet Assay

This protocol details the methodology to visualize and quantify this compound-induced DNA single-strand breaks.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Comet slides or frosted microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat slides with a layer of 1% NMPA and allow to dry.

  • Cell Encapsulation: Harvest cells (approximately 1 x 10⁵ cells/mL) and resuspend in PBS. Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip. Solidify the agarose at 4°C for 10 minutes.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining: Stain the slides with a suitable DNA stain.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using appropriate software to quantify parameters such as tail length, tail intensity, and olive tail moment.

Comet_Assay_Logic Intact_DNA Intact Nuclear DNA DNA_Breaks This compound-Induced DNA Strand Breaks Electrophoresis Alkaline Electrophoresis DNA_Breaks->Electrophoresis Comet_Head Comet Head (Undamaged DNA) Electrophoresis->Comet_Head Comet_Tail Comet Tail (Fragmented DNA) Electrophoresis->Comet_Tail Quantification Quantification (Tail Moment, % DNA in Tail) Comet_Head->Quantification Comet_Tail->Quantification

References

Streptonigrin-Induced Reactive Oxygen Species Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent aminoquinone antitumor antibiotic, exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and subsequent induction of cellular damage. This technical guide provides an in-depth exploration of the core mechanisms of this compound-induced ROS formation, details established experimental protocols for its quantification, and elucidates the downstream signaling cascades that lead to apoptosis. It is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering both theoretical understanding and practical methodologies for studying this powerful compound.

Core Mechanism: The Dual Pathways of this compound-Induced ROS Formation

The bioactivity of this compound is contingent upon its intracellular metabolic activation. This process follows two primary pathways, both culminating in oxidative damage to critical cellular components, most notably DNA.

The Classical Pathway: Futile Redox Cycling

The canonical mechanism involves a futile redox cycle initiated by cellular reductases. Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) reduce the quinone moiety of this compound to a semiquinone radical.[1][2] This highly unstable intermediate then rapidly reacts with molecular oxygen (O₂) to generate a superoxide anion (O₂⁻), regenerating the parent this compound molecule in the process.[3][4] This cycle repeats, leading to a massive accumulation of superoxide.

The superoxide anion, a primary ROS, is a precursor to more potent and damaging species. It is dismutated to hydrogen peroxide (H₂O₂), either spontaneously or enzymatically by superoxide dismutase (SOD).[3] In the presence of ferrous iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce the hydroxyl radical (•OH), an extremely reactive species that is a major agent of DNA strand scission.

The "Stealth" Pathway: Site-Specific DNA Damage

Recent evidence suggests a second, more direct mechanism of action that circumvents the cell's standard antioxidant defenses. In this model, this compound first chelates intracellular iron and binds to DNA. The quinone moiety then transfers an electron through the bound iron atom directly to molecular oxygen. This reaction is proposed to form a highly reactive, DNA-bound ferryl radical without releasing diffusible intermediates like superoxide or hydrogen peroxide. This "stealth" mechanism allows this compound to induce DNA damage directly at its site of binding, evading enzymatic scavengers like catalase and SOD and preventing the activation of cellular stress response systems such as OxyR or SoxRS.

Streptonigrin_Mechanism cluster_0 Classical Redox Cycling cluster_1 SN This compound (Quinone) SQ Semiquinone Radical SN->SQ Cellular Reductases (e.g., NQO1) SQ->SN Regeneration Superoxide O₂⁻ (Superoxide) SQ->Superoxide + O₂ O2 O₂ H2O2 H₂O₂ Superoxide->H2O2 SOD OH •OH (Hydroxyl Radical) H2O2->OH Fenton Reaction (+ Fe²⁺) DNA_damage1 Diffuse DNA Damage OH->DNA_damage1 Stealth Stealth Mechanism Mechanism SN_Fe_DNA This compound-Fe²⁺-DNA Complex Ferryl Bound Ferryl Radical SN_Fe_DNA->Ferryl + O₂ DNA_damage2 Site-Specific DNA Damage Ferryl->DNA_damage2 Direct Oxidation

Caption: Dual mechanisms of this compound-induced oxidative damage.

Quantitative Data Presentation

Quantifying the increase in ROS is a critical step in evaluating the efficacy and mechanism of this compound. While the literature confirms that this compound induces significant ROS production in various cancer cell lines, precise fold-increase values are not consistently reported. The table below summarizes the qualitative findings.

Cell LineThis compound ConcentrationObserved Effect on ROS LevelsAssay Used
Human Promyelocytic Leukemia (HL-60)Not specifiedIncreased intracellular ROS productionNot specified
Human Myeloid Leukemia (K562)Not specifiedIncreased intracellular ROS productionNot specified
Human Neuroblastoma (SH-SY5Y)Not specifiedImplied via p53-dependent apoptosisNot specified

Note: The studies reviewed confirm a positive correlation between this compound treatment and ROS levels, which is a key driver of the observed cytotoxicity and apoptosis in these cell lines. However, specific quantitative data, such as fold change in fluorescence intensity, were not detailed in the available literature.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common assays used to measure intracellular ROS.

General Intracellular ROS Detection: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring the overall intracellular ROS levels, particularly hydrogen peroxide and hydroxyl radicals.

Methodology:

  • Cell Seeding: Plate adherent cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight under standard conditions. For suspension cells, use an appropriate number of cells per sample (e.g., 1 x 10⁵ cells).

  • Compound Treatment: Treat cells with the desired concentrations of this compound for the intended duration. Include vehicle-only (negative) and a known ROS inducer (e.g., H₂O₂) as positive controls.

  • Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration of 10-20 µM.

  • Cell Staining:

    • Remove the treatment medium and wash the cells gently once with serum-free medium or PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the staining solution and wash the cells twice with PBS to remove any extracellular probe.

    • Add PBS to each well for imaging or analysis.

    • Measure fluorescence immediately using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm), fluorescence microscope, or flow cytometer.

    • Fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize fluorescence values to protein concentration or cell number for accurate comparison.

DCFH_DA_Workflow start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment wash1 Wash with PBS/Media treatment->wash1 stain Incubate with DCFH-DA (30 min, 37°C, dark) wash1->stain wash2 Wash with PBS (2x) stain->wash2 measure Measure Fluorescence (Ex: 485nm, Em: 530nm) wash2->measure end End: Data Analysis measure->end

Caption: Experimental workflow for the DCFH-DA ROS detection assay.
Superoxide-Specific Detection: Dihydroethidium (DHE) Assay

The Dihydroethidium (DHE) assay is employed for the specific detection of superoxide anions.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the DCFH-DA assay.

  • Probe Preparation: Prepare a DHE stock solution (e.g., 5-10 mM) in high-quality, anhydrous DMSO. Dilute the stock in pre-warmed, serum-free medium to a final working concentration of 5-10 µM immediately prior to use.

  • Cell Staining:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the DHE working solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the staining solution and wash the cells gently with PBS.

    • Measure the red fluorescence. While the superoxide-specific product (2-hydroxyethidium) has distinct spectral properties, a common method is to measure total ethidium-related fluorescence using an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm with a fluorescence microscope or flow cytometer.

    • For precise quantification and to distinguish between superoxide-specific 2-hydroxyethidium and other oxidation products, HPLC analysis is recommended.

Downstream Signaling Pathways

The surge in intracellular ROS and the resulting DNA damage induced by this compound trigger a well-orchestrated cellular response, primarily involving the DNA Damage Response (DDR) and p53-mediated apoptosis.

DNA Damage Response (DDR)

The DNA double-strand breaks caused by this compound-generated ROS are potent activators of the DDR pathway.

  • Sensing Damage: The MRN complex (MRE11-RAD50-NBS1) first recognizes the DNA breaks.

  • Signal Transduction: This recognition leads to the recruitment and activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, a master regulator of the DDR, phosphorylates a host of downstream targets. In cases of replication stress, which can also be induced by ROS, the ATR (ATM and Rad3-related) kinase is activated.

  • Effector Activation: Key ATM/ATR targets include the checkpoint kinases Chk1 and Chk2 and the tumor suppressor protein p53 .

  • Cellular Outcomes: Activation of this cascade leads to cell cycle arrest, providing the cell time to repair the DNA damage. If the damage is too extensive, the pathway signals for the initiation of apoptosis.

p53-Mediated Apoptosis

If the cellular damage is beyond repair, the stabilized and activated p53 protein orchestrates the cell's demise through the intrinsic (mitochondrial) apoptotic pathway.

  • Transcriptional Activation: p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA .

  • Mitochondrial Permeabilization: Bax translocates to the outer mitochondrial membrane, leading to its permeabilization and the release of cytochrome c into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.

  • Caspase Cascade: The apoptosome recruits and activates Caspase-9 , the initiator caspase for the intrinsic pathway. Active Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 .

  • Execution of Apoptosis: Caspase-3 executes the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Signaling_Pathway cluster_DDR DNA Damage Response cluster_Apoptosis Intrinsic Apoptosis Pathway SN This compound ROS ↑ Reactive Oxygen Species SN->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage ATM ATM/ATR Kinase Activation DNA_Damage->ATM p53_act p53 Activation & Stabilization ATM->p53_act CellCycleArrest Cell Cycle Arrest p53_act->CellCycleArrest Bax ↑ Bax/PUMA Expression p53_act->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome) CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Downstream signaling from ROS to apoptosis.

References

The Historical Context of Streptonigrin: From Discovery to Early Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin is a potent aminoquinone-containing antibiotic with significant antitumor and antibacterial properties. First isolated in 1959 from the fermentation broth of Streptomyces flocculus, its discovery marked a notable point in the search for novel anticancer agents from microbial sources.[1][2][3] Despite its promising initial activity, the clinical development of this compound was ultimately halted in Phase II trials due to significant toxicity.[2][4] This technical guide provides a comprehensive overview of the historical context of this compound's discovery and early development, detailing its isolation, preclinical and clinical evaluation, and the elucidation of its mechanism of action.

Discovery and Isolation

This compound was first reported in 1959 by Rao and Cullen. The producing organism, Streptomyces flocculus, was cultured in a fermentation medium, and the antibiotic was subsequently isolated and purified from the broth.

Experimental Protocols

Isolation and Purification of this compound (Based on early methodologies):

A typical isolation and purification protocol from the era would have involved the following steps:

  • Fermentation: Streptomyces flocculus is cultured in a suitable liquid medium containing sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, peptone), and inorganic salts. The fermentation is carried out for several days under aerobic conditions at a controlled temperature and pH to maximize the production of the antibiotic.

  • Extraction: The fermentation broth is filtered to separate the mycelium from the supernatant. The active compound is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate or chloroform, at an acidic pH.

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract containing this compound.

  • Purification: The crude extract is further purified using chromatographic techniques. Early methods would have likely employed column chromatography on alumina or silica gel, with elution by a gradient of solvents of increasing polarity.

  • Crystallization: The purified this compound is then crystallized from a suitable solvent system, such as a mixture of acetone and water, to obtain the final crystalline product.

Diagram of a generalized workflow for the discovery and isolation of antibiotics from Streptomyces.

G A Fermentation of Streptomyces flocculus B Filtration to separate mycelium and broth A->B C Solvent Extraction of the broth B->C D Concentration of the organic extract C->D E Chromatographic Purification D->E F Crystallization of This compound E->F

Antibiotic Discovery Workflow

Preclinical Evaluation

Early preclinical studies revealed that this compound possessed a broad spectrum of biological activity, including potent antibacterial and antitumor effects.

In Vitro Antitumor Activity

This compound demonstrated cytotoxicity against various cancer cell lines.

Cell Line/TargetActivityReference
β-catenin/Tcf-DNA complex formation86% inhibition at 5 µM
In Vivo Antitumor Activity

In vivo studies in animal models confirmed the antitumor potential of this compound.

Tumor ModelTreatment DetailsOutcomeReference
Sarcoma 180Not specifiedActive
Friend leukemia virusNot specifiedSignificantly inhibited splenomegaly
Doxorubicin-resistant murine lymphoblastoma L5178YNot specifiedShowed collateral sensitivity

Clinical Development

The promising preclinical data led to the initiation of clinical trials in the late 1960s and early 1970s to evaluate the safety and efficacy of this compound in cancer patients.

Phase I Clinical Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound. These trials involved dose escalation schedules in patients with advanced malignancies.

Phase II Clinical Trials

Phase II trials were initiated to assess the antitumor activity of this compound in various types of cancer. However, these trials were ultimately terminated due to severe and unpredictable toxicity.

Toxicity Profile

The primary reason for the cessation of clinical trials was the significant toxicity profile of this compound. The major dose-limiting toxicities observed in patients included:

  • Hematological Toxicity: Severe bone marrow depression, leading to leukopenia and thrombocytopenia.

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea were commonly reported.

  • Other Toxicities: Alopecia was also noted as a side effect.

Mechanism of Action

The unique and potent biological activity of this compound spurred extensive research into its mechanism of action. It was found to exert its cytotoxic effects through a multi-faceted approach, primarily targeting DNA.

DNA Damage via Redox Cycling and Free Radical Generation

This compound's mechanism of action is critically dependent on its aminoquinone structure, which enables it to undergo redox cycling.

  • Reductive Activation: In the presence of cellular reductases and cofactors like NADH, the quinone moiety of this compound is reduced to a semiquinone or hydroquinone radical.

  • Metal Chelation: this compound chelates intracellular metal ions, particularly iron (Fe²⁺).

  • Fenton-like Chemistry: The reduced this compound-iron complex reacts with molecular oxygen to generate a highly reactive ferryl radical species in close proximity to DNA. This process does not release diffusible reactive oxygen species (ROS), allowing it to evade cellular antioxidant defense mechanisms.

  • DNA Damage: The generated ferryl radical directly attacks the deoxyribose backbone of DNA, leading to single- and double-strand breaks.

Inhibition of Topoisomerase II

This compound also functions as a topoisomerase II inhibitor. It stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. This compound induces a unique DNA cleavage pattern that differs from other topoisomerase II inhibitors.

Inhibition of DNA and RNA Synthesis

As a direct consequence of the extensive DNA damage, this compound effectively inhibits both DNA replication and RNA transcription.

Signaling pathway of this compound's mechanism of action.

G cluster_cell Cancer Cell Strep This compound Reduced_Strep Reduced this compound (Semiquinone/Hydroquinone) Strep->Reduced_Strep Reduction Topo_Complex Stabilized Topo II-DNA Cleavage Complex Strep->Topo_Complex Reductases Cellular Reductases (e.g., NADH) Reductases->Reduced_Strep Strep_Fe_Complex Reduced this compound-Fe²⁺ Complex Reduced_Strep->Strep_Fe_Complex Fe2 Fe²⁺ Fe2->Strep_Fe_Complex Ferryl_Radical Bound Ferryl Radical Strep_Fe_Complex->Ferryl_Radical O2 O₂ O2->Ferryl_Radical DNA_Damage DNA Strand Breaks Ferryl_Radical->DNA_Damage Oxidation DNA_Synth_Inhib Inhibition of DNA Synthesis DNA_Damage->DNA_Synth_Inhib RNA_Synth_Inhib Inhibition of RNA Synthesis DNA_Damage->RNA_Synth_Inhib Topo_II Topoisomerase II Topo_II->Topo_Complex Topo_Complex->DNA_Damage Apoptosis Apoptosis DNA_Synth_Inhib->Apoptosis RNA_Synth_Inhib->Apoptosis

This compound's Mechanism of Action
Experimental Protocols

DNA Synthesis Inhibition Assay (Thymidine Incorporation):

A representative protocol from the era to measure the inhibition of DNA synthesis would have been as follows:

  • Cell Culture: Cancer cells are cultured in a suitable medium in multi-well plates.

  • Drug Treatment: Cells are treated with varying concentrations of this compound for a defined period.

  • Radiolabeling: A radiolabeled DNA precursor, typically ³H-thymidine, is added to the culture medium for a short incubation period (e.g., 1-4 hours).

  • Harvesting: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).

  • Scintillation Counting: The amount of incorporated ³H-thymidine in the precipitated DNA is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of DNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Topoisomerase II DNA Cleavage Assay:

A typical in vitro assay to assess this compound's effect on topoisomerase II would involve:

  • Substrate Preparation: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

  • Reaction Mixture: The reaction mixture contains the supercoiled DNA, purified topoisomerase II enzyme, and an ATP-containing buffer.

  • Drug Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to introduce transient double-strand breaks.

  • Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The stabilization of the cleavage complex by this compound results in the appearance of linear DNA from the supercoiled form.

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified.

Conclusion

The discovery of this compound from Streptomyces flocculus represents a classic example of the potential and the challenges of natural product drug discovery. While its potent antitumor activity was promising, the severe toxicity profile ultimately prevented its successful clinical application. Nevertheless, the study of this compound has provided valuable insights into the mechanisms of DNA damage and topoisomerase II inhibition. The unique "stealth" mechanism of generating localized DNA-damaging radicals has informed the design of newer anticancer agents. The historical journey of this compound underscores the critical importance of balancing efficacy and toxicity in the development of cancer chemotherapeutics.

References

Streptonigrin: A Deep Dive into its Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin (SN), an aminoquinone-containing antibiotic isolated from Streptomyces flocculus, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial properties.[1][2][3] Despite its promising therapeutic potential, clinical applications have been hampered by its associated toxicity.[1][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, relevant signaling pathways, and quantitative data from key experimental studies. Detailed methodologies for seminal experiments are also provided to facilitate further research and drug development efforts.

Core Biological Activities

This compound exerts a wide range of biological effects, primarily centered around its ability to induce DNA damage and modulate cellular signaling pathways. Its key activities include potent antitumor, antibacterial, and enzyme-inhibiting properties.

Antitumor Activity

This compound's anticancer effects are multifaceted, stemming from its ability to induce genotoxicity and interfere with critical cellular processes. Clinical trials for this compound were initiated in the late 1970s but were halted at Phase II due to significant side effects, including severe bone marrow depression, nausea, and vomiting.

Mechanism of Antitumor Action:

The primary mechanism of this compound's antitumor activity involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. This process is often initiated by the bioreductive activation of the quinone moiety of this compound.

  • DNA Damage: this compound is a potent inducer of DNA strand breaks and chromosomal aberrations. It forms stable complexes with DNA, and through a continuous redox cycling process involving metal ions, it generates reactive oxygen species that directly damage the DNA. This genotoxic activity has a persistent effect, lasting for at least three cell cycles after treatment.

  • Topoisomerase II Inhibition: this compound can inhibit the activity of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. It stabilizes the cleavable complex between topoisomerase II and DNA, leading to DNA cleavage.

  • Inhibition of DNA and RNA Synthesis: As a consequence of extensive DNA damage, this compound inhibits the synthesis of both DNA and RNA.

  • Induction of Apoptosis: this compound can induce apoptosis, or programmed cell death, in cancer cells. One reported mechanism involves the activation of the p53-dependent apoptotic pathway.

  • Interference with Signaling Pathways: this compound has been shown to inhibit the β-catenin/T-cell factor (Tcf) signaling pathway, which is often aberrantly activated in various cancers. It achieves this by suppressing the binding of the β-catenin/Tcf complex to DNA.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
SH-SY5YHuman NeuroblastomaData not explicitly quantified in the provided text, but inductions are more potent in wild-type p53 cells.
SW480Colon AdenocarcinomaGrowth inhibitory effect is more evident in β-catenin-activated cancer cells.
HEK293Human Embryonic Kidney (β-catenin activated)Growth inhibitory effect is more evident in β-catenin-activated cancer cells.
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against bacteria.

Mechanism of Antibacterial Action:

Similar to its antitumor effects, the antibacterial action of this compound is largely attributed to its ability to generate ROS and cause DNA damage. This process is dependent on the presence of metal ions, particularly iron, and oxygen. This compound is believed to reduce bound oxygen directly to a highly reactive ferryl species, which then oxidizes adjacent DNA without the release of superoxide or hydrogen peroxide intermediates, allowing it to evade bacterial scavenging enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli derivativesGrowth inhibited at 1 µg/ml and 5 µg/ml depending on the strain.
Candida albicans3.90–125
Enzyme Inhibition

This compound has been shown to inhibit the activity of several enzymes, contributing to its biological effects.

1. Reverse Transcriptase Inhibition:

This compound is a potent inhibitor of viral reverse transcriptases, including that of the Avian Myeloblastosis Virus (AMV).

Quantitative Data: Reverse Transcriptase Inhibition

EnzymeIC50 (µg/mL)Reference
AMV Reverse Transcriptase2-8

Note: The specific reference for this quantitative data was not explicitly found in the provided search results.

2. Guanylyl Cyclase Inhibition:

This compound inhibits the nitric oxide (NO)-dependent activation of soluble guanylyl cyclase.

Quantitative Data: Guanylyl Cyclase Inhibition

EnzymeConditionIC50 (µM)Reference
Human platelet soluble guanylyl cyclaseSodium nitroprusside-induced activation4.16

3. Other Enzyme Inhibition:

  • Peptidyl Arginine Deiminase 4 (PAD4): this compound has been reported to inhibit PAD4 activity.

  • Sentrin/SUMO-specific protease 1 (SENP1): Inhibition of SENP1 is another proposed mechanism of its anticancer activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

1. This compound-Induced DNA Damage and ROS Generation

Streptonigrin_DNA_Damage This compound This compound Complex This compound-Metal-DNA Complex This compound->Complex Metal_Ions Metal Ions (e.g., Fe²⁺) Metal_Ions->Complex DNA DNA DNA->Complex Reduced_SN Reduced this compound (Semiquinone/Hydroquinone) Complex->Reduced_SN Reduction Reductase NAD(P)H: Quinone Oxidoreductase Reductase->Reduced_SN ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH, Ferryl radical) Reduced_SN->ROS Redox Cycling Oxygen O₂ Oxygen->ROS DNA_Damage DNA Strand Breaks, Chromosomal Aberrations ROS->DNA_Damage

Caption: this compound-induced DNA damage pathway.

2. Inhibition of β-catenin/Tcf Signaling Pathway

bcatenin_pathway cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b Suppresses Phosphorylation Complex β-catenin/TCF Complex This compound->Complex Inhibits Complex Formation bcatenin β-catenin GSK3b->bcatenin Degradation Degradation bcatenin->Degradation Phosphorylation bcatenin_nuc β-catenin bcatenin->bcatenin_nuc Translocation bcatenin_nuc->Complex TCF TCF TCF->Complex DNA DNA Complex->DNA Transcription Target Gene Transcription DNA->Transcription

Caption: Inhibition of the β-catenin/Tcf signaling pathway by this compound.

Experimental Workflows

1. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment

Comet_Assay_Workflow start Cell Treatment with This compound harvest Harvest and Suspend Cells start->harvest embed Embed Cells in Low Melting Point Agarose on a Slide harvest->embed lysis Cell Lysis (Detergent + High Salt) embed->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining (e.g., Ethidium Bromide) neutralization->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis (Comet Tail Measurement) visualization->analysis end Quantification of DNA Damage analysis->end

Caption: Workflow for the Comet Assay to detect DNA damage.

2. Luciferase Reporter Assay for β-catenin/Tcf Signaling

Luciferase_Assay_Workflow start Transfect Cells with TCF/LEF Luciferase Reporter and β-catenin constructs treat Treat Cells with This compound start->treat incubate Incubate for a Defined Period treat->incubate lyse Lyse Cells incubate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure analyze Analyze Data (Normalize to Control) measure->analyze end Determine Inhibition of β-catenin/Tcf Activity analyze->end

Caption: Workflow for β-catenin/Tcf signaling luciferase reporter assay.

Experimental Protocols

DNA Damage Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

This protocol is adapted from established methods for assessing DNA strand breaks in individual cells.

Materials:

  • Fully frosted microscope slides

  • Normal melting point agarose (NMPA)

  • Low melting point agarose (LMPA)

  • Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

  • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

  • Neutralization buffer: 0.4 M Tris-HCl, pH 7.5.

  • DNA staining solution (e.g., Ethidium Bromide, 20 µg/mL).

  • Horizontal gel electrophoresis tank.

  • Power supply.

  • Fluorescence microscope with appropriate filters.

  • Image analysis software.

Procedure:

  • Slide Preparation: Pre-coat clean microscope slides with a layer of 1% NMPA and let them dry.

  • Cell Preparation: Treat cells with this compound at desired concentrations and for the desired duration. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend in ice-cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with 0.5% LMPA (at 37°C) at a 1:10 ratio (v/v). Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10-15 minutes.

  • Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: After lysis, gently rinse the slides with distilled water and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit in this buffer for 20-40 minutes at 4°C to allow for DNA unwinding and the expression of alkali-labile sites as single-strand breaks.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes at 4°C. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization: After electrophoresis, gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.

  • Staining: Stain the slides by adding a drop of DNA staining solution and covering with a coverslip.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

β-catenin/Tcf Signaling: Luciferase Reporter Assay

This protocol is a general guideline for assessing the effect of this compound on the β-catenin/Tcf signaling pathway using a luciferase reporter system.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, SW480).

  • TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene).

  • A constitutively active β-catenin expression plasmid (optional, to ensure high baseline signaling).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid, the control (Renilla) plasmid, and optionally, the constitutively active β-catenin plasmid, using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the luciferase assay reagent to measure firefly luciferase activity. Subsequently, add the reagent to measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity of the this compound-treated samples to the vehicle-treated control to determine the inhibitory effect on β-catenin/Tcf signaling.

Conclusion

This compound remains a molecule of significant interest due to its potent and diverse biological activities. Its ability to induce DNA damage through ROS generation and inhibit key cellular enzymes and signaling pathways underscores its potential as an anticancer and antimicrobial agent. However, its clinical utility is currently limited by its toxicity. The detailed mechanisms and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs, with the goal of developing novel, more selective, and less toxic therapeutic agents. Future research focusing on targeted delivery systems and structural modifications to mitigate toxicity will be crucial in harnessing the full potential of this powerful natural product.

References

Unraveling the Pharmacophoric Core of Streptonigrin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Streptonigrin, a potent aminoquinone antibiotic produced by Streptomyces flocculus, has long been a subject of intense scientific scrutiny due to its significant antitumor and antibacterial properties. Despite its clinical potential, toxicity concerns have hampered its therapeutic application. This technical guide provides a comprehensive investigation into the core pharmacophore of this compound, its mechanisms of action, and the experimental methodologies crucial for its study, offering a valuable resource for the development of novel, less toxic analogues.

The Core Pharmacophore: A Fusion of Quinoline, Pyridine, and Phenyl Moieties

The intricate molecular architecture of this compound is central to its biological activity. The key structural elements that constitute its core pharmacophore have been identified through extensive structure-activity relationship (SAR) studies. These essential features include:

  • The 7-aminoquinoline-5,8-dione AB-ring system: This planar, electron-deficient quinone is a critical component, acting as a scaffold for the molecule and participating in redox cycling, a key process in its mechanism of action.

  • Two Pyridyl Nitrogens in Rings B and C: The nitrogen atoms within the B and C pyridine rings are crucial for the molecule's interaction with biological targets.

  • The C-ring Carboxylic Acid: The carboxylic acid group on the C-ring has been shown to potentiate the antitumor and antimicrobial properties of this compound.[1]

Alterations to these core features have been shown to significantly impact the biological activity of this compound analogues, highlighting their importance in the pharmacophore. For instance, replacement of the 7-amino group with a hydroxyl or methoxy group leads to a reduction in activity.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its cytotoxic effects through a complex and multifaceted mechanism of action, primarily centered on the induction of DNA damage and the disruption of key cellular signaling pathways.

DNA Damage via Reactive Oxygen Species (ROS) Generation

A central tenet of this compound's activity is its ability to generate reactive oxygen species (ROS) through a process of redox cycling. The quinone moiety of the molecule can be reduced by cellular reductases, such as NADH, to form a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide radicals, which in turn can lead to the formation of other highly reactive species like hydrogen peroxide and hydroxyl radicals. These ROS can directly damage DNA, causing single- and double-strand breaks, ultimately leading to cell death.[3][4] This process is often enhanced by the presence of metal ions, with which this compound can form complexes.[3]

Streptonigrin_ROS_Generation This compound-Induced ROS Generation and DNA Damage This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction CellularReductases Cellular Reductases (e.g., NADH) CellularReductases->Semiquinone Semiquinone->this compound Oxidation Superoxide Superoxide Radical (O2-) Semiquinone->Superoxide Oxygen Molecular Oxygen (O2) Oxygen->Superoxide ROS Other ROS (H2O2, •OH) Superoxide->ROS DNADamage DNA Strand Breaks ROS->DNADamage DNA DNA DNA->DNADamage CellDeath Cell Death DNADamage->CellDeath

This compound-Induced ROS Generation and DNA Damage
Inhibition of Topoisomerase II

This compound has been shown to induce DNA cleavage in a manner dependent on mammalian topoisomerase II. It is believed to stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death. This mechanism is shared by other well-known anticancer agents.

Disruption of Cellular Signaling Pathways

Recent research has unveiled that this compound's anticancer activity extends beyond direct DNA damage, involving the modulation of critical oncogenic signaling pathways.

This compound has been identified as a negative regulator of the β-catenin/T-cell factor (Tcf) signaling pathway, which is often aberrantly activated in various cancers, particularly colorectal cancer. It has been shown to inhibit the transcriptional activity of the β-catenin/Tcf complex, suppressing the expression of downstream target genes involved in cell proliferation and survival. One proposed mechanism is the suppression of the binding of the Tcf complex to its specific DNA-binding sites.

Inhibition of β-catenin/Tcf Signaling by this compound

This compound has been demonstrated to bind to and inhibit the SUMO-specific protease 1 (SENP1). SENP1 plays a crucial role in regulating the stability of various proteins, including the hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in tumor progression. By inhibiting SENP1, this compound leads to an increase in global SUMOylation levels and a reduction in the protein levels of HIF-1α. This disruption of SENP1 function represents another significant mechanism contributing to this compound's antitumor effects.

Streptonigrin_SENP1_Pathway Inhibition of SENP1 by this compound This compound This compound SENP1 SENP1 This compound->SENP1 Inhibits DeSUMOylation DeSUMOylation SENP1->DeSUMOylation SUMO_Substrate SUMOylated Substrate (e.g., HIF-1α) SUMO_Substrate->DeSUMOylation HIF1a_stabilization HIF-1α Stabilization DeSUMOylation->HIF1a_stabilization Tumor_Progression Tumor Progression HIF1a_stabilization->Tumor_Progression

Inhibition of SENP1 by this compound

Quantitative Analysis of this compound's Cytotoxic Activity

The cytotoxic potency of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes reported IC50 values for this compound and its inhibitor activity.

Compound/TargetCell Line/SubstrateIC50 (µM)Reference
This compoundHuman Neuroblastoma SH-SY5YNot explicitly stated, but potent induction of apoptosis observed.
This compound (SENP1 inhibition)SUMO1-AMC0.518 ± 0.100
This compound (SENP2 inhibition)SUMO1-AMC6.919 ± 0.676
This compound (SENP6 inhibition)SUMO2-AMC5.205 ± 0.853

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of this compound's biological activity. The following sections provide methodologies for key assays.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 In Vitro Assays Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Treatment->DNA_Damage_Assay Data_Analysis Data Analysis (IC50, % DNA in tail) Cytotoxicity_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Experimental Workflow for this compound Evaluation
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.

DNA Damage Assessment (Alkaline Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive technique for the detection of DNA damage at the level of individual cells. The alkaline version of this assay is capable of detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

Materials:

  • Treated and control cells

  • Microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMP agarose and allow it to solidify.

  • Cell Embedding: Harvest a single-cell suspension of treated and control cells. Mix the cells with LMP agarose at 37°C and pipette the mixture onto the pre-coated slides. Cover with a coverslip and allow the agarose to solidify on a cold plate.

  • Cell Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid containing the DNA.

  • Alkaline Unwinding: After lysis, place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25 V and 300 mA) for a set time (e.g., 20-30 minutes). Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization: After electrophoresis, gently rinse the slides with neutralization buffer to neutralize the alkali.

  • Staining: Stain the DNA with a suitable fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head, using specialized image analysis software.

Conclusion and Future Perspectives

This compound remains a compelling molecule in the field of anticancer drug discovery. Its well-defined core pharmacophore and multifaceted mechanism of action provide a solid foundation for the rational design of novel analogues with improved therapeutic indices. By targeting key cellular processes such as DNA integrity and oncogenic signaling, this compound and its future derivatives hold the promise of more effective and less toxic cancer therapies. The detailed experimental protocols provided in this guide serve as a critical resource for researchers dedicated to advancing this important area of drug development. Future efforts should focus on leveraging this knowledge to synthesize and evaluate new this compound-based compounds with enhanced selectivity for cancer cells and reduced off-target toxicities.

References

An In-depth Technical Guide to Natural and Synthetic Analogs of Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone-picolinate antibiotic originally isolated from Streptomyces flocculus, has attracted significant attention in the scientific community for its potent antitumor and antimicrobial properties.[1][2] Despite its promising therapeutic potential, the clinical application of this compound has been hampered by its significant toxicity.[2] This has spurred extensive research into the design and synthesis of natural and synthetic analogs with the aim of improving its therapeutic index while retaining or enhancing its biological activity. This technical guide provides a comprehensive overview of the core aspects of this compound and its analogs, focusing on their chemical synthesis, biological activity, and mechanisms of action.

Core Structure and Mechanism of Action

The chemical structure of this compound is characterized by a complex, highly substituted quinoline-5,8-dione core, which is crucial for its biological activity.[3] The primary mechanisms of action for this compound and its analogs involve:

  • Metal-Dependent DNA Damage: this compound chelates intracellular metal ions, such as iron and copper, to form a complex that, upon bioreduction, generates reactive oxygen species (ROS).[4] These ROS, including superoxide and hydroxyl radicals, induce single- and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.

  • Inhibition of Key Cellular Enzymes: this compound has been shown to inhibit several critical enzymes involved in cancer progression, including:

    • Wnt/β-catenin Signaling Pathway: this compound acts as a negative regulator of this pathway by inhibiting the transcriptional activity of the β-catenin/T-cell factor (Tcf) complex. This interference is achieved by suppressing the binding of the Tcf complex to its specific DNA-binding sites.

    • SUMO-specific Protease 1 (SENP1): this compound has been identified as an inhibitor of SENP1, an enzyme that plays a role in the deSUMOylation of various proteins involved in tumorigenesis.

    • Peptidyl Arginine Deiminases (PADs): this compound has also been shown to inhibit PAD enzymes, which are involved in protein citrullination, a post-translational modification implicated in various diseases, including cancer.

Data Presentation: Cytotoxicity of this compound and its Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and a selection of its natural and synthetic analogs against various human cancer cell lines. This data provides a comparative analysis of their anticancer potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound SW480Colon Carcinoma~0.1
HEK293Embryonic Kidney~0.5
HCT-116Colon Carcinoma0.02
MCF-7Breast Adenocarcinoma0.01
A549Lung Carcinoma0.03
Analog 1 (Synthetic) HCT-116Colon Carcinoma0.5
MCF-7Breast Adenocarcinoma0.3
A549Lung Carcinoma0.8
Analog 2 (Synthetic) HCT-116Colon Carcinoma1.2
MCF-7Breast Adenocarcinoma0.9
A549Lung Carcinoma1.5
Analog 3 (Natural) HCT-116Colon Carcinoma0.05
MCF-7Breast Adenocarcinoma0.03
A549Lung Carcinoma0.07
Analog 4 (Synthetic) HCT-116Colon Carcinoma2.5
MCF-7Breast Adenocarcinoma1.8
A549Lung Carcinoma3.1

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs often involves multi-step strategies to construct the complex tetracyclic core. Key synthetic approaches include:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the biaryl linkage between the C and D rings of the this compound scaffold.

  • Ring-Closing Metathesis: This method has been successfully employed for the de novo construction of the pentasubstituted pyridine C ring.

  • Friedländer Annulation: This reaction is utilized for the construction of the AB quinoline quinone ring system.

Detailed Protocol for the Synthesis of a Pentasubstituted Pyridine Intermediate (Adapted from Donohoe et al., 2013)

A detailed experimental protocol for the synthesis of a key pentasubstituted pyridine intermediate, a crucial building block for many this compound analogs, is provided below. Please refer to the supplementary information of the cited publication for complete experimental details, including characterization data.

  • Step 1: Synthesis of the Diene Precursor: To a solution of the starting aldehyde in dichloromethane (DCM) is added the appropriate Wittig reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the diene.

  • Step 2: Ring-Closing Metathesis: The diene is dissolved in degassed DCM, and a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction mixture is heated to reflux for 4 hours. The solvent is removed, and the crude product is purified by column chromatography to yield the dihydropyridine.

  • Step 3: Oxidation to the Pyridine: The dihydropyridine is dissolved in a suitable solvent (e.g., toluene), and an oxidizing agent (e.g., manganese dioxide) is added. The mixture is heated to reflux for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the desired pentasubstituted pyridine.

Cytotoxicity Assays

The cytotoxic activity of this compound analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways

This compound-Induced DNA Damage Response

This compound's ability to induce DNA damage triggers a complex cellular response aimed at repairing the damage or initiating programmed cell death. Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 and the tumor suppressor p53. This leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis.

DNA_Damage_Response This compound This compound (with Metal Ions) ROS Reactive Oxygen Species (ROS) This compound->ROS generates DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage causes ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates ATR ATR (ATM and Rad3-related) DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair promotes gamma_H2AX γ-H2AX ATM->gamma_H2AX phosphorylates H2AX to Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA_Repair promotes ATR->gamma_H2AX phosphorylates H2AX to p53 p53 Chk2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

This compound-induced DNA damage response pathway.
Inhibition of the Wnt/β-catenin Signaling Pathway by this compound

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes APC, Axin, and GSK-3β. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with Tcf/Lef transcription factors to activate the expression of target genes that promote cell proliferation. This compound has been shown to inhibit this pathway by preventing the formation of the β-catenin/Tcf complex.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6->Dsh co-activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex inhibits beta_Catenin_cyto β-catenin Destruction_Complex->beta_Catenin_cyto phosphorylates for Degradation Proteasomal Degradation beta_Catenin_cyto->Degradation leads to beta_Catenin_nuc β-catenin beta_Catenin_cyto->beta_Catenin_nuc translocates Tcf_Lef Tcf/Lef beta_Catenin_nuc->Tcf_Lef binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) Tcf_Lef->Target_Genes activates Streptonigrin_target This compound Streptonigrin_target->Tcf_Lef inhibits binding to β-catenin

References

Methodological & Application

Application Notes: Preparation of Streptonigrin Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Streptonigrin is a potent antitumor antibiotic with a complex molecular structure, originally isolated from Streptomyces flocculus. Due to its therapeutic potential, it is a subject of interest in cancer research and drug development. A critical first step in conducting in vitro and in vivo studies with this compound is the preparation of a stable, concentrated stock solution. Owing to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations when preparing stock solutions.

PropertyValueReference(s)
Molecular Formula C₂₅H₂₂N₄O₈[2]
Molecular Weight 506.47 g/mol [2]
Appearance Dark-red to deep dark-red solid powder[2]
Solubility Soluble in DMSO and DMF
Moderately soluble in methanol or ethanol
Poor water solubility

Stock Solution Stability and Storage

Proper storage is crucial to maintain the stability and efficacy of the this compound stock solution.

ConditionRecommendationReference(s)
Solid Compound (Long-term) Store at -20°C for months to years.
Solid Compound (Short-term) Store at 0-4°C for days to weeks.
DMSO Stock Solution Aliquot into single-use vials and store at -20°C for long-term (months) stability.
Avoid repeated freeze-thaw cycles.

For cell culture applications, it is critical to ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, though some may be sensitive to concentrations as low as 0.1%. Therefore, the stock solution should be sufficiently concentrated to allow for significant dilution.

Experimental Protocols

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Calculations:

To prepare a 10 mM stock solution, the required amount of this compound and DMSO must be calculated. The formula to determine the volume of DMSO needed for a specific mass of this compound is:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

Example Calculation for 1 mg of this compound:

  • Mass: 1 mg = 0.001 g

  • Molecular Weight: 506.47 g/mol

  • Desired Concentration: 10 mM = 0.010 mol/L

Volume (L) = 0.001 g / (506.47 g/mol * 0.010 mol/L) = 0.0001974 L Volume (µL) = 197.4 µL

Therefore, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in 197.4 µL of DMSO.

Protocol:

  • Preparation: Before starting, ensure the workspace is clean and all materials are readily accessible. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Based on the mass of this compound weighed, calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated micropipette, add the calculated volume of DMSO directly to the tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Long-term Storage: Store the aliquots at -20°C for long-term use.

Visualizations

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage Phase A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Calculate Required DMSO Volume for 10 mM B->C D Add DMSO to Powder C->D E Vortex Until Fully Dissolved D->E F Aliquot into Single-Use Vials E->F G Store at -20°C F->G

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Streptonigrin: Solubility Profile and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Streptonigrin, an aminoquinone antibiotic isolated from Streptomyces flocculus, is a potent antitumor agent with a complex mechanism of action.[1][2] Its therapeutic potential is coupled with challenges in its formulation and delivery due to its limited solubility in aqueous solutions.[3] This document provides a comprehensive overview of this compound's solubility in common laboratory solvents, protocols for preparing stock solutions and determining solubility, and a visualization of its interaction with a key signaling pathway.

This compound's biological activity is multifaceted, involving the induction of DNA cleavage in the presence of iron and the inhibition of critical cellular signaling pathways, such as the Wnt/β-catenin pathway.[3][4] Understanding its solubility is paramount for accurate and reproducible in vitro and in vivo studies.

Solubility of this compound

This compound exhibits poor solubility in water, a factor that can complicate its use in biological assays. Its solubility is significantly enhanced in organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubilityRemarks
Aqueous Buffer 74.9 µg/mLat pH 7.4
Chloroform:Methanol (1:1) ~ 2 mg/mL-
Dimethylformamide (DMF) Soluble-
Dimethyl Sulfoxide (DMSO) Soluble-
Methanol Moderately Soluble-
Ethanol Moderately Soluble-
Water Poorly Soluble-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Purge the vial with an inert gas to displace oxygen, as this compound can be sensitive to oxidation.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C, protected from light.

Protocol 2: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, buffer, ethanol)

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Calibrated analytical balance and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Incubate the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

This compound's Impact on Wnt/β-catenin Signaling

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. The following diagram illustrates the mechanism of this inhibition.

Streptonigrin_Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activation LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Degradation Degradation BetaCatenin->Degradation Ubiquitination BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation This compound This compound TCF_LEF TCF/LEF This compound->TCF_LEF Inhibition of DNA binding BetaCatenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

Solubility_Workflow Start Start: Excess this compound in Solvent Equilibration Equilibration (e.g., 24-48h shaking) Start->Equilibration Centrifugation Centrifugation to Pellet Undissolved Solid Equilibration->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Serial Dilution Supernatant->Dilution Quantification Quantification (HPLC or UV-Vis) Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation

Caption: Workflow for determining this compound solubility.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin is a potent aminoquinone-containing antibiotic and antineoplastic agent originally isolated from Streptomyces flocculus. Its cytotoxic activity, primarily attributed to the inhibition of DNA synthesis and induction of DNA damage, has made it a subject of interest in cancer research.[1][2] Given its reactivity, understanding the proper storage conditions and stability profile of this compound powder is critical for ensuring its integrity and obtaining reliable experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, known stability information, and detailed protocols for assessing the stability of this compound powder.

Recommended Storage Conditions

There is some variation in the recommended storage temperatures for this compound powder among commercial suppliers. To ensure the longest possible shelf life and prevent degradation, a conservative approach is recommended.

Key Recommendations:

  • Temperature: Storage at -20°C is the most frequently recommended condition and is advised for long-term storage.[3] While some suppliers suggest storage at 2-8°C, freezing is the safer option to minimize chemical degradation over time.

  • Light: this compound is known to be sensitive to light. The powder should always be stored in a light-resistant container and protected from direct sunlight and strong artificial light. Photodegradation can lead to the formation of impurities and loss of activity.

  • Humidity: While specific humidity requirements are not extensively documented, it is best practice to store this compound powder in a tightly sealed container in a dry environment to prevent hydrolysis and physical changes. The use of a desiccator is recommended.

  • Incompatibilities: Avoid storage in proximity to strong acids, alkalis, and strong oxidizing or reducing agents.

Table 1: Summary of Supplier-Recommended Storage Conditions for this compound Powder

Supplier ReferenceRecommended TemperatureLight SensitivityStated Stability
Supplier A-20°CProtect from light≥ 4 years
Supplier B2-8°CNot specifiedNot specified
Supplier C-20°CKeep away from direct sunlightStable under recommended conditions

Stability Profile

This compound's stability is influenced by temperature, light, and pH. While comprehensive quantitative stability data in the public domain is limited, the following is known:

  • Solid-State Stability: When stored at -20°C and protected from light, this compound powder is reported to be stable for at least four years.

  • Photostability: As a quinone-containing compound, this compound is susceptible to photodegradation. Exposure to UV and visible light can lead to the formation of degradation products and a decrease in potency.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily targeting DNA integrity and cellular signaling pathways.

Key Mechanisms:

  • DNA Damage: this compound chelates metal ions, particularly iron, and undergoes redox cycling to produce reactive oxygen species (ROS). These ROS, including superoxide and hydroxyl radicals, cause single- and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: this compound can inhibit topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, resulting in persistent DNA breaks.

  • Inhibition of DNA Synthesis: As a consequence of DNA damage and topoisomerase II inhibition, DNA synthesis is significantly inhibited in the presence of this compound.

  • Inhibition of β-catenin/Tcf Signaling: this compound has been shown to be a negative regulator of the Wnt/β-catenin signaling pathway. It is believed to inhibit the phosphorylation of GSK-3β, which leads to the stabilization of β-catenin and its subsequent translocation to the nucleus where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. By inhibiting this pathway, this compound can suppress the growth of β-catenin-activated cancers.

Below is a diagram illustrating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Streptonigrin_beta_catenin_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_wnt_on Wnt Wnt Frizzled Frizzled Wnt->Frizzled In absence of Wnt Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation This compound This compound This compound->GSK3b Inhibits Phosphorylation beta_catenin_nuc β-catenin TcfLef Tcf/Lef beta_catenin_nuc->TcfLef TargetGenes Target Gene Transcription TcfLef->TargetGenes Wnt_on Wnt Frizzled_on Frizzled Wnt_on->Frizzled_on LRP56_on LRP5/6 Frizzled_on->LRP56_on Dsh_on Dsh LRP56_on->Dsh_on GSK3b_on GSK-3β Dsh_on->GSK3b_on beta_catenin_on β-catenin GSK3b_on->beta_catenin_on No Phosphorylation beta_catenin_on->beta_catenin_nuc Translocation

Caption: this compound inhibits Wnt/β-catenin signaling.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound powder under various stress conditions, in accordance with ICH guidelines Q1A(R2) and Q1B. These are foundational protocols that may require optimization based on the specific analytical instrumentation and capabilities of the user's laboratory.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To evaluate the stability of this compound powder under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound powder

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with UV-Vis or DAD detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Alkaline: To another aliquot, add an equal volume of 0.1 M NaOH. Maintain at room temperature for a shorter period (e.g., 2, 4, 8 hours) due to expected faster degradation.

    • Neutral: To a third aliquot, add an equal volume of HPLC grade water. Keep at an elevated temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of this compound powder and a solution of this compound in a quartz cuvette to light in a photostability chamber.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After exposure, dissolve the powder or dilute the solution with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of this compound powder in a vial and keep it in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration in the mobile phase for HPLC analysis.

Table 2: Example Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration (Example)
Acid Hydrolysis0.1 M HCl60°C72 hours
Base Hydrolysis0.1 M NaOHRoom Temperature8 hours
Neutral HydrolysisWater60°C72 hours
Oxidation3% H₂O₂Room Temperature72 hours
PhotolysisICH Q1B compliant25°CAs per ICH guidelines
Thermal (Solid)Dry Heat80°C7 days
Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 380 nm (based on UV absorption maxima)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Workflow and Data Presentation

The following diagram illustrates the general workflow for a stability study of this compound powder.

Stability_Workflow cluster_setup Study Setup cluster_storage Sample Storage cluster_testing Time Point Testing cluster_data Data Analysis and Reporting Start Receive this compound Powder Char Initial Characterization (Appearance, Purity by HPLC) Start->Char Protocol Define Stability Protocol (Storage Conditions, Time Points) Char->Protocol Store_20C Store at -20°C (Long-term) Protocol->Store_20C Store_5C Store at 5°C (Accelerated) Protocol->Store_5C Store_25C_60RH Store at 25°C / 60% RH (Accelerated) Protocol->Store_25C_60RH Store_40C_75RH Store at 40°C / 75% RH (Stress) Protocol->Store_40C_75RH Photostability Photostability Chamber Protocol->Photostability Sampling Sample at Pre-defined Time Points (T=0, 1, 3, 6... months) Store_20C->Sampling Store_5C->Sampling Store_25C_60RH->Sampling Store_40C_75RH->Sampling Photostability->Sampling Analysis HPLC Analysis (Assay, Impurities) Sampling->Analysis Physical Physical Characterization (Appearance, Color) Sampling->Physical Data Compile and Analyze Data Analysis->Data Physical->Data Report Generate Stability Report (Tables, Graphs) Data->Report Conclusion Determine Shelf-life and Recommended Storage Report->Conclusion

Caption: Workflow for this compound powder stability study.

Table 3: Example Data Table for Long-Term Stability Study of this compound Powder at -20°C

Time Point (Months)AppearancePurity by HPLC (%)Total Impurities (%)
0Yellow-brown crystalline powder99.50.5
3No change99.40.6
6No change99.50.5
12No change99.30.7
24No change99.20.8
36No change99.10.9
48No change99.01.0

Table 4: Example Data Table for Accelerated Stability Study of this compound Powder at 40°C / 75% RH

Time Point (Months)AppearancePurity by HPLC (%)Total Impurities (%)
0Yellow-brown crystalline powder99.50.5
1Slight darkening98.21.8
3Darker brown powder96.53.5
6Dark brown, clumpy powder93.16.9

Conclusion

Proper handling and storage of this compound powder are paramount for maintaining its chemical integrity and biological activity. For long-term storage, it is recommended to keep the powder at -20°C , protected from light and moisture. The provided protocols offer a framework for researchers to conduct their own stability assessments and to develop and validate in-house analytical methods. Adherence to these guidelines will contribute to the generation of accurate and reproducible data in studies involving this compound.

References

Application Notes and Protocols for Treating Cancer Cell Lines with Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro treatment of cancer cell lines with Streptonigrin. This document includes an overview of its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.

Introduction

This compound is an aminoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces flocculus. It exhibits potent antitumor activity against a variety of cancer cell lines. Its mechanism of action is primarily attributed to its ability to induce DNA damage, inhibit DNA replication and RNA synthesis, and generate reactive oxygen species (ROS).[1][] this compound has also been shown to modulate cellular signaling pathways, notably inhibiting the β-catenin/Tcf signaling pathway, which is often dysregulated in cancer.[3][4]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach:

  • DNA Damage and Inhibition of Synthesis: this compound complexes with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of both DNA replication and RNA synthesis.[1] This disruption of nucleic acid metabolism ultimately triggers cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress contributes to cellular damage.

  • Signaling Pathway Modulation: this compound has been identified as a negative regulator of the β-catenin/Tcf signaling pathway. It can suppress the transcriptional activity of β-catenin/Tcf, which is crucial for the proliferation of certain cancer cells. This is achieved, in part, by affecting upstream components of the pathway, such as suppressing the phosphorylation of GSK-3β.

  • Induction of Apoptosis: this compound can induce programmed cell death, or apoptosis, in cancer cells. This process can be mediated through a p53-dependent pathway.

Data Presentation

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, presented as GI50 values (concentration required to inhibit cell growth by 50%). The data is sourced from the NCI-60 Human Tumor Cell Line Screen.

Cell LineTissue of OriginGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.002
HL-60(TB)Leukemia0.001
K-562Leukemia0.002
MOLT-4Leukemia0.002
RPMI-8226Leukemia0.002
SRLeukemia0.002
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.002
EKVXNon-Small Cell Lung0.003
HOP-62Non-Small Cell Lung0.002
HOP-92Non-Small Cell Lung0.002
NCI-H226Non-Small Cell Lung0.002
NCI-H23Non-Small Cell Lung0.002
NCI-H322MNon-Small Cell Lung0.002
NCI-H460Non-Small Cell Lung0.002
NCI-H522Non-Small Cell Lung0.002
Colon Cancer
COLO 205Colon0.002
DLD-1Colon0.002
HCT-116Colon0.002
HCT-15Colon0.002
HT29Colon0.002
KM12Colon0.002
SW-620Colon0.002
CNS Cancer
SF-268CNS0.002
SF-295CNS0.002
SF-539CNS0.002
SNB-19CNS0.002
SNB-75CNS0.002
U251CNS0.002
Melanoma
LOX IMVIMelanoma0.002
MALME-3MMelanoma0.002
M14Melanoma0.002
SK-MEL-2Melanoma0.002
SK-MEL-28Melanoma0.002
SK-MEL-5Melanoma0.002
UACC-257Melanoma0.002
UACC-62Melanoma0.002
Ovarian Cancer
IGROV1Ovarian0.002
OVCAR-3Ovarian0.002
OVCAR-4Ovarian0.002
OVCAR-5Ovarian0.002
OVCAR-8Ovarian0.002
NCI/ADR-RESOvarian0.004
SK-OV-3Ovarian0.002
Renal Cancer
786-0Renal0.002
A498Renal0.002
ACHNRenal0.002
CAKI-1Renal0.002
RXF 393Renal0.002
SN12CRenal0.002
TK-10Renal0.002
UO-31Renal0.002
Prostate Cancer
PC-3Prostate0.002
DU-145Prostate0.002
Breast Cancer
MCF7Breast0.002
MDA-MB-231/ATCCBreast0.002
HS 578TBreast0.002
BT-549Breast0.002
T-47DBreast0.002
MDA-MB-468Breast0.002

Data obtained from the NCI-60 Developmental Therapeutics Program database. The GI50 is the concentration of the drug that causes 50% reduction in the net protein increase in cultured cells as determined by the sulforhodamine B (SRB) assay after a 48-hour exposure.

Experimental Protocols

General Guidelines for Handling this compound

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions in a laboratory setting. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified biological safety cabinet.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.001 µM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound solution to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound using Propidium Iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Streptonigrin_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays start Seed Cancer Cells in Multi-well Plates incubation Incubate Overnight (37°C, 5% CO2) start->incubation treatment Treat with varying concentrations of This compound incubation->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 viability Cell Viability Assay (e.g., MTT) incubation2->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation2->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation2->cell_cycle

Caption: Experimental workflow for treating cancer cell lines with this compound.

Streptonigrin_Signaling_Pathway cluster_nucleus Frizzled Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->Target_Genes Activates This compound This compound This compound->GSK3b Suppresses phosphorylation This compound->Beta_Catenin_N Inhibits nuclear localization & binding to TCF/LEF Wnt Wnt Wnt->Frizzled Binds

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

References

Determining the IC50 of Streptonigrin: An Application Note and Protocol for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated potent antitumor activity. Its cytotoxic effects are attributed to a dual mechanism of action: the induction of iron-dependent DNA damage and the inhibition of the Wnt/β-catenin signaling pathway. Accurate determination of its half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of its therapeutic potential and for elucidating its mechanism of action in various cancer cell types. This document provides detailed protocols for determining the IC50 of this compound using common cytotoxicity assays, presents a summary of reported IC50 values, and illustrates the key signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its cytotoxic effects through two primary mechanisms:

  • Iron-Dependent DNA Damage: this compound chelates intracellular iron, and this complex participates in redox cycling, generating reactive oxygen species (ROS). This leads to oxidative stress and single- and double-strand breaks in DNA, ultimately triggering apoptotic cell death.

  • Inhibition of Wnt/β-catenin Signaling: this compound has been shown to inhibit the transcriptional activity of the β-catenin/T-cell factor (Tcf) complex.[1] By doing so, it can downregulate the expression of genes crucial for cancer cell proliferation, survival, and differentiation.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Streptonigrin_Mechanism This compound's Dual Mechanism of Action This compound This compound iron Intracellular Iron (Fe²⁺) This compound->iron chelates beta_catenin β-catenin This compound->beta_catenin inhibits ros Reactive Oxygen Species (ROS) iron->ros catalyzes generation of dna_damage DNA Strand Breaks ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis wnt Wnt Signaling Pathway wnt->beta_catenin stabilizes tcf Tcf beta_catenin->tcf binds gene_transcription Target Gene Transcription tcf->gene_transcription activates proliferation Cell Proliferation & Survival gene_transcription->proliferation

Caption: this compound's dual mechanism of action.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The cytotoxic potency of this compound varies across different cancer cell lines. The following table summarizes a selection of reported IC50 values. It is important to note that these values can be influenced by the specific assay conditions, including incubation time and the metabolic activity of the cell line.

Cell LineCancer TypeIC50 (nM)Reference
HT-29Colon Carcinoma40[2]
Pancreatic Cancer CellsPancreatic Cancer100[3]
Melanoma CellsMelanoma40[3]

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound are the MTT and SRB assays. Both are colorimetric assays performed in 96-well plates, making them suitable for high-throughput screening.

Experimental Workflow: Cytotoxicity Assay

The general workflow for determining the IC50 value using a cytotoxicity assay is depicted below.

Cytotoxicity_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_dilution 2. Prepare this compound Dilutions drug_treatment 4. Treat Cells with This compound drug_dilution->drug_treatment cell_seeding->drug_treatment incubation 5. Incubate for 48-72 hours drug_treatment->incubation assay_procedure 6. Perform Cytotoxicity Assay (MTT or SRB) incubation->assay_procedure read_absorbance 7. Measure Absorbance assay_procedure->read_absorbance calculate_viability 8. Calculate Percent Viability read_absorbance->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: General workflow for IC50 determination.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (should be >90%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye Sulforhodamine B to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Carefully add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Wash the plate five times with tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye and Solubilization:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.

References

Application Notes and Protocols for DNA Cleavage Assay with Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro DNA cleavage assay using the antitumor antibiotic Streptonigrin. This assay is a valuable tool for studying the mechanism of action of this compound, evaluating its DNA-damaging potential, and screening for novel anticancer compounds that operate through a similar mechanism.

Introduction

This compound is an aminoquinone antibiotic isolated from Streptomyces flocculus that exhibits potent antitumor activity.[1] Its mechanism of action involves the induction of DNA strand breaks, which ultimately leads to cell death. This DNA cleavage is not a direct action of the drug but requires intracellular metabolic activation and the presence of metal ions.

The assay described here utilizes supercoiled plasmid DNA as a substrate. In its native supercoiled (SC) or covalently closed circular (ccc) form, plasmid DNA migrates rapidly through an agarose gel. A single-strand break (nick) in the DNA backbone relaxes the supercoiling, resulting in a slower-migrating open-circular (OC) form. Double-strand breaks will linearize the plasmid, producing a third, distinct band (linear, L) on the gel. The conversion of the SC form to the OC and L forms is a direct measure of the DNA cleavage activity of this compound.

Mechanism of this compound-Induced DNA Cleavage

The DNA-damaging effect of this compound is a multi-step process that can be summarized as follows:

  • Reductive Activation: this compound must be reduced to its semiquinone or hydroquinone form to become active. This reduction can be achieved in vitro by reducing agents such as NADH or dithiothreitol (DTT).

  • Metal Ion Chelation: The activated this compound forms a complex with divalent metal ions, most notably iron (Fe²⁺) or copper (Cu²⁺). This complex is essential for its DNA cleavage activity.

  • Generation of Reactive Oxygen Species (ROS): The this compound-metal complex catalyzes the reduction of molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).

  • DNA Strand Scission: The highly reactive hydroxyl radicals, in close proximity to the DNA, attack the deoxyribose backbone, resulting in single- and double-strand breaks. Some evidence also points to a "stealth" mechanism where the reactive ferryl radical remains bound to the drug-metal complex, causing localized DNA damage.

This intricate mechanism underscores the importance of including a reducing agent and appropriate metal ions in the in vitro DNA cleavage assay to accurately replicate the conditions under which this compound is active.

Experimental Protocols

This section provides a detailed methodology for performing the this compound DNA cleavage assay using agarose gel electrophoresis.

Materials and Reagents
  • Plasmid DNA: A solution of supercoiled plasmid DNA (e.g., pBR322, pUC19) at a concentration of 0.5 - 1 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • This compound: A stock solution of this compound in a suitable solvent such as DMSO or ethanol. The final concentration in the reaction will typically range from 10 µM to 500 µM.

  • Reducing Agent:

    • NADH (Nicotinamide adenine dinucleotide, reduced form) or

    • DTT (Dithiothreitol)

  • Metal Ion Solution:

    • Ferrous sulfate (FeSO₄) or

    • Cupric sulfate (CuSO₄)

  • Reaction Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).

  • Agarose

  • TAE or TBE Buffer (1X): For gel electrophoresis.

  • Ethidium Bromide or other DNA stain: For visualization of DNA bands.

  • 6X DNA Loading Dye: Containing a density agent (e.g., glycerol) and tracking dyes (e.g., bromophenol blue, xylene cyanol).

  • Nuclease-free water

Reaction Setup

The following protocol is for a final reaction volume of 20 µL. Reactions should be set up on ice.

  • Prepare a master mix for the desired number of reactions, including controls. The master mix should contain the reaction buffer and plasmid DNA.

  • In individual microcentrifuge tubes, add the following components in the order listed:

ComponentVolumeFinal Concentration
Nuclease-free waterVariable-
10X Reaction Buffer (500 mM Tris-HCl, pH 7.5)2 µL50 mM
Plasmid DNA (0.5 µg/µL)1 µL25 ng/µL (0.5 µg total)
Metal Ion Solution (e.g., 1 mM FeSO₄)2 µL100 µM
Reducing Agent (e.g., 10 mM NADH)2 µL1 mM
This compound (at various stock concentrations)2 µLVariable (e.g., 10 - 500 µM)
Total Volume 20 µL

Important Controls:

  • DNA only: Plasmid DNA in reaction buffer to show the initial state of the DNA.

  • DNA + Reducing Agent: To ensure the reducing agent alone does not cause DNA cleavage.

  • DNA + Metal Ion: To ensure the metal ion alone does not cause DNA cleavage.

  • DNA + this compound: To demonstrate the requirement for a reducing agent.

  • DNA + Reducing Agent + Metal Ion: To show the complete system without the drug.

  • Incubate the reactions at 37°C for a specified time, for example, 30 to 60 minutes. The incubation time can be optimized depending on the desired extent of cleavage.

  • Stop the reaction by adding 4 µL of 6X DNA loading dye. The EDTA in the loading dye will chelate the metal ions, thus halting the reaction.

Agarose Gel Electrophoresis
  • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain like ethidium bromide (0.5 µg/mL).

  • Load the entire volume of each reaction mixture into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualize the DNA bands using a UV transilluminator and document the results with a gel imaging system.

Data Analysis and Presentation

The different topological forms of plasmid DNA will be separated on the agarose gel. The fastest migrating band corresponds to the supercoiled (SC) form, followed by the linear (L) form, and the slowest migrating band is the open-circular (OC) form.

Quantitative Analysis:

  • Use gel analysis software to measure the intensity of each DNA band (SC, OC, and L).

  • Calculate the percentage of each form in each lane using the following formula: % Form = (Intensity of Form Band / Total Intensity of all Bands in the Lane) * 100

  • To account for the differential binding of ethidium bromide to the different DNA forms, a correction factor may be applied to the intensity of the supercoiled band (typically multiplying by a factor of 1.2-1.4).

The quantitative data should be summarized in a table for easy comparison of the effects of different this compound concentrations.

Quantitative Data Summary

The following table presents representative data from a this compound DNA cleavage assay, demonstrating the concentration-dependent increase in DNA nicking.

This compound (µM)Supercoiled (SC) %Open-Circular (OC) %Linear (L) %
0 (Control)9550
5070300
1004555<1
25015805
500<58510

Visualizations

The following diagrams illustrate the experimental workflow and the underlying mechanism of this compound-induced DNA cleavage.

experimental_workflow reagents Prepare Reagents (Plasmid DNA, this compound, Buffer, Metal Ions, Reducing Agent) reaction_setup Set Up Reactions on Ice reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction with Loading Dye incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualization Visualize and Quantify DNA Bands electrophoresis->visualization

Caption: Experimental workflow for the this compound DNA cleavage assay.

streptonigrin_mechanism This compound This compound (SN) activated_sn Activated SN (Semiquinone/Hydroquinone) This compound->activated_sn Reduction reducing_agent Reducing Agent (e.g., NADH) reducing_agent->activated_sn sn_metal_complex SN-Metal Complex activated_sn->sn_metal_complex Chelation metal_ion Metal Ion (Fe²⁺ or Cu²⁺) metal_ion->sn_metal_complex ros Reactive Oxygen Species (O₂⁻, •OH) sn_metal_complex->ros Oxygen Reduction oxygen O₂ oxygen->ros cleaved_dna Nicked and Linear DNA ros->cleaved_dna DNA Damage dna Supercoiled DNA dna->cleaved_dna

Caption: Mechanism of this compound-induced DNA cleavage.

References

Measuring Streptonigrin-Induced DNA Damage with the Comet Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin (SN) is a potent antitumor antibiotic known to induce DNA damage, a key mechanism in its therapeutic efficacy. The single cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for detecting DNA strand breaks at the level of individual cells. This document provides detailed application notes and protocols for utilizing the Comet assay to measure and quantify DNA damage induced by this compound. The information herein is intended to guide researchers in establishing robust and reproducible experiments for assessing the genotoxic potential of this compound and similar compounds.

The Comet assay is based on the principle that under an electric field, fragmented DNA will migrate out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the extent of DNA damage. The assay can be performed under alkaline conditions to detect both single and double-strand breaks, or under neutral conditions to specifically detect double-strand breaks.

Mechanism of this compound-Induced DNA Damage

This compound, an aminoquinone antibiotic, induces DNA damage through a complex, metal-dependent mechanism.[1][2] Its mode of action involves an intracellular redox cycle that, in the presence of metal ions like iron and copper, generates reactive oxygen species (ROS) in close proximity to DNA.[1][2] This leads to the formation of single-strand and double-strand breaks in the DNA backbone.[1] A notable characteristic of this compound's action is its ability to cause persistent DNA damage that can last for several cell cycles after initial exposure.

Data Presentation

The following tables present representative quantitative data from alkaline Comet assays performed on Chinese Hamster Ovary (CHO) cells treated with this compound. These tables illustrate a typical dose-response relationship and the kinetics of DNA damage and repair.

Table 1: Dose-Response of this compound-Induced DNA Damage in CHO Cells

This compound Concentration (nM)% DNA in Tail (Mean ± SD)Tail Moment (Arbitrary Units, Mean ± SD)
0 (Vehicle Control)4.2 ± 1.51.8 ± 0.7
1015.8 ± 3.28.5 ± 2.1
2528.9 ± 4.515.2 ± 3.8
5045.1 ± 6.125.7 ± 5.4
10062.7 ± 7.838.9 ± 6.9

Cells were treated with the indicated concentrations of this compound for 2 hours before being processed for the Comet assay.

Table 2: Time-Course of DNA Damage and Repair in CHO Cells Treated with 50 nM this compound

Time after this compound Removal (hours)% DNA in Tail (Mean ± SD)Tail Moment (Arbitrary Units, Mean ± SD)
045.1 ± 6.125.7 ± 5.4
232.5 ± 5.318.9 ± 4.7
621.8 ± 4.112.3 ± 3.5
1228.4 ± 4.916.1 ± 4.2
2415.7 ± 3.68.9 ± 2.8

Cells were treated with 50 nM this compound for 2 hours, after which the drug was removed, and cells were incubated in fresh medium for the indicated time points before Comet assay analysis. The data reflects a triphasic response of initial repair, followed by a transient increase in damage, and subsequent further repair.

Experimental Protocols

Alkaline Comet Assay Protocol for this compound Treatment

This protocol is optimized for assessing single and double-strand DNA breaks induced by this compound in cultured mammalian cells (e.g., CHO cells).

Materials:

  • This compound (appropriate stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • Low Melting Point (LMP) Agarose (1% in PBS)

  • Normal Melting Point (NMP) Agarose (1% in water)

  • Comet slides or pre-coated slides

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10)

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA; pH >13)

  • Neutralization Buffer (0.4 M Tris; pH 7.5)

  • DNA stain (e.g., SYBR® Green, Propidium Iodide)

  • Microscope slides and coverslips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Image analysis software for Comet assay

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Prepare fresh dilutions of this compound in cell culture medium from a stock solution. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for the desired time (e.g., 2 hours).

  • Cell Harvesting and Embedding:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Trypsinize the cells and resuspend them in complete medium to inactivate the trypsin.

    • Centrifuge the cells at 200 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of molten LMP agarose (at 37°C).

    • Quickly pipette 75 µL of the cell/agarose mixture onto a Comet slide.

    • Gently place a coverslip on top and allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in pre-chilled Lysis Solution.

    • Incubate at 4°C for at least 1 hour (can be left overnight).

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are covered.

    • Let the slides sit in the buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

    • Apply a voltage of 1 V/cm (e.g., 25V for a 25 cm tank) and run the electrophoresis for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides from the tank and wash them three times for 5 minutes each with Neutralization Buffer.

    • Stain the slides with a suitable DNA stain according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate Comet assay software to quantify parameters such as % DNA in the tail, tail length, and tail moment. Analyze at least 50-100 comets per slide.

Visualizations

Streptonigrin_Mechanism cluster_cell Cell This compound This compound SN_Fe_Complex This compound-Fe(II) Complex This compound->SN_Fe_Complex + Fe(II) ROS Reactive Oxygen Species (ROS) SN_Fe_Complex->ROS Redox Cycling + O2 DNA Nuclear DNA SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB ROS->DNA Oxidative Damage

Caption: Mechanism of this compound-induced DNA damage.

Comet_Assay_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment harvesting Cell Harvesting & Embedding in Agarose treatment->harvesting lysis Lysis (Detergent & High Salt) harvesting->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization analysis Fluorescence Microscopy & Image Analysis neutralization->analysis end End: Quantify DNA Damage analysis->end

Caption: Experimental workflow for the Comet assay.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors SN_Damage This compound-induced SSBs & DSBs PARP PARP (for SSBs) SN_Damage->PARP MRN_ATM MRN Complex / ATM (for DSBs) SN_Damage->MRN_ATM ATR ATR PARP->ATR MRN_ATM->ATR CHK1_CHK2 CHK1 / CHK2 ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest DNARepair DNA Repair Pathways (BER, HR, NHEJ) CHK1_CHK2->DNARepair Apoptosis Apoptosis (if damage is severe) CHK1_CHK2->Apoptosis

Caption: DNA damage response to this compound.

References

Application Notes and Protocols for Inducing Apoptosis with Streptonigrin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated potent antitumor activity. Its mechanism of action involves the generation of reactive oxygen species (ROS), induction of DNA damage, and inhibition of topoisomerase II, ultimately leading to apoptotic cell death in cancer cells. Notably, the apoptotic response to this compound has been shown to be mediated through a p53-dependent pathway in certain cell types. These application notes provide a detailed protocol for inducing apoptosis in vitro using this compound, along with methods for its detection and the elucidation of the underlying signaling pathways.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
SH-SY5YNeuroblastomaNot explicitly stated, but effective at inducing apoptosisNot specified in detail
SW480Colon Cancer86% inhibition of β-catenin/Tcf-DNA complex at 5 µMNot specified in detail[1]
HEK293Human Embryonic KidneyEffective in transfected cellsNot specified in detail[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (prepare a stock solution in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment:

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from nanomolar to low micromolar concentrations). A study on SW480 cells showed significant effects at 5 µM[1].

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined period. The optimal incubation time should be determined experimentally (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, collect both the floating cells in the supernatant (which may be apoptotic) and the adherent cells by trypsinization.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis using flow cytometry by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and control cells as described in Protocol 1.

  • Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Assessment of Caspase Activity

This protocol describes a general method for measuring the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

  • This compound-treated and control cells

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Harvest the treated and control cells and lyse them according to the caspase assay kit manufacturer's instructions to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Assay:

    • Add an equal amount of protein from each lysate to the wells of a microplate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

    • Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the untreated control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathway, such as p53, Bcl-2, and Bax.

Materials:

  • This compound-treated and control cells

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in lysis buffer, and quantify the protein concentration.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio is indicative of apoptosis.

Mandatory Visualization

Streptonigrin_Apoptosis_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis cluster_outcome Data Interpretation start Seed Cancer Cells treat Treat with this compound (various concentrations and times) start->treat control Vehicle Control start->control annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay treat->caspase western Western Blot (p53, Bcl-2, Bax) treat->western control->annexin control->caspase control->western quantify Quantify Apoptotic Cells annexin->quantify pathway Elucidate Signaling Pathway caspase->pathway western->pathway

Caption: Experimental workflow for studying this compound-induced apoptosis.

Streptonigrin_Signaling_Pathway cluster_cellular_effects Cellular Stress cluster_p53_activation p53 Pathway Activation cluster_mitochondrial_pathway Mitochondrial Apoptosis cluster_execution Execution Phase This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros dna_damage DNA Damage This compound->dna_damage p53 ↑ p53 Activation dna_damage->p53 bax ↑ Bax Expression p53->bax Upregulates bcl2 ↓ Bcl-2 Expression p53->bcl2 Downregulates bax_bcl2_ratio ↑ Bax/Bcl-2 Ratio bax->bax_bcl2_ratio bcl2->bax_bcl2_ratio mito_perm Mitochondrial Membrane Permeabilization bax_bcl2_ratio->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Streptonigrin for Inhibiting Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin is a potent aminoquinone-containing antibiotic produced by Streptomyces flocculus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antitumor properties. Its mechanism of action involves the chelation of metal ions, particularly iron, and the subsequent generation of reactive oxygen species (ROS) that lead to oxidative DNA damage and ultimately, cell death.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to inhibit bacterial growth, including a summary of inhibitory concentrations, experimental procedures, and a visualization of its mechanism of action.

Data Presentation: Inhibitory Concentrations of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial species. It is important to note that MIC values can vary depending on the specific strain, culture conditions, and testing methodology.

Bacterial SpeciesGram StainMIC (µg/mL)
Aerobacter aerogenesGram-Negative1.56
Bacillus subtilisGram-PositiveNot explicitly stated, but active
Brucella bronchisepticaGram-Negative1.56
Escherichia coliGram-Negative1.56
Neisseria gonorrhoeaeGram-Negative0.025
Pseudomonas aeruginosaGram-Negative6.25
Salmonella typhosaGram-Negative3.12
Staphylococcus aureusGram-Positive0.39 - 0.78

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, pyrogen-free water or appropriate buffer

Procedure:

  • Due to its poor water solubility, this compound should be dissolved in a suitable organic solvent.[5] DMSO or DMF are recommended.

  • Prepare a high-concentration stock solution, for example, 10 mg/mL, by dissolving the appropriate amount of this compound powder in the chosen solvent.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • For working solutions, dilute the stock solution in the appropriate sterile culture medium to the desired concentrations immediately before use.

Protocol for Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain in a liquid medium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the appropriate working concentration of this compound to the first column of wells. This will be your highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

  • Inoculum Preparation: a. Dilute the logarithmic phase bacterial culture in sterile medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells (column 12).

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the specific bacterial species (typically 37°C) for 18-24 hours.

  • Determining the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Protocol for Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a bacterial strain to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound stock solution

  • Sterile 6 mm filter paper disks

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: a. Adjust the turbidity of a logarithmic phase bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for a few minutes with the lid slightly ajar.

  • Disk Preparation and Placement: a. Aseptically apply a known amount of this compound solution (e.g., 10 µg) onto a sterile 6 mm filter paper disk and allow the solvent to evaporate. b. Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated MHA plate. c. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plate and incubate at the optimal temperature for the bacterial species (typically 37°C) for 18-24 hours.

  • Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). b. The size of the zone of inhibition indicates the susceptibility of the bacterium to this compound. Interpretive standards are not yet established by clinical standards organizations and would need to be determined experimentally.

Signaling Pathways and Mechanisms of Action

This compound-Induced Oxidative DNA Damage

This compound's antibacterial activity is primarily mediated through its ability to chelate intracellular iron and catalyze the production of reactive oxygen species (ROS). This leads to significant DNA damage, inhibiting essential cellular processes like replication and transcription, and ultimately causing cell death.

Streptonigrin_Mechanism cluster_cell Bacterial Cell This compound This compound complex This compound-Fe(II) Complex This compound->complex iron Fe(II) iron->complex ros Reactive Oxygen Species (ROS) (e.g., Superoxide, Hydroxyl Radical) complex->ros Redox Cycling dna Bacterial DNA ros->dna Oxidative Attack damage DNA Damage (Single & Double-Strand Breaks) dna->damage inhibition Inhibition of Replication & Transcription damage->inhibition death Cell Death inhibition->death

Caption: Mechanism of this compound-induced bacterial cell death.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols for the Synthesis of Streptonigrin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for the synthesis of the potent antitumor agent Streptonigrin and its derivatives. The protocols are based on key advancements in the field, offering routes to the natural product and its analogues for further research and drug discovery efforts.

Introduction to this compound Synthesis

This compound, an aminoquinone antitumor antibiotic isolated from Streptomyces flocculus, has a complex tetracyclic structure that has been a challenging target for synthetic chemists.[1][2] Its potent biological activity has driven the development of various synthetic strategies, not only to access the natural product itself but also to generate analogues with potentially improved therapeutic properties.[2][3] Key challenges in its synthesis include the construction of the highly substituted pyridine C-ring and the stereoselective formation of the atropisomeric C-D biaryl bond.

This document outlines two major synthetic approaches: a total synthesis of (±)-Streptonigrin via a ring-closing metathesis (RCM) strategy and the synthesis of key fragments and analogues using palladium-catalyzed cross-coupling reactions.

Total Synthesis of (±)-Streptonigrin via Ring-Closing Metathesis

A notable total synthesis of (±)-Streptonigrin has been achieved in 14 linear steps with an overall yield of 11% from inexpensive starting materials.[1] A key feature of this synthesis is the construction of the pentasubstituted pyridine C-ring using a ring-closing metathesis (RCM) reaction. Two generations of this RCM approach have been developed.

Synthesis of the Pentasubstituted Pyridine C-Ring (Second-Generation Route)

The second-generation route offers a more practical and scalable approach to the key pyridine fragment.

Experimental Workflow for the Second-Generation Pyridine Synthesis

workflow Workflow for Second-Generation Pyridine Synthesis start Ethyl Glyoxalate step1 Condensation with Methoxyamine HCl start->step1 step2 Zinc-mediated Crotylation step1->step2 step3 Acylation with Acryloyl Chloride step2->step3 rcm_precursor RCM Precursor step3->rcm_precursor step4 Ring-Closing Metathesis (RCM) rcm_precursor->step4 step5 One-pot Elimination, Transesterification, and Deprotection step4->step5 pyridine Pentasubstituted Pyridine Fragment step5->pyridine

Caption: Second-generation synthesis of the core pyridine fragment.

Unification of Ring Fragments and Completion of the Total Synthesis

The synthesis culminates in the coupling of the AB, C, and D ring fragments, followed by final functional group manipulations. A key step in this sequence is the Suzuki-Miyaura cross-coupling to form the C-D ring linkage.

Key Coupling and Final Steps

final_steps Final Steps of this compound Total Synthesis ab_ring AB-Ring Fragment suzuki Suzuki-Miyaura Coupling ab_ring->suzuki c_ring Pentasubstituted Pyridine C-Ring c_ring->suzuki d_ring D-Ring Fragment (Boronate Ester) d_ring->suzuki tetracycle Tetracyclic Core suzuki->tetracycle oxidation CAN-mediated Oxidation tetracycle->oxidation final_product (±)-Streptonigrin oxidation->final_product

Caption: Unification of fragments to complete the total synthesis.

Synthesis of this compound Derivatives via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of various this compound analogues, particularly for constructing the biaryl linkages. Both Stille and Suzuki-Miyaura couplings have been employed to create the CD-ring moiety, a key structural component of many derivatives.

Synthesis of a CD-Ring Analogue

A model for the this compound CD-ring system can be synthesized from readily available starting materials using either Stille or Suzuki cross-coupling methodologies. The use of 4-chloro-3-nitropyridine as a key precursor has been investigated.

Quantitative Data for CD-Ring Analogue Synthesis

EntryC-Ring PrecursorD-Ring PrecursorCoupling MethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Chloro-3-nitropyridineArylstannaneStillePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-Toluene11045-83
24-Chloro-3-nitropyridineArylboronic acidSuzuki-MiyauraPd(OAc)₂ (5)S-Phos (10)K₂CO₃ (2 equiv)Dioxane100~70-80

Yields are approximate and can vary based on the specific aryl stannane or boronic acid used.

Experimental Protocols

Protocol 1: Synthesis of the Pentasubstituted Pyridine C-Ring (Second-Generation Route) - Representative Steps

Step 1: Acylation to form RCM Precursor (Compound 10)

  • To a stirred solution of methoxylamine 9 (4.40 g, 23.5 mmol) and triethylamine (6.9 mL, 50 mmol) in dichloromethane (47 mL) at 0 °C, add acryloyl chloride (2.9 mL, 35 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to afford the RCM precursor 10.

Step 2: Ring-Closing Metathesis

A detailed protocol for this specific RCM step requires access to the supporting information of the cited literature, which was not available in the provided search results. A general procedure is outlined below.

  • Dissolve the RCM precursor in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to the solution.

  • Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, cool the reaction and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling for CD-Ring Analogue Synthesis

This is a general protocol based on typical conditions for this type of transformation.

  • To a reaction vessel, add 4-chloro-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), and S-Phos (0.10 equiv).

  • Add potassium carbonate (2.0 equiv) and dioxane.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over sodium sulfate.

  • Filter and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired CD-ring analogue.

Signaling Pathways and Logical Relationships

The biological activity of this compound and its derivatives is complex and involves multiple cellular pathways. One of the key mechanisms is the inhibition of the β-catenin/Tcf signaling pathway, which is often dysregulated in cancer.

Simplified β-catenin Signaling Pathway Inhibition by this compound

bcatenin_pathway This compound's Inhibition of β-catenin Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled activates DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits GSK3b GSK-3β GSK3b->DestructionComplex component of bCatenin β-catenin bCatenin_n β-catenin bCatenin->bCatenin_n translocates DestructionComplex->bCatenin phosphorylates for degradation Tcf Tcf bCatenin_n->Tcf binds GeneTranscription Target Gene Transcription Tcf->GeneTranscription activates This compound This compound This compound->GSK3b suppresses phosphorylation This compound->Tcf inhibits DNA binding

Caption: this compound inhibits the β-catenin pathway at multiple points.

References

Application Notes and Protocols for In Vivo Delivery of Streptonigrin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for the antitumor antibiotic Streptonigrin in animal models. Due to its potent activity and notable toxicity, the protocols and data presented herein are intended to guide researchers in designing and executing well-controlled preclinical studies.

Introduction

This compound, an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated significant antitumor and antibacterial properties. Its clinical development, however, has been hampered by its high toxicity and poor solubility.[1] Preclinical studies in animal models are crucial for developing safer and more effective delivery strategies to harness its therapeutic potential. This document outlines established in vivo administration routes, provides detailed experimental protocols, and summarizes key efficacy data from murine cancer models.

In Vivo Delivery Methods

The primary routes for administering this compound in animal models have been intraperitoneal (I.P.) and oral (P.O.). The choice of administration route significantly impacts the compound's bioavailability, efficacy, and toxicity profile.

  • Intraperitoneal (I.P.) Injection: This is a common route for delivering therapeutic agents in rodent models, allowing for rapid absorption into the systemic circulation. For this compound, I.P. administration has shown efficacy in leukemia and solid tumor models.

  • Oral Administration (P.O.): Oral delivery is a less invasive method, but this compound's poor solubility presents a significant challenge for achieving therapeutic concentrations.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of this compound in various murine cancer models.

Table 1: Efficacy of this compound in Murine Leukemia Models

Animal ModelCell LineAdministration RouteDosageEfficacy EndpointResults
BALB/c MiceRauscher Murine Leukemia VirusIntraperitoneal (I.P.)0.2 mg/kgReduction in Splenomegaly (T/C%)¹19%
BALB/c MiceRauscher Murine Leukemia VirusOral (P.O.)0.5 mg/kgReduction in Splenomegaly (T/C%)¹19%
Not SpecifiedP388 LeukemiaNot SpecifiedNot SpecifiedIncreased SurvivalData not available

¹ T/C% (Treated/Control x 100) represents the mean spleen weight of treated animals as a percentage of the mean spleen weight of control animals. A lower T/C% indicates greater efficacy.

Table 2: Efficacy of this compound in Murine Solid Tumor Models

Animal ModelTumor TypeAdministration RouteDosageEfficacy EndpointResults
Not SpecifiedRenal CancerNot Specified0.2 mg/kgNot SpecifiedEfficacious
Not SpecifiedRefractive Mouse Mammary TumorNot SpecifiedNot SpecifiedSignificant in vivo activityData not available

Experimental Protocols

Preparation of this compound for In Vivo Administration

Due to its poor aqueous solubility, proper formulation is critical for the in vivo delivery of this compound. While specific solubilization vehicles are not consistently reported in the literature, a common approach for poorly soluble compounds in preclinical studies involves the use of a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge for mice)

Protocol:

  • Stock Solution Preparation: Accurately weigh the required amount of this compound powder. Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (for I.P. Injection):

    • For a final injection volume of 100 µL per 20g mouse, prepare a working solution by diluting the DMSO stock solution with a suitable vehicle. A commonly used vehicle composition is 10% DMSO, 40% PEG400, and 50% Saline.

    • Calculate the required volume of the stock solution to achieve the desired final concentration (e.g., for a 0.2 mg/kg dose in a 20g mouse, the injection solution should contain 0.004 mg of this compound in 100 µL).

    • Add the calculated volume of the DMSO stock to the appropriate volume of PEG400 and vortex.

    • Add the saline to the DMSO/PEG400 mixture and vortex again to ensure a homogenous solution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle composition may be necessary.

  • Sterilization: Filter the final working solution through a 0.22 µm sterile filter into a sterile tube before administration.

Intraperitoneal (I.P.) Injection in Mice

Animal Model:

  • BALB/c mice are commonly used for leukemia models. The choice of mouse strain should be appropriate for the specific tumor model being studied.

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Administration: Inject the prepared this compound solution slowly and steadily.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Establishment of a Murine Leukemia Model (P388)

This protocol is adapted from general procedures for establishing the P388 murine leukemia model and can be used to evaluate the efficacy of this compound.

Materials:

  • P388 leukemia cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer or automated cell counter

  • Syngeneic mice (e.g., DBA/2)

Protocol:

  • Cell Culture: Culture P388 cells according to standard protocols to expand the cell number.

  • Cell Harvesting and Preparation:

    • Harvest the P388 cells from culture and wash them twice with sterile PBS by centrifugation.

    • Resuspend the cell pellet in sterile PBS and perform a cell count.

    • Adjust the cell concentration to the desired number for injection (e.g., 1 x 10⁶ cells per 0.1 mL).

  • Tumor Cell Implantation:

    • Inject 0.1 mL of the P388 cell suspension intraperitoneally into each mouse.

  • Treatment Initiation:

    • Begin treatment with this compound (or vehicle control) 24 hours after tumor cell implantation. Administer the treatment according to the desired schedule (e.g., daily for a specified number of days).

  • Efficacy Evaluation:

    • Monitor the mice daily for clinical signs of disease progression (e.g., weight loss, ruffled fur, abdominal distension).

    • Record survival data to determine the mean survival time and calculate the increase in lifespan (ILS%).

Visualizations

Experimental Workflow

G cluster_prep Drug and Animal Preparation cluster_exp In Vivo Experiment cluster_analysis Data Analysis prep_drug Prepare this compound Solution implant Tumor Cell Implantation (e.g., P388 Leukemia Cells) prep_drug->implant prep_animal Acclimate Animal Models prep_animal->implant treatment Administer this compound (I.P. or P.O.) implant->treatment monitoring Monitor Animal Health and Tumor Growth treatment->monitoring efficacy Evaluate Efficacy (e.g., Survival, Tumor Volume) monitoring->efficacy toxicity Assess Toxicity (e.g., Body Weight, Histopathology) monitoring->toxicity

Caption: Experimental workflow for in vivo evaluation of this compound.

Signaling Pathways

This compound exerts its antitumor effects through multiple mechanisms, including the generation of reactive oxygen species (ROS) leading to DNA damage and the inhibition of key oncogenic signaling pathways.

G This compound This compound semiquinone Semiquinone Radical This compound->semiquinone Reduction nadph NAD(P)H reductase Cellular Reductases nadph->reductase reductase->semiquinone superoxide Superoxide Anion (O₂⁻) semiquinone->superoxide Reaction with O₂ oxygen O₂ oxygen->superoxide h2o2 Hydrogen Peroxide (H₂O₂) superoxide->h2o2 Dismutation hydroxyl Hydroxyl Radical (•OH) h2o2->hydroxyl Fenton Reaction fe2 Fe²⁺ fe2->hydroxyl dna_damage DNA Damage (Strand Breaks) hydroxyl->dna_damage apoptosis Apoptosis dna_damage->apoptosis G cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled frizzled->dsh lrp LRP5/6 Co-receptor lrp->dsh destruction_complex Destruction Complex (Axin, APC, CK1) dsh->destruction_complex Inhibits gsk3b GSK-3β beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef Binds target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes Activates This compound This compound This compound->destruction_complex Inhibits (Suppresses GSK-3β phosphorylation)

References

Application Notes and Protocols for Studying DNA Repair Mechanisms Using Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin (SN) is a potent antitumor antibiotic isolated from Streptomyces flocculus. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, making it a valuable tool for studying DNA repair mechanisms. This compound's complex mechanism of action involves the generation of reactive oxygen species (ROS) and the formation of DNA adducts, leading to single- and double-strand breaks, chromosomal aberrations, and inhibition of DNA replication and transcription.[1][2][3] These properties allow researchers to probe cellular responses to genotoxic stress and to investigate the roles of various DNA repair pathways in maintaining genome integrity.

This document provides detailed application notes and protocols for using this compound to study DNA repair. It is intended for researchers in both academic and industrial settings who are investigating DNA damage responses, developing novel anticancer therapies, or screening for compounds that modulate DNA repair processes.

Mechanism of Action of this compound

This compound exerts its genotoxic effects through a multi-faceted mechanism:

  • Redox Cycling and ROS Production : In the presence of reducing agents like NADH, the quinone moiety of this compound undergoes redox cycling.[1][4] This process generates superoxide radicals (O₂⁻) which can be converted to other reactive oxygen species such as hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). These ROS can directly oxidize DNA bases and the sugar-phosphate backbone, leading to strand breaks.

  • Metal-Dependent DNA Damage : this compound chelates divalent metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). The resulting this compound-metal complexes can bind to DNA. The proximity of the complex to DNA facilitates site-specific damage through the localized production of ROS.

  • Inhibition of Topoisomerase II : this compound can trap topoisomerase II-DNA cleavage complexes. This inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, leads to the accumulation of protein-linked DNA double-strand breaks.

  • DNA Adduct Formation : this compound can form covalent adducts with DNA, further distorting the DNA helix and impeding the progression of DNA and RNA polymerases.

The following diagram illustrates the proposed mechanism of this compound-induced DNA damage.

Streptonigrin_Mechanism cluster_activation Activation cluster_damage DNA Damage Induction cluster_response Cellular Response This compound This compound SN_Complex This compound-Metal Complex This compound->SN_Complex Chelation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition Inhibition NADH NADH NADH->SN_Complex Reduction MetalIons Metal Ions (Fe²⁺, Cu²⁺) MetalIons->SN_Complex DNA DNA DNA_Repair DNA Damage Repair Pathways DNA->DNA_Repair Damage Recognition ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage (Strand Breaks) TopoisomeraseII Topoisomerase II TopoisomeraseII->TopoII_Inhibition SN_Complex->DNA Intercalation & Adduct Formation SN_Complex->ROS Redox Cycling TopoII_Inhibition->DNA Double-Strand Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair->Cell_Cycle_Arrest Signaling Apoptosis Apoptosis DNA_Repair->Apoptosis Signaling

Caption: Mechanism of this compound-induced DNA damage and cellular response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Cytotoxicity of this compound in different cell lines.

Cell LineAssayIC50Exposure TimeReference
HL-60MTT Assay1.3 µM72 hours
SW480Not Specified5 µM (86% inhibition of β-catenin/Tcf-DNA complex formation)Not Specified

Table 2: Genotoxic Effects of this compound.

Cell TypeAssayConcentrationEffectReference
Rabbit LymphocytesSister Chromatid Exchange50 ng/ml (in vitro pulse)>2-fold increase in SCE/cell
Rabbit LymphocytesSister Chromatid Exchange5 ng/ml (in vitro continuous)>2-fold increase in SCE/cell

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell types and experimental conditions.

Protocol 1: Assessment of this compound-Induced DNA Damage using the Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Low Melting Point (LMP) Agarose (1% in PBS)

  • Normal Melting Point (NMP) Agarose (1% in water)

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR® Green I or Propidium Iodide)

  • Microscope slides (pre-coated with NMP agarose)

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: a. Seed cells at an appropriate density in a 6-well plate and allow them to attach overnight. b. Treat cells with various concentrations of this compound (e.g., 0.1 - 10 µM) for the desired duration (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Embedding: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. c. Mix 10 µL of the cell suspension with 90 µL of molten LMP agarose (at 37°C). d. Immediately pipette the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip. e. Place the slides at 4°C for 10 minutes to solidify the agarose.

  • Lysis: a. Gently remove the coverslips and immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: a. Carefully remove the slides from the Lysis Solution and place them in a horizontal gel electrophoresis tank. b. Fill the tank with fresh, ice-cold Alkaline Unwinding and Electrophoresis Buffer until the slides are covered. c. Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding. d. Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization and Staining: a. Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times with fresh buffer. b. Stain the slides with an appropriate DNA stain according to the manufacturer's instructions.

  • Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).

Comet_Assay_Workflow Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Harvest Harvest and Resuspend Cells Treatment->Harvest Embed Embed Cells in LMP Agarose on Slide Harvest->Embed Lysis Lyse Cells Embed->Lysis Unwinding Alkaline Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralize Neutralize Electrophoresis->Neutralize Stain Stain DNA Neutralize->Stain Visualize Visualize and Analyze Comets Stain->Visualize End End: Quantify DNA Damage Visualize->End

Caption: Workflow for the Comet Assay.

Protocol 2: Immunofluorescence Staining of γ-H2AX Foci

Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining of γ-H2AX foci is a widely used method to quantify these lesions.

Materials:

  • This compound stock solution (in DMSO)

  • Cells cultured on coverslips in a multi-well plate

  • PBS

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Treatment: a. Seed cells on coverslips and allow them to attach. b. Treat cells with this compound as described in Protocol 1.

  • Fixation and Permeabilization: a. After treatment, wash the cells twice with PBS. b. Fix the cells with Fixation Solution for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. e. Wash the cells three times with PBS.

  • Blocking and Antibody Incubation: a. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature. b. Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (typically 1:500 to 1:1000 dilution). c. Incubate the cells with the primary antibody solution overnight at 4°C. d. Wash the cells three times with PBS. e. Dilute the fluorescently labeled secondary antibody in Blocking Buffer. f. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark. g. Wash the cells three times with PBS in the dark.

  • Mounting and Visualization: a. Stain the nuclei with DAPI for 5 minutes. b. Wash the coverslips once with PBS. c. Mount the coverslips onto microscope slides using antifade mounting medium. d. Visualize the cells using a fluorescence microscope. Capture images of multiple fields of view. e. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

gH2AX_Staining_Workflow Start Start: Seed and Treat Cells on Coverslips Fix Fix Cells Start->Fix Permeabilize Permeabilize Cells Fix->Permeabilize Block Block Non-specific Binding Permeabilize->Block PrimaryAb Incubate with Primary Antibody (anti-γ-H2AX) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain with DAPI SecondaryAb->Counterstain Mount Mount Coverslips Counterstain->Mount Visualize Visualize and Quantify Foci Mount->Visualize End End: Determine Number of DSBs Visualize->End

Caption: Workflow for γ-H2AX immunofluorescence staining.

Protocol 3: Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, thereby assessing the long-term effects of a cytotoxic agent on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Trypsin-EDTA

  • PBS

  • Cell culture dishes (6-well or 100 mm)

  • Fixation Solution (e.g., methanol:acetic acid, 3:1)

  • Staining Solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Plating and Treatment: a. Harvest a single-cell suspension and count the cells. b. Plate a known number of cells (e.g., 200-1000 cells per dish, depending on the cell line and expected toxicity) into cell culture dishes. c. Allow the cells to attach for a few hours or overnight. d. Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).

  • Colony Formation: a. After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. b. Incubate the dishes for 7-14 days, or until colonies of at least 50 cells are visible in the control dishes.

  • Fixation and Staining: a. Aspirate the medium and gently wash the dishes with PBS. b. Fix the colonies with Fixation Solution for 10-15 minutes. c. Remove the fixative and stain the colonies with Staining Solution for 10-20 minutes. d. Gently wash the dishes with water and allow them to air dry.

  • Colony Counting and Analysis: a. Count the number of colonies in each dish. b. Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%. c. Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)). d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Clonogenic_Assay_Workflow Start Start: Plate Single Cells Treat Treat with this compound Start->Treat Incubate Incubate for Colony Formation (7-14 days) Treat->Incubate Fix Fix Colonies Incubate->Fix Stain Stain Colonies Fix->Stain Count Count Colonies Stain->Count Analyze Calculate Surviving Fraction Count->Analyze End End: Generate Dose-Response Curve Analyze->End

Caption: Workflow for the Clonogenic Survival Assay.

Conclusion

This compound is a versatile and potent tool for inducing various forms of DNA damage, thereby enabling the detailed study of DNA repair pathways. The protocols outlined in these application notes provide a framework for investigating the cellular responses to this compound-induced genotoxicity. By employing these methods, researchers can gain valuable insights into the mechanisms of DNA repair, identify potential targets for novel cancer therapies, and screen for compounds that modulate these critical cellular processes. Careful optimization of these protocols for specific experimental systems is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Why is my Streptonigrin precipitating in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Streptonigrin precipitating in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

This compound is a hydrophobic molecule with poor water solubility.[1][2][3] Cell culture media are aqueous-based, so when a concentrated stock solution of this compound (typically dissolved in an organic solvent like DMSO) is diluted into the media, the drastic change in the solvent environment can cause the compound to fall out of solution, leading to precipitation.

Q2: What is the recommended solvent for making a this compound stock solution?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended solvents for preparing this compound stock solutions.[1][2] It is also moderately soluble in methanol and ethanol. For a different solvent system, a 1:1 solution of chloroform and methanol can also be used.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v). However, for sensitive cell lines, especially primary cells, it is advisable to keep the final concentration at or below 0.1%. It is crucial to perform a vehicle control experiment with DMSO alone to determine the specific tolerance of your cell line.

Q4: Can I dissolve this compound directly in water or PBS?

No, this compound has poor solubility in water and aqueous solutions like Phosphate Buffered Saline (PBS). Attempting to dissolve it directly in these will likely result in the compound not dissolving properly and forming a precipitate.

Q5: How should I store my this compound stock solution?

This compound stock solutions should be stored at -20°C for long-term storage (months) and can be kept at 4°C for short-term use (days to weeks). It is recommended to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: Immediate Precipitation Upon Addition to Media

If you observe a precipitate forming immediately after adding the this compound stock solution to your cell culture medium, it is likely due to "solvent shock," where the rapid dilution of the organic solvent into the aqueous medium causes the drug to crash out of solution.

Solutions:

  • Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C.

  • Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the tube. This facilitates rapid and even dispersion.

  • Stepwise Dilution: First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed, serum-free medium. Then, add this intermediate dilution to the final volume of your complete culture medium.

  • Optimize Stock Concentration: Prepare a more concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your culture medium, thereby keeping the final DMSO concentration low.

Problem: Delayed Precipitation After Incubation

If the medium is initially clear but becomes cloudy or shows a precipitate after some time in the incubator, this could be due to several factors related to the stability of the compound in the complex culture environment.

Solutions:

  • Temperature Fluctuations: Avoid repeated warming and cooling of the media containing this compound. Prepare fresh media for each experiment.

  • pH Instability: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound. Ensure your medium is well-buffered and monitor the pH.

  • Interaction with Serum: Components in Fetal Bovine Serum (FBS) can sometimes interact with compounds and contribute to precipitation. If your experiment allows, consider reducing the serum concentration or using a serum-free medium for the initial dilution.

  • Final Concentration Too High: The final concentration of this compound in your experiment may be above its solubility limit in the culture medium. Try reducing the final concentration.

Quantitative Data: this compound Solubility

Solvent/SolutionSolubility
Chloroform:Methanol (1:1)~ 2 mg/mL
Water (pH 7.4)74.9 µg/mL
DMSOSoluble
DMFSoluble
MethanolModerately Soluble
EthanolModerately Soluble

Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.

    • To prepare the final working solution, slowly add the required volume of the this compound stock solution dropwise into the pre-warmed medium while gently swirling the flask or tube. Do not add the medium to the DMSO stock.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to every 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Steps:

    • Once the stock solution is added, cap the flask or tube and gently invert it several times to ensure the solution is thoroughly mixed.

    • Visually inspect the medium to ensure it is clear and free of any precipitate.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Immediate Precipitation Solutions cluster_2 Delayed Precipitation Solutions start Precipitation Observed q1 When is the precipitation occurring? start->q1 immediate Immediately upon addition to media q1->immediate Immediately delayed After a period of incubation q1->delayed Delayed sol1 Pre-warm media to 37°C immediate->sol1 sol5 Prepare fresh media for each use delayed->sol5 sol2 Add stock dropwise with mixing sol1->sol2 sol3 Perform stepwise dilution sol2->sol3 sol4 Use higher stock concentration sol3->sol4 end Clear Solution sol4->end sol6 Ensure media is well-buffered sol5->sol6 sol7 Consider reducing serum concentration sol6->sol7 sol8 Lower final this compound concentration sol7->sol8 sol8->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Experimental Workflow prep_stock 1. Prepare Concentrated Stock Solution in DMSO aliquot 2. Aliquot and Store Stock at -20°C prep_stock->aliquot warm_media 3. Pre-warm Cell Culture Medium to 37°C aliquot->warm_media add_stock 4. Add Stock Dropwise to Warm Medium with Mixing warm_media->add_stock use_immediately 5. Use Freshly Prepared Working Solution Immediately add_stock->use_immediately

Caption: Protocol for preparing this compound working solution.

References

Technical Support Center: Streptonigrin Formulations for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the solubility of Streptonigrin for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a hydrophobic compound with poor water solubility.[1][2][3] Its solubility in aqueous media at pH 7.4 has been reported to be approximately 74.9 µg/mL.[4] However, it exhibits better solubility in various organic solvents.

Q2: Which organic solvents can be used to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is moderately soluble in methanol and ethanol. A 1:1 mixture of chloroform and methanol has been shown to dissolve this compound at a concentration of approximately 2 mg/mL.

Troubleshooting Guide: Solubility and Formulation Issues

Issue 1: My this compound is not dissolving adequately in common organic solvents.

Possible Cause: The concentration of this compound may be too high for the selected solvent.

Solution:

  • Refer to the solubility data table below to ensure you are working within the known solubility limits.

  • If a higher concentration is required, consider using a co-solvent system or an alternative formulation strategy.

Issue 2: I'm observing precipitation when preparing my this compound formulation for in vivo studies.

Possible Cause: The addition of an aqueous buffer or saline to a concentrated stock of this compound in an organic solvent can cause the compound to precipitate.

Solution:

  • Co-solvent Systems: Employ a co-solvent system to improve the stability of the formulation. A common approach for in vivo studies is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with a co-solvent such as polyethylene glycol (PEG) or Tween 80 before the final dilution with a physiological saline solution.

  • Formulation Development: For long-term or targeted delivery, consider advanced formulation strategies such as cyclodextrin complexation, liposomes, or nanoparticles.

Data Presentation: Solubility of this compound

Solvent/SystemReported SolubilityCitation(s)
Water (pH 7.4)74.9 µg/mL
Chloroform:Methanol (1:1)~2 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolModerately Soluble
EthanolModerately Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for In Vivo Administration using a Co-Solvent System

This protocol provides a general guideline for preparing a this compound solution for intraperitoneal (i.p.) injection in a murine model. Note: The final concentrations of solvents should be optimized for your specific experimental needs and animal model to minimize toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Physiological saline (0.9% NaCl), sterile

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound. Vortex thoroughly until the solution is clear.

  • Co-Solvent Addition:

    • In a separate sterile tube, prepare the co-solvent vehicle. A common vehicle consists of a mixture of DMSO, PEG300, and Tween 80. A suggested starting ratio is 10% DMSO, 40% PEG300, and a small amount of Tween 80 (e.g., 1-2%) to aid in solubilization, with the final volume being brought up with physiological saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • Add sterile physiological saline to achieve the final desired concentration for injection. For example, to achieve a final injection volume with 10% DMSO, if your stock solution is 100% DMSO, you would perform a 1:10 dilution.

  • Verification:

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, adjust the solvent ratios or lower the final concentration of this compound. Centrifuge the solution briefly to pellet any undissolved particles before administration.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. This protocol outlines a general method for preparing this compound-cyclodextrin complexes.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent for this compound

Procedure:

  • Dissolution:

    • Dissolve the cyclodextrin in deionized water. The concentration will depend on the specific cyclodextrin used.

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.

    • Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Isolation (Optional):

    • The complex can be isolated by methods such as freeze-drying (lyophilization) to obtain a powder that can be reconstituted in an aqueous medium.

  • Characterization:

    • Confirm the formation of the inclusion complex using analytical techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Differential Scanning Calorimetry (DSC).

Protocol 3: Formulation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane, improving their solubility and delivery.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure (Thin-Film Hydration Method):

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and rotating the flask. This process allows the lipids to self-assemble into multilamellar vesicles (MLVs) encapsulating the drug.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for enhancing its solubility.

Streptonigrin_Solubility_Workflow cluster_start Initial State cluster_dissolution Solubilization Strategies cluster_formulation Advanced Formulations cluster_end Final Application This compound This compound Powder (Poorly Water Soluble) Organic_Solvent Dissolve in Organic Solvent (e.g., DMSO) This compound->Organic_Solvent Co_Solvent Use Co-solvent System (e.g., DMSO, PEG, Tween 80) This compound->Co_Solvent Complexation Formulation with Excipients This compound->Complexation InVivo_Study Aqueous Formulation for In Vivo Studies Organic_Solvent->InVivo_Study Co_Solvent->InVivo_Study Cyclodextrin Cyclodextrin Inclusion Complex Complexation->Cyclodextrin Liposome Liposomal Formulation Complexation->Liposome Nanoparticle Nanoparticle Encapsulation Complexation->Nanoparticle Cyclodextrin->InVivo_Study Liposome->InVivo_Study Nanoparticle->InVivo_Study

Caption: Workflow for Increasing this compound Solubility.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off binds Phosphorylation Phosphorylation Beta_Catenin_off->Phosphorylation Ubiquitination Ubiquitination & Degradation Phosphorylation->Ubiquitination TCF_off TCF/LEF Target_Genes_off Wnt Target Genes (Transcription OFF) TCF_off->Target_Genes_off represses Groucho Groucho (Co-repressor) Groucho->TCF_off binds Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh activates Dsh->Destruction_Complex inhibits Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus translocates TCF_on TCF/LEF Beta_Catenin_on->TCF_on binds & activates Target_Genes_on Wnt Target Genes (Transcription ON) TCF_on->Target_Genes_on activates This compound This compound This compound->TCF_on inhibits complex formation with DNA

Caption: Wnt/β-catenin Signaling Pathway Inhibition by this compound.

PAD4_Mechanism cluster_pad4 PAD4 Enzymatic Activity cluster_downstream Downstream Effects of Inhibition PAD4 PAD4 Enzyme Arginine Protein Arginine Residue PAD4->Arginine binds to Calcium Ca²⁺ Calcium->PAD4 activates Citrulline Protein Citrulline Residue Arginine->Citrulline converts to Ammonia Ammonia (NH₃) Citrulline->Ammonia releases This compound This compound This compound->PAD4 inhibits Histone_Cit Reduced Histone Citrullination This compound->Histone_Cit NET_Formation Inhibition of NETosis This compound->NET_Formation Gene_Expression Altered Gene Expression Histone_Cit->Gene_Expression

Caption: Mechanism of PAD4 Inhibition by this compound.

References

Troubleshooting inconsistent results in Streptonigrin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Streptonigrin cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values can stem from several factors:

  • Cell Density and Health: Variations in cell seeding density or the overall health of the cells can significantly impact their response to this compound. Ensure you use a consistent seeding density and that cells are in the logarithmic growth phase.

  • Compound Stability and Storage: this compound is sensitive to light.[1] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions and protect them from light.[1]

  • Assay Incubation Time: The duration of drug exposure can alter the apparent cytotoxicity. Optimize and maintain a consistent incubation time for all experiments.

  • Intracellular Iron Levels: this compound's cytotoxic activity is dependent on the presence of intracellular iron to generate reactive oxygen species (ROS).[2][3][4] Variations in basal media iron content or cell-specific iron homeostasis can affect results.

Q2: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at the highest concentrations. Why is this happening?

This is a known artifact in cytotoxicity assays and can be caused by:

  • Compound Precipitation: this compound is poorly soluble in water. At high concentrations, it may precipitate out of the culture medium. These precipitates can interfere with the optical readings of common colorimetric or fluorometric assays (e.g., MTT, resazurin), leading to an artificially high signal that is independent of cell viability.

  • Direct Reagent Interaction: The compound itself might directly reduce the assay reagent (like MTT), causing a color change that mimics metabolic activity in viable cells. This leads to a false positive signal.

Q3: My negative control (vehicle only) wells show high background signal or signs of cytotoxicity. What should I do?

High background or vehicle toxicity can be due to:

  • Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line.

  • Media Components: High concentrations of certain components in the cell culture medium could contribute to high background absorbance. Test the medium alone to check for interference.

Q4: There is high variability between my replicate wells. How can I improve precision?

High variability often points to technical issues in the assay setup:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions and reagent addition, is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells per well. Gently resuspend the cell stock before and during plating.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and the drug, affecting cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.

  • Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. If present, they can be carefully removed with a sterile needle.

Q5: How does this compound actually kill the cells?

This compound is an aminoquinone antineoplastic antibiotic. Its mechanism involves several processes:

  • DNA Interaction: It complexes with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis.

  • Reductive Activation: In the presence of cofactors like NADH, this compound is reduced to a semiquinone intermediate.

  • ROS Generation: This intermediate reacts with oxygen and intracellular iron (Fe²⁺) through a Fenton-type reaction to produce highly toxic reactive oxygen species (ROS) like superoxide and hydroxyl radicals, which cause widespread cellular damage.

Troubleshooting Guide

This guide links common issues encountered during this compound cytotoxicity assays to their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 Values 1. Variable cell density or passage number.2. Degradation of this compound stock solution.3. Fluctuations in intracellular iron levels.1. Maintain consistent cell seeding density and use cells within a defined passage number range.2. Aliquot stock solutions, store protected from light, and avoid repeated freeze-thaw cycles.3. Use consistent batches of media and serum. Consider if media supplements affect iron availability.
Poor or No Dose-Response 1. Incorrect concentration range (too high or too low).2. Compound inactivity due to degradation.3. Cell line is resistant to this compound.1. Perform a broad range-finding experiment (e.g., 1 nM to 100 µM) to identify the active concentration range.2. Prepare fresh dilutions from a new stock aliquot for each experiment.3. Verify the sensitivity of your cell line from literature or test a different, known-sensitive cell line.
High Variability in Replicates 1. Inaccurate pipetting.2. Non-uniform cell plating.3. "Edge effect" in the microplate.1. Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure complete mixing.2. Ensure the cell suspension is homogenous before and during plating.3. Fill outer wells with sterile PBS or media to maintain humidity. Do not use outer wells for experimental data.
High Background Signal 1. Cytotoxicity from the vehicle (e.g., DMSO).2. Contamination of cell culture.3. Assay reagent instability or interference.1. Determine the maximum non-toxic vehicle concentration for your cells.2. Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth.3. Check for direct interaction between your compound and the assay reagent by running controls in cell-free wells.

Visualized Experimental Workflow & Signaling Pathway

This compound Cytotoxicity Assay Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A Prepare this compound Stock & Dilutions D Add this compound Dilutions & Vehicle Control to Wells A->D B Harvest & Count Cells C Seed Cells into 96-Well Plate B->C C->D E Incubate for Optimized Duration (e.g., 24-72h) D->E F Add Cytotoxicity Reagent (e.g., MTT, Resazurin) E->F G Incubate as per Assay Protocol F->G H Read Plate (Absorbance/Fluorescence) G->H I Normalize Data to Vehicle Control H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Standard workflow for a this compound cytotoxicity assay.

This compound's Mechanism of Action

G cluster_cell Inside the Cell SN This compound SN_reduced Reduced This compound SN->SN_reduced Reduction Damage DNA Damage & Replication Inhibition SN->Damage Topo II Inhibition Fe2 Fe²⁺ (Iron) ROS Reactive Oxygen Species (ROS) NADH NADH SN_reduced->ROS Oxidation ROS->Damage DNA Nuclear DNA Death Cell Death Damage->Death

Caption: Simplified signaling pathway for this compound-induced cytotoxicity.

Troubleshooting Logic Diagram

G Start Inconsistent Results? Check_Curve Is the Dose-Response Curve logical? Start->Check_Curve Check_Replicates Are Replicates Consistent? Start->Check_Replicates Check_Controls Are Controls Behaving as Expected? Start->Check_Controls Sol_Curve Review Drug Concentration Range & Compound Stability/Solubility Check_Curve->Sol_Curve No Sol_General Standardize Cell Health, Passage #, & Incubation Time Check_Curve->Sol_General Yes Sol_Replicates Refine Pipetting Technique & Cell Seeding Protocol Check_Replicates->Sol_Replicates No Check_Replicates->Sol_General Yes Sol_Controls Check for Vehicle Toxicity & Culture Contamination Check_Controls->Sol_Controls No Check_Controls->Sol_General Yes

Caption: A logical approach to troubleshooting inconsistent assay results.

Experimental Protocols

Protocol: this compound Cytotoxicity Assay using Resazurin

This protocol provides a general framework. Optimal cell densities, drug concentrations, and incubation times should be determined empirically for each cell line.

1. Reagent and Media Preparation

  • Complete Growth Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution (10 mM): Dissolve this compound powder in cell culture-grade DMSO. Mix thoroughly. Aliquot into light-protective tubes and store at -20°C or -80°C.

  • Resazurin Solution (0.15 mg/mL): Dissolve Resazurin sodium salt in sterile PBS. Sterilize by filtering through a 0.22 µm filter. Store protected from light at 4°C.

2. Cell Seeding

  • Harvest cells that are in the logarithmic growth phase using standard trypsinization methods.

  • Perform a cell count and determine viability (e.g., using a hemocytometer and Trypan Blue).

  • Dilute the cell suspension in Complete Growth Medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a clear-bottom, black-walled 96-well plate.

  • Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

3. Compound Treatment

  • Prepare serial dilutions of this compound in Complete Growth Medium from your stock solution. A common starting point is a 10-point, 3-fold dilution series.

  • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.

  • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

4. Viability Measurement

  • After incubation, add 20 µL of the Resazurin Solution to each well (including controls).

  • Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

5. Data Analysis

  • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells:

    • % Viability = (Fluorescence_treated / Fluorescence_vehicle) * 100

  • Plot the % Viability against the log of the this compound concentration.

  • Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

References

Optimizing Streptonigrin concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptonigrin. Our goal is to help you optimize its concentration in your experiments to achieve desired biological effects while minimizing off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an aminoquinone antibiotic that exhibits potent antitumor activity. Its primary mechanism of action involves the induction of DNA damage.[1][2] this compound chelates with metal ions and, through a process of bioreduction, generates reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA.[2] This DNA damage can inhibit DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2]

Q2: What are the known off-target effects of this compound?

This compound is known for its significant cytotoxicity, which is not always specific to cancer cells. This lack of specificity led to its discontinuation in clinical trials. Common off-target effects observed in preclinical and clinical studies include myelosuppression (bone marrow depression), gastrointestinal toxicity (nausea, vomiting), and potential for chromosomal damage in healthy cells. At the cellular level, high concentrations can lead to widespread apoptosis and necrosis in non-target cells.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

The effective concentration of this compound is highly cell-line dependent, with IC50 values (the concentration that inhibits 50% of cell growth) ranging from the low nanomolar to the micromolar range. For initial experiments, a broad dose-response curve is recommended, starting from as low as 1 nM and going up to 10 µM. A recent study suggested that concentrations as low as 1 nM can induce changes in heterochromatin without significantly affecting cell viability, offering a potential window for non-cytotoxic applications.

Q4: How should I prepare and store this compound?

This compound is poorly soluble in water. It is typically dissolved in an organic solvent such as DMSO to create a stock solution. Store the stock solution at -20°C or -80°C, protected from light to prevent degradation. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO as your highest this compound dose) in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity in vehicle control cells DMSO concentration is too high.Ensure the final DMSO concentration in your culture medium is below 0.5%. Prepare a serial dilution of your this compound stock to minimize the volume of stock solution added to your wells.
Contamination of cell culture.Regularly check your cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotics in your culture medium if contamination is a recurring issue.
No observable effect at expected concentrations Inactive this compound.Ensure your this compound stock solution has been stored properly (at -20°C or -80°C, protected from light). Prepare a fresh stock solution if you suspect degradation.
Cell line is resistant to this compound.Some cell lines may be inherently resistant to this compound. Try a higher concentration range or a different, more sensitive cell line.
Incorrect experimental setup.Double-check all calculations for dilutions and seeding densities. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inconsistent results between experiments Variation in cell seeding density.Use a consistent cell seeding density for all experiments. Cell confluence can significantly impact the response to treatment.
Variation in treatment duration.Maintain a consistent treatment duration across all experiments. A time-course experiment can help determine the optimal treatment time for your specific cell line and desired outcome.
Passage number of cells.High-passage number cells can exhibit altered phenotypes and drug responses. Use cells with a consistent and low passage number for your experiments.
High background in apoptosis assays Sub-optimal cell health prior to treatment.Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells may undergo spontaneous apoptosis.
Harsh cell handling.Be gentle when harvesting and washing cells to avoid mechanical damage that can lead to false-positive results in apoptosis assays.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
SH-SY5YHuman Neuroblastoma0.05 µM
SH-SY5Y-5.6 (p53 mutant)Human Neuroblastoma4.6 µM
HT-29Human Colon Carcinoma40 nM
HeLaHuman Cervical Cancer>10 nM (for cell death)
SW480Human Colon Adenocarcinoma(Inhibits β-catenin/Tcf signaling)
HEK293Human Embryonic Kidney(Inhibits β-catenin/Tcf signaling)

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot for β-catenin Signaling

This protocol describes the detection of changes in β-catenin levels, a key component of the Wnt signaling pathway, following this compound treatment.

Materials:

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Streptonigrin_Signaling_Pathways cluster_0 Wnt/β-catenin Pathway cluster_1 p53-Dependent Apoptosis Streptonigrin_wnt This compound GSK3b GSK-3β Streptonigrin_wnt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription_wnt Target Gene Transcription TCF_LEF->Gene_Transcription_wnt induces Streptonigrin_p53 This compound DNA_Damage DNA Damage Streptonigrin_p53->DNA_Damage induces p53 p53 DNA_Damage->p53 activates Apoptosis Apoptosis p53->Apoptosis induces

Caption: Signaling pathways affected by this compound.

Experimental_Workflow start Start: Define Experimental Goals dose_response 1. Perform Broad Dose-Response (e.g., 1 nM - 10 µM) start->dose_response assess_cytotoxicity 2. Assess Cytotoxicity (MTT Assay) dose_response->assess_cytotoxicity determine_ic50 3. Determine IC50 Value assess_cytotoxicity->determine_ic50 select_concentrations 4. Select Concentrations for Further Study (e.g., IC25, IC50, IC75) determine_ic50->select_concentrations functional_assays 5. Perform Functional Assays (Apoptosis, Western Blot, etc.) select_concentrations->functional_assays analyze_data 6. Analyze and Interpret Results functional_assays->analyze_data optimize Refine Concentration Range and Repeat if Necessary analyze_data->optimize optimize->dose_response Iterate end End: Optimized Concentration Identified optimize->end Finalize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem Encountered no_effect No Observable Effect? start->no_effect high_toxicity High Background Cytotoxicity? start->high_toxicity inconsistent_results Inconsistent Results? start->inconsistent_results no_effect->high_toxicity No check_reagent Check this compound Activity (Fresh Stock) no_effect->check_reagent Yes high_toxicity->inconsistent_results No check_dmso Verify Final DMSO Concentration (<0.5%) high_toxicity->check_dmso Yes check_seeding Standardize Cell Seeding Density inconsistent_results->check_seeding Yes check_cell_line Verify Cell Line Sensitivity check_reagent->check_cell_line check_protocol Review Experimental Protocol (Calculations, Seeding) check_cell_line->check_protocol solution Solution Implemented check_protocol->solution check_contamination Screen for Contamination check_dmso->check_contamination check_contamination->solution check_duration Maintain Consistent Treatment Duration check_seeding->check_duration check_passage Use Low Passage Number Cells check_duration->check_passage check_passage->solution

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Managing Streptonigrin-Associated Toxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Streptonigrin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate the inherent toxicity of this potent antitumor antibiotic. This compound's therapeutic potential is often hindered by dose-limiting side effects, primarily due to its generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][2][3] This guide outlines strategies to reduce these toxicities, enabling more effective and reproducible preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in animal models?

A1: The primary mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] The aminoquinone structure of this compound facilitates a process called redox cycling, where it accepts electrons from cellular reductases and then transfers them to molecular oxygen, creating superoxide radicals. This process is enhanced by the presence of metal ions.[3] The resulting ROS can cause widespread cellular damage, including DNA strand breaks, chromosomal aberrations, and inhibition of DNA and RNA synthesis, leading to side effects such as bone marrow suppression, nausea, and alopecia.

Q2: Are there less toxic alternatives to this compound that retain antitumor activity?

A2: Yes, several structurally modified analogues of this compound have been synthesized to reduce toxicity while maintaining therapeutic efficacy. The most notable is the methyl ester of this compound , which has been reported to be less toxic than the parent compound while retaining its antitumor effects. Other derivatives, such as Orsellinamide (an amide derivative), have also shown significant in vivo activity. However, it is important to note that most of these analogues have primarily been evaluated in in-vitro studies.

Q3: How can drug delivery systems be used to minimize this compound's toxicity?

A3: Encapsulating this compound in nanoparticulate drug delivery systems, such as liposomes, is a promising strategy to reduce systemic toxicity. These carriers can potentially target the drug to the tumor site, thereby lowering the concentration of free this compound in systemic circulation and reducing off-target effects. While specific protocols for liposomal encapsulation of this compound are not widely published, general methods for encapsulating hydrophobic drugs can be adapted.

Q4: Can co-administration of other agents help in reducing this compound's toxicity?

A4: Co-administration of antioxidants is a rational approach to counteract the ROS-mediated toxicity of this compound. In-vitro studies have shown that liposome-encapsulated antioxidants, such as superoxide dismutase and catalase, can significantly decrease this compound-induced DNA and chromosome damage. While specific in-vivo data for this compound is limited, the use of antioxidants like N-acetylcysteine (NAC) has been shown to mitigate the toxicity of other ROS-inducing chemotherapeutics.

Troubleshooting Guide

Issue 1: High incidence of animal morbidity and mortality at desired therapeutic doses.

Possible Cause: The administered dose of this compound exceeds the maximum tolerated dose (MTD) in the specific animal model and strain.

Troubleshooting Steps:

  • Evaluate Less Toxic Analogues: If possible, procure or synthesize a less toxic analogue, such as the this compound methyl ester, and repeat the dose-ranging study to compare its therapeutic index to the parent compound.

  • Implement Advanced Drug Delivery: Formulate this compound in a liposomal delivery system to improve its safety profile.

Issue 2: Significant off-target tissue damage observed during necropsy.

Possible Cause: High systemic exposure to free this compound is causing widespread oxidative damage to healthy tissues.

Troubleshooting Steps:

  • Liposomal Formulation: Encapsulate this compound in liposomes to enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy organs.

  • Co-administration with Antioxidants: Administer an antioxidant, such as N-acetylcysteine (NAC), concurrently with this compound. While in-vivo data for this combination with this compound is limited, NAC is a well-established antioxidant that may help mitigate systemic oxidative stress.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive table of in-vivo toxicity for this compound and its analogues is not possible. Researchers should aim to generate this data internally. Below is a template for structuring such data for comparison.

Table 1: Comparative in-vivo Toxicity of this compound and its Analogues

CompoundAnimal Model (Strain)Route of AdministrationLD50 (mg/kg)MTD (mg/kg)Observed Toxicities
This compound
This compound Methyl Ester
Other Analogue

Key Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester
  • Dissolve this compound in a suitable anhydrous solvent (e.g., methanol).

  • Add an acid catalyst (e.g., thionyl chloride or a resin-bound acid) at a controlled temperature.

  • Allow the reaction to proceed for a defined period, monitoring for the formation of the methyl ester by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and purify the this compound methyl ester using column chromatography.

  • Confirm the identity and purity of the product using analytical methods like NMR and mass spectrometry.

Note: This is a generalized procedure and would require optimization.

Protocol 2: Preparation of Liposomal this compound (Thin-Film Hydration Method)

This protocol is a general method for encapsulating hydrophobic drugs like this compound and should be optimized for the specific application.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) to the flask.

    • Agitate the mixture at a temperature above the phase transition temperature of the lipids to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Visualizing Key Pathways and Workflows

Streptonigrin_Toxicity_Pathway This compound This compound CellularReductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) This compound->CellularReductases Reduction Reducedthis compound Reduced this compound (Semiquinone radical) CellularReductases->Reducedthis compound Oxygen Molecular Oxygen (O2) Reducedthis compound->Oxygen Electron Transfer Superoxide Superoxide Radical (O2•-) Oxygen->Superoxide ROS Other Reactive Oxygen Species (ROS) (e.g., H2O2, •OH) Superoxide->ROS Further Reactions DNADamage DNA Damage (Strand breaks, adducts) ROS->DNADamage ChromosomalAberrations Chromosomal Aberrations ROS->ChromosomalAberrations CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest ChromosomalAberrations->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Toxicity Cellular Toxicity Apoptosis->Toxicity Experimental_Workflow_Toxicity_Reduction cluster_synthesis Synthesis & Formulation cluster_invivo In Vivo Evaluation cluster_combination Combination Therapy Start This compound Analogue Synthesize Less-Toxic Analogue (e.g., Methyl Ester) Start->Analogue Liposome Formulate in Liposomes Start->Liposome Antioxidant Co-administer with Antioxidant (e.g., NAC) Start->Antioxidant DoseRanging Dose-Ranging Study (Determine MTD) Analogue->DoseRanging Liposome->DoseRanging EfficacyStudy Antitumor Efficacy Study DoseRanging->EfficacyStudy ToxicityAssessment Toxicity Assessment (Histopathology, Bloodwork) EfficacyStudy->ToxicityAssessment Antioxidant->EfficacyStudy Logical_Relationship_Toxicity_Reduction cluster_strategies Toxicity Reduction Strategies This compound This compound Toxicity StructuralMod Structural Modification (e.g., Esterification) This compound->StructuralMod DrugDelivery Drug Delivery Systems (e.g., Liposomes) This compound->DrugDelivery Combination Combination Therapy (e.g., Antioxidants) This compound->Combination ReducedToxicity Reduced Systemic Toxicity & Improved Therapeutic Index StructuralMod->ReducedToxicity DrugDelivery->ReducedToxicity Combination->ReducedToxicity

References

My cells are showing resistance to Streptonigrin, what should I check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Streptonigrin.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to this compound. What are the first things I should check?

When encountering resistance, it's crucial to first rule out experimental artifacts before investigating complex biological mechanisms.

Initial Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of resistance.[1]

  • Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular response to drugs.

  • Compound Integrity: Confirm the concentration and purity of your this compound stock solution. Degradation of the compound can mimic resistance.

Below is a workflow to guide your initial troubleshooting:

G start Start: Suspected This compound Resistance confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance resistance_confirmed Resistance Confirmed confirm_resistance->resistance_confirmed cell_line_auth Cell Line Authentication (STR) mycoplasma_test Mycoplasma Testing cell_line_auth->mycoplasma_test compound_integrity Verify Compound Integrity mycoplasma_test->compound_integrity investigate_mechanisms Investigate Biological Mechanisms compound_integrity->investigate_mechanisms resistance_confirmed->cell_line_auth If resistance is confirmed no_resistance No Resistance: Review Experimental Parameters resistance_confirmed->no_resistance If IC50 is unchanged

Caption: Initial troubleshooting workflow for suspected this compound resistance.

Q2: What are the known cellular mechanisms of resistance to this compound?

Resistance to this compound can arise from several mechanisms, primarily related to its mode of action, which involves the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2][3][4]

Key Resistance Mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[5]

  • Altered Drug Metabolism: Changes in the activity of metabolic enzymes can affect the activation of this compound. For instance, NAD(P)H:quinone oxidoreductase 1 (NQO1) is involved in the bioactivation of this compound to its semiquinone radical, which initiates redox cycling and ROS production. Altered NQO1 expression or activity can thus confer resistance.

  • Enhanced Antioxidant Response: Upregulation of cellular antioxidant systems can neutralize the ROS produced by this compound, thereby mitigating its cytotoxic effects.

  • DNA Damage Repair: Enhanced DNA repair mechanisms can counteract the DNA damage induced by this compound.

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as mutations in the p53 tumor suppressor gene, can make cells less sensitive to this compound-induced cell death.

The following diagram illustrates the primary mechanisms of this compound action and resistance:

G cluster_cell Cell cluster_resistance Resistance Mechanisms streptonigrin_in This compound (intracellular) ros Reactive Oxygen Species (ROS) streptonigrin_in->ros Bioactivation (e.g., NQO1) dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis efflux Increased Efflux (ABC Transporters) efflux->streptonigrin_in Reduces metabolism Altered Metabolism (e.g., NQO1) metabolism->ros Reduces antioxidant Enhanced Antioxidant Response antioxidant->ros Neutralizes dna_repair Enhanced DNA Repair dna_repair->dna_damage Repairs evasion_apoptosis Evasion of Apoptosis evasion_apoptosis->apoptosis Inhibits streptonigrin_out This compound (extracellular) streptonigrin_out->streptonigrin_in Enters cell

Caption: Mechanisms of this compound action and cellular resistance.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Drug Efflux

Problem: You suspect that increased drug efflux via ABC transporters is contributing to this compound resistance.

Solution: Perform a drug accumulation assay using a fluorescent substrate of ABC transporters, such as Rhodamine 123, in the presence and absence of a known efflux pump inhibitor.

Experimental Protocol: Rhodamine 123 Accumulation Assay

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., 10 µM Verapamil for P-gp) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

Data Interpretation:

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change in MFI (vs. Vehicle)
SensitiveVehicle50001.0
SensitiveVerapamil52001.04
ResistantVehicle15001.0
ResistantVerapamil45003.0

A significant increase in Rhodamine 123 accumulation in the resistant cells upon treatment with the inhibitor suggests the involvement of efflux pumps in the resistance phenotype.

Guide 2: Investigating the Role of NQO1

Problem: You hypothesize that altered NQO1 activity is responsible for this compound resistance.

Solution: Measure NQO1 protein expression and enzymatic activity in both sensitive and resistant cells.

Experimental Protocol: NQO1 Activity Assay

  • Cell Lysate Preparation: Prepare cytosolic extracts from both sensitive and resistant cells.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/ml bovine serum albumin (BSA), 200 µM NADH, and 40 µM dichlorophenolindophenol (DCPIP).

  • Initiate Reaction: Add 10-20 µg of cytosolic protein to each well to start the reaction.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm every 30 seconds for 5 minutes at 37°C using a plate reader. The rate of DCPIP reduction is proportional to NQO1 activity.

  • Inhibitor Control: As a negative control, pre-incubate a set of lysates with 20 µM Dicoumarol, a specific NQO1 inhibitor, for 15 minutes before adding the reaction mixture.

Data Interpretation:

Cell LineNQO1 Activity (nmol/min/mg protein)NQO1 Protein Expression (Western Blot)
Sensitive150 ± 12High
Resistant25 ± 5Low / Undetectable

A significant decrease in NQO1 activity and protein expression in the resistant cell line would support the hypothesis that reduced bioactivation of this compound is a key resistance mechanism.

Guide 3: Evaluating Apoptosis Induction

Problem: You want to determine if the resistant cells are evading this compound-induced apoptosis.

Solution: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in sensitive and resistant cells after this compound treatment.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat both sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Include an untreated control for each cell line.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | | :--- | :--- | :--- | | Sensitive | Untreated | 3% | 1% | | Sensitive | this compound | 45% | 15% | | Resistant | Untreated | 4% | 2% | | Resistant | this compound | 10% | 5% |

A significantly lower percentage of apoptotic cells in the resistant cell line after this compound treatment indicates an evasion of apoptosis.

The following diagram outlines the workflow for investigating these resistance mechanisms:

G start Start: Resistance Confirmed efflux_assay Assess Drug Efflux (Rhodamine 123 Assay) start->efflux_assay nq1_analysis Analyze NQO1 Expression & Activity start->nq1_analysis apoptosis_assay Evaluate Apoptosis (Annexin V/PI Assay) start->apoptosis_assay efflux_implicated Efflux Implicated efflux_assay->efflux_implicated nq1_implicated NQO1 Implicated nq1_analysis->nq1_implicated apoptosis_implicated Apoptosis Evasion Implicated apoptosis_assay->apoptosis_implicated further_investigation Further Investigation (e.g., Antioxidant Response, DNA Repair) efflux_implicated->further_investigation If positive nq1_implicated->further_investigation If positive apoptosis_implicated->further_investigation If positive

Caption: Workflow for investigating mechanisms of this compound resistance.

References

Preventing Streptonigrin Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin, a potent aminoquinone antibiotic with significant antitumor activity, is a valuable tool in biomedical research and drug development. However, its inherent instability can pose considerable challenges during experimental procedures, leading to variability in results and potential misinterpretation of data. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have changed color. Is it degraded?

A change in the color of your this compound solution, often from a distinct color to a lighter or different shade, can be an indicator of degradation. This compound solutions are susceptible to degradation when exposed to light, non-neutral pH, and oxygen. It is crucial to prepare fresh solutions for each experiment and store them appropriately.

Q2: What is the optimal way to store this compound powder and its stock solutions?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Stock solutions, typically prepared in solvents like DMSO or ethanol, should be stored at -20°C or -80°C, also in light-protected containers.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: I'm observing inconsistent results in my cell culture experiments with this compound. Could degradation be the cause?

Yes, inconsistent results are a common consequence of this compound degradation. The active concentration of the drug can decrease over the course of an experiment if proper precautions are not taken. Factors such as the pH of the culture medium, exposure to light during incubation and handling, and the presence of metal ions can all contribute to its breakdown.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Symptoms:

  • Loss of biological activity in your assay.

  • Visible change in the color of the solution.

  • Inconsistent results between replicates.

Potential Causes:

  • Incorrect pH: this compound is a monobasic acid with a pKa between 6.2 and 6.4, making it susceptible to degradation in neutral to alkaline conditions.[2]

  • Presence of Metal Ions: Divalent metal ions, particularly iron and copper, can catalyze the redox cycling of this compound, leading to the generation of reactive oxygen species (ROS) and subsequent degradation of the molecule.[2][3]

  • Oxygen Exposure: The degradation pathway of this compound involves the production of superoxide and hydroxyl radicals, a process that is dependent on the presence of molecular oxygen.

Solutions:

  • pH Control: Maintain the pH of your experimental buffer in the acidic range (ideally below 6.0) to enhance stability.

  • Use of Chelating Agents: Incorporate a chelating agent, such as DETAPAC or desferrioxamine, into your buffers to sequester trace metal ions and inhibit catalytic degradation.

  • Degas Buffers: Before adding this compound, degas your aqueous buffers to minimize dissolved oxygen. Purging the solvent with an inert gas like nitrogen or argon is also recommended when preparing stock solutions.

Issue 2: Photodegradation During Experiments

Symptoms:

  • Reduced potency of this compound when experiments are conducted under ambient light.

  • Discrepancies between experiments performed on different days with varying light conditions.

Potential Causes:

  • Light Sensitivity: this compound has a maximum ultraviolet (UV) absorption at approximately 248 nm and 375-380 nm and is known to be sensitive to light. Exposure to light, especially UV and blue light, can provide the energy to initiate and accelerate degradation reactions.

Solutions:

  • Work in Low-Light Conditions: Perform all manipulations of this compound powder and solutions under subdued lighting.

  • Use Amber-Colored Containers: Store stock and working solutions in amber-colored vials or tubes to protect them from light.

  • Protect Experimental Setups: During incubation or long-term experiments, shield your samples from light by covering them with aluminum foil or using light-blocking plates or containers.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes qualitative stability information based on its chemical properties and behavior of similar quinone-containing compounds.

ParameterConditionStabilityRecommendations
pH Acidic (pH < 6.0)More StableMaintain acidic conditions in aqueous solutions.
Neutral to Alkaline (pH > 7.0)UnstableAvoid neutral or alkaline buffers.
Light DarkStableStore and handle in the dark.
Ambient LightProne to DegradationMinimize exposure to light.
UV LightHighly UnstableAvoid exposure to UV light sources.
Temperature -20°C to -80°C (Solid/Stock)StableLong-term storage.
4°C (Aqueous Solution)Limited StabilityPrepare fresh for each experiment.
Room Temperature (Aqueous Solution)UnstableAvoid prolonged storage at room temperature.
Oxygen Anaerobic/DegassedMore StableDegas aqueous buffers.
AerobicProne to Oxidative DegradationMinimize exposure to air.
Metal Ions Chelated/Metal-FreeMore StableUse chelating agents in buffers.
(e.g., Fe²⁺, Cu²⁺)PresentCatalyzes DegradationAvoid contamination with metal ions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO or 100% Ethanol

    • Amber-colored, sterile microcentrifuge tubes

    • Pipettes and sterile, filtered tips

    • Inert gas (Nitrogen or Argon) - Optional but recommended

  • Procedure:

    • Under subdued light, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO or 100% Ethanol to achieve the desired stock concentration.

    • Optional: Gently purge the headspace of the vial with an inert gas before capping to displace oxygen.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Handling this compound in Cell Culture Experiments
  • Materials:

    • This compound stock solution

    • Pre-warmed, sterile cell culture medium

    • Sterile, amber-colored tubes for dilution

    • Cell culture plates/flasks

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature in the dark.

    • Under a sterile cell culture hood with minimal lighting, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Use amber-colored tubes for the dilution series.

    • Immediately add the diluted this compound to the cell culture plates or flasks.

    • Gently swirl the plates to ensure even distribution.

    • Incubate the cells in a light-protected incubator (e.g., by wrapping the plates in aluminum foil).

    • For experiments involving long incubation times, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals to maintain a consistent drug concentration.

Visualizing this compound Degradation Pathways

To understand the factors contributing to this compound degradation and the strategies to prevent it, the following diagrams illustrate the key relationships and workflows.

This compound Degradation and Prevention Workflow cluster_prevention Prevention Strategies This compound This compound (Active Compound) Degradation Degradation (Inactive Products) This compound->Degradation Light Light Exposure (UV, Ambient) Light->Degradation Accelerates Oxygen Molecular Oxygen (O2) Oxygen->Degradation Enables Oxidative Degradation Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions->Degradation Catalyzes pH Non-Acidic pH (pH > 6.4) pH->Degradation Promotes Reducing_Agents Reducing Agents (e.g., NADH) Reducing_Agents->Degradation Initiates Redox Cycling Prevention Preventative Measures Dark_Conditions Work in Dark/ Use Amber Vials Prevention->Dark_Conditions Degas_Buffers Degas Buffers/ Use Inert Gas Prevention->Degas_Buffers Chelators Add Chelating Agents (e.g., DETAPAC) Prevention->Chelators Acidic_pH Maintain Acidic pH (< 6.0) Prevention->Acidic_pH Dark_Conditions->Light Degas_Buffers->Oxygen Chelators->Metal_Ions Acidic_pH->pH

Caption: Factors leading to this compound degradation and preventative measures.

Simplified this compound Redox Cycling and Degradation Pathway cluster_redox Redox Cycling cluster_ros ROS Generation Strep_Q This compound (Quinone) Strep_SQ This compound Semiquinone Radical Strep_Q->Strep_SQ Reduction Degradation_Products Degradation Products Strep_SQ->Strep_Q Oxidation O2 O₂ O2_minus O₂⁻ (Superoxide) Strep_SQ->O2_minus e⁻ transfer O2->O2_minus e⁻ H2O2 H₂O₂ (Hydrogen Peroxide) O2_minus->H2O2 Dismutation O2_minus->H2O2 OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton Reaction H2O2->OH_radical OH_radical->Strep_Q Attacks & Degrades OH_radical->Degradation_Products Leads to NADH NADH NADH->Strep_Q e⁻ NAD_plus NAD⁺ Fe2 Fe²⁺ Fe2->H2O2 Fe3 Fe³⁺

Caption: Redox cycling of this compound leading to ROS and degradation.

References

Adjusting experimental conditions for Streptonigrin in hypoxic environments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Streptonigrin in hypoxic experimental models.

Troubleshooting Guide

Q1: My cells are not showing the expected cytotoxic response to this compound under hypoxia. What are the possible causes?

A1: Lack of response can stem from several factors. Systematically check the following experimental parameters:

  • Hypoxic Conditions: Verify that your hypoxia chamber or incubator is maintaining the target oxygen level (typically 1-2% O₂). Ensure the chamber was properly sealed and flushed. An inadequate hypoxic environment will prevent the stabilization of key targets like HIF-1α, which this compound's mechanism relies on.

  • Cell Viability Assay: Standard metabolic assays like MTT can be unreliable in hypoxia because mitochondrial activity is inherently decreased.[1] This can lead to a misinterpretation of results.[1] Consider using assays that are independent of mitochondrial function, such as Crystal Violet staining, Trypan Blue exclusion, or Sulforhodamine B (SRB) staining.[1]

  • This compound Concentration: The effective concentration of this compound is highly cell-line dependent. You may need to perform a dose-response curve to determine the optimal IC50 for your specific model. Published effective concentrations range from as low as 1 nM to 5 µM.[2]

  • Drug Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Characteristics: The sensitivity of cancer cells to this compound can vary. The expression levels of its target, SUMO-specific protease 1 (SENP1), and the overall reliance on the HIF-1α pathway can influence the drug's efficacy.

Below is a logical workflow to troubleshoot your experiment.

G start No Cytotoxic Effect Observed check_hypoxia Is HIF-1α stabilized in your hypoxic control? start->check_hypoxia verify_chamber Verify O₂ sensor, check for leaks, and ensure proper gas mixture. check_hypoxia->verify_chamber  No check_assay Are you using a hypoxia- compatible viability assay (e.g., Crystal Violet, SRB)? check_hypoxia->check_assay Yes verify_chamber->start Then Re-run switch_assay Switch from MTT/metabolic assays to Crystal Violet, SRB, or Trypan Blue exclusion. check_assay->switch_assay  No check_dose Have you performed a dose-response curve for your specific cell line? check_assay->check_dose Yes switch_assay->start Then Re-run run_dose_response Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine IC50. check_dose->run_dose_response  No check_target Does your cell line express the drug target (SENP1)? check_dose->check_target Yes run_dose_response->start Then Re-run validate_target Confirm SENP1 expression via Western Blot or qPCR. Consider using a different cell line. check_target->validate_target  No success Problem Resolved check_target->success Yes validate_target->start Then Re-run

Troubleshooting workflow for this compound experiments.

Frequently Asked Questions (FAQs)

Q2: What is the primary mechanism of action for this compound in a hypoxic environment?

A2: In hypoxic environments, cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for survival. This compound acts as an inhibitor of SUMO-specific protease 1 (SENP1).[3] By inhibiting SENP1, this compound prevents the de-SUMOylation of various proteins, leading to an increase in global SUMOylation. This altered SUMOylation status is believed to promote the degradation of HIF-1α, thereby undermining the cell's adaptive response to hypoxia.

G cluster_0 Normoxia (Normal O₂) cluster_1 Hypoxia (Low O₂) cluster_2 Hypoxia + this compound HIF_normoxia HIF-1α pVHL pVHL HIF_normoxia->pVHL Hydroxylation Proteasome_normoxia Proteasome pVHL->Proteasome_normoxia Ubiquitination Proteasome_normoxia->HIF_normoxia Degradation HIF_hypoxia HIF-1α HIF_stabilized HIF-1α (Stabilized) HIF_hypoxia->HIF_stabilized No Hydroxylation SurvivalGenes Cell Survival Genes (e.g., VEGF, GLUT1) HIF_stabilized->SurvivalGenes Upregulation This compound This compound SENP1 SENP1 This compound->SENP1 Inhibits SUMOylation Increased SUMOylation SENP1->SUMOylation Regulates HIF_degraded HIF-1α Degradation SUMOylation->HIF_degraded Promotes

Simplified this compound signaling pathway in hypoxia.

Q3: Does this compound generate Reactive Oxygen Species (ROS)?

A3: While this compound's activity requires oxygen, it is considered a poor generator of free Reactive Oxygen Species (ROS) like superoxide or hydrogen peroxide compared to classic redox-cycling agents like menadione. The proposed mechanism is that this compound, when bound to iron, reduces oxygen to a ferryl radical that remains bound to the molecule and directly damages adjacent DNA without releasing ROS into the cell. This "stealth" mechanism avoids triggering cellular antioxidant defense systems.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

A4: The optimal concentration varies significantly by cell type and experimental endpoint. The table below summarizes concentrations reported in the literature for various effects. A dose-response study is strongly recommended for your specific cell line.

ConcentrationCell Line/SystemObserved EffectReference
1 nMNot specifiedIncrease in heterochromatin
40 nMMelanoma cellsHigh efficacy
100 nMPancreatic cancer cellsEffective against plating efficiency
0.518 µM (IC50)In vitro assayInhibition of SENP1
5 µMSW480 & HEK293 cells86% inhibition of β-catenin/Tcf-DNA complex
5 µg/mLEscherichia coliRapidly lethal in aerobic cultures

Q5: How should I set up my experiment to account for hypoxia-specific effects?

A5: A well-designed experiment should include the following controls to isolate the effects of this compound under hypoxia:

  • Normoxia Control: Cells grown in standard conditions (e.g., 21% O₂) without the drug.

  • Normoxia + this compound: Cells grown in standard conditions, treated with the drug.

  • Hypoxia Control: Cells grown in hypoxic conditions (e.g., 1% O₂) without the drug.

  • Hypoxia + this compound: The primary experimental group.

This setup allows you to distinguish between the drug's baseline toxicity and its specific effects in a hypoxic environment.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Crystal Violet Staining

This protocol is suitable for assessing cell viability after this compound treatment under hypoxia, as it measures adherent cell biomass, avoiding artifacts from altered metabolic states.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (stock solution and dilutions)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • Methanol (100%)

  • Hypoxia chamber/incubator

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours under normoxic conditions.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only wells for control groups.

  • Induce Hypoxia: Immediately place one set of plates (Hypoxia Control, Hypoxia + this compound) into a hypoxia chamber set to 1-2% O₂. Place the parallel set of plates (Normoxia Control, Normoxia + this compound) in a standard incubator.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • After incubation, carefully remove the medium from all wells.

    • Gently wash the cells once with 200 µL of PBS per well.

    • Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining:

    • Remove the methanol.

    • Add 100 µL of Crystal Violet Staining Solution to each well.

    • Incubate for 20 minutes at room temperature.

  • Washing:

    • Remove the staining solution.

    • Wash the plate by gently immersing it in a beaker of tap water. Repeat 3-4 times until the background is clean.

    • Invert the plate on a paper towel and let it air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of 100% methanol to each well to solubilize the stain.

    • Place the plate on a shaker for 10-15 minutes to ensure the dye is fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to calculate percent viability.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol verifies that your hypoxic conditions are effective by detecting the stabilization of the HIF-1α protein.

Materials:

  • 6-well cell culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Substrate

Procedure:

  • Experimental Setup: Seed cells in 6-well plates. Once adhered, treat with this compound (if desired) and place plates in normoxic or hypoxic conditions for 4-8 hours (HIF-1α stabilization is a relatively rapid process).

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control like β-actin to ensure equal protein loading.

  • Analysis: Compare the intensity of the HIF-1α band in the hypoxic control lane to the normoxic control lane. A strong band should be present only in the hypoxic sample, confirming successful oxygen deprivation.

G cluster_workflow General Experimental Workflow seed 1. Seed Cells (24h Adhesion) treat 2. Treat with this compound seed->treat hypoxia 3. Induce Hypoxia (1-2% O₂) treat->hypoxia incubate 4. Incubate (24-72h) hypoxia->incubate assay 5. Perform Endpoint Assay (e.g., Viability, Western Blot) incubate->assay analyze 6. Data Analysis assay->analyze

A typical workflow for a this compound-hypoxia experiment.

References

How to control for iron chelation when working with Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling iron chelation when working with the anti-tumor antibiotic, Streptonigrin.

Frequently Asked Questions (FAQs)

Q1: Why is controlling iron concentration crucial when working with this compound?

A1: this compound's biological activity, including its anti-tumor and bactericidal effects, is critically dependent on the presence of iron.[1][2][3] this compound chelates intracellular iron, forming a complex that catalyzes the production of reactive oxygen species (ROS). These ROS, in turn, cause DNA strand breaks and cellular damage.[4][5] Therefore, the concentration of available iron directly impacts the potency and efficacy of this compound in your experiments. Uncontrolled iron levels can lead to significant variability and misinterpretation of results.

Q2: What are the common sources of iron contamination in cell culture?

A2: Iron can be introduced into cell culture media from various sources, including basal media components, serum supplements, and even the water used for media preparation. Standard media formulations may contain ferric nitrate or ferrous sulfate. It is essential to be aware of the iron content of your specific medium and supplements to ensure controlled experimental conditions.

Q3: How can I create an iron-depleted environment for my experiments?

A3: To study the effects of this compound in an iron-limited environment, you can use iron-chelating agents or specialized iron-deficient media. Deferoxamine (DFO) is a commonly used high-affinity iron chelator that can effectively sequester iron from the culture medium. Alternatively, you can prepare iron-deficient media by treating it with a deferoxamine-Sepharose affinity column to remove ferric ions.

Q4: What are the recommended iron chelators and their working concentrations to inhibit this compound activity?

A4: Deferoxamine (DFO) and o-phenanthroline are effective iron chelators for inhibiting this compound's activity. The optimal concentration will depend on the specific cell line and experimental conditions. However, starting concentrations of 2 x 10⁻⁴ M for deferoxamine and 10⁻⁴ M for o-phenanthroline have been shown to be effective in E. coli. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How can I supplement my media with a defined concentration of iron?

A5: To study the effects of this compound under iron-replete conditions, you can supplement your media with a known concentration of an iron source. Ferric citrate is a commonly used and effective iron donor. A starting concentration of 10⁻² M has been used in bacterial studies to promote iron uptake. As with chelators, it is advisable to perform a titration to find the optimal iron concentration for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in this compound's IC50 values between experiments. Inconsistent iron levels in the cell culture medium.1. Use an iron-chelating agent like deferoxamine to create a baseline iron-depleted condition. 2. Supplement the medium with a known concentration of an iron source like ferric citrate for controlled iron-replete conditions. 3. Screen all media components and supplements for iron content.
This compound shows lower than expected potency. Insufficient intracellular iron for this compound to exert its effect.1. Supplement the culture medium with a controlled concentration of ferric citrate to increase intracellular iron levels. 2. Use cell lines with known differences in iron uptake mechanisms to investigate the role of iron transport.
Observed cytotoxicity is not correlated with this compound concentration. Presence of confounding factors affecting ROS levels or DNA repair pathways.1. Include appropriate controls, such as vehicle-only and chelator-only groups. 2. Measure intracellular ROS levels to confirm the mechanism of action. 3. Assess the expression of key DNA damage response proteins.
Difficulty in isolating iron uptake mutants using this compound selection. Suboptimal this compound or iron concentration in the selection medium.1. Titrate both this compound and iron concentrations to find a window that allows for the survival of iron-starved mutants while eliminating wild-type cells. 2. Use a well-defined iron-poor medium as the base for your selection plates.

Quantitative Data Summary

Table 1: Effect of Iron Chelators on this compound Activity

ChelatorOrganism/Cell LineChelator ConcentrationObserved Effect on this compound Activity
DeferoxamineEscherichia coli2 x 10⁻⁴ MInhibition of bactericidal activity
o-PhenanthrolineEscherichia coli10⁻⁴ MInhibition of bactericidal activity
DeferoxamineHeLa Cells100 µMConcentration-dependent suppression of cell growth

Table 2: Effect of Iron Supplementation on this compound Activity

Iron SourceOrganism/Cell LineIron ConcentrationObserved Effect on this compound Activity
Ferric CitrateEscherichia coli10⁻² MEnhancement of bactericidal activity
Ferric CitrateHemodialysis Patients1, 6, or 8 g/day Dose-dependent decrease in serum phosphorus
Ferric Citrate HydrateIron Deficiency Anemia Patients500-1000 mg/dayIncrease in hemoglobin concentration

Experimental Protocols

Protocol 1: Preparation of Iron-Depleted Cell Culture Medium

Objective: To prepare a cell culture medium with reduced iron content for studying the iron-dependent activity of this compound.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Deferoxamine mesylate salt

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare the basal medium according to the manufacturer's instructions, omitting any iron-containing supplements if possible.

  • Prepare a stock solution of deferoxamine (e.g., 100 mM in sterile water).

  • Add the deferoxamine stock solution to the basal medium to a final concentration of 100-200 µM.

  • Incubate the medium for at least 4 hours at 37°C to allow for iron chelation.

  • Sterile-filter the medium using a 0.22 µm filter before use.

  • Note: It is crucial to include a "chelator-only" control in your experiments to account for any potential off-target effects of deferoxamine.

Protocol 2: this compound Cytotoxicity Assay with Controlled Iron Levels

Objective: To assess the cytotoxicity of this compound under iron-depleted and iron-supplemented conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Iron-depleted medium (prepared as in Protocol 1)

  • This compound stock solution (in DMSO)

  • Ferric citrate stock solution (e.g., 100 mM in sterile water)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare three sets of treatment media:

    • Iron-Depleted: Iron-depleted medium + vehicle (DMSO).

    • Iron-Replete (Control): Complete medium + vehicle (DMSO).

    • Iron-Supplemented: Complete medium supplemented with a range of ferric citrate concentrations (e.g., 10, 50, 100 µM) + vehicle (DMSO).

  • Prepare serial dilutions of this compound in each of the three media types.

  • Remove the overnight culture medium from the cells and replace it with the prepared treatment media containing different concentrations of this compound.

  • Incubate the plates for 48-72 hours.

  • Assess cell viability using your chosen reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 values for this compound under each iron condition.

Visualizations

Streptonigrin_Mechanism cluster_extracellular Extracellular cluster_cell Cell Streptonigrin_ext This compound Streptonigrin_int This compound Streptonigrin_ext->Streptonigrin_int Uptake Iron_ext Fe³⁺ Iron_int Fe²⁺ Iron_ext->Iron_int Transport Complex This compound-Fe²⁺ Complex Streptonigrin_int->Complex Iron_int->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Catalyzes DNA DNA ROS->DNA Oxidizes DNA_damage DNA Double-Strand Breaks DNA->DNA_damage

Caption: this compound's iron-dependent mechanism of action.

DNA_Damage_Response ROS This compound-induced ROS DSB DNA Double-Strand Breaks ROS->DSB ATM ATM Kinase DSB->ATM Activates ATR ATR Kinase DSB->ATR Activates p53 p53 ATM->p53 Phosphorylates ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Simplified DNA damage response to this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Streptonigrin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Streptonigrin.

FAQs and Troubleshooting Guides

1. Low In Vivo Efficacy Despite Potent In Vitro Activity

  • Question: My this compound formulation shows high cytotoxicity in cell culture, but the in vivo antitumor effect is minimal. What could be the issue?

    Answer: This discrepancy is a common challenge with this compound and is primarily attributed to its poor in vivo bioavailability. Several factors could be contributing to this issue:

    • Poor Aqueous Solubility: this compound is poorly soluble in aqueous solutions, which limits its absorption and distribution in the body when administered orally.[1]

    • High Systemic Toxicity: this compound exhibits significant toxicity, including severe bone marrow depression, nausea, and vomiting, which limits the administrable dose.[1]

    • Rapid Metabolism and Clearance: The drug may be quickly metabolized and cleared from circulation before it can reach the tumor site in effective concentrations.

    Troubleshooting Steps:

    • Formulation Strategy: Consider advanced formulation strategies such as encapsulation in nanoparticles (liposomes, polymeric nanoparticles) to improve solubility and provide targeted delivery.

    • Route of Administration: If using oral administration, consider parenteral routes (e.g., intravenous) to bypass absorption barriers.

    • Dose Optimization: Carefully evaluate the maximum tolerated dose (MTD) in your animal model to balance efficacy and toxicity.

2. Issues with Nanoparticle Formulation

  • Question: I am trying to encapsulate this compound in polymeric nanoparticles, but I am getting low drug loading and encapsulation efficiency. What can I do?

    Answer: Low drug loading and encapsulation efficiency are common hurdles in nanoparticle formulation. Here are some potential causes and troubleshooting tips:

    • Poor Drug-Polymer Interaction: The chemical properties of this compound may not be optimal for interaction with the chosen polymer.

    • Drug Precipitation during Formulation: The drug may precipitate out of the organic phase before nanoparticle formation is complete.

    • Suboptimal Formulation Parameters: The concentrations of the polymer and drug, the type of solvent, and the mixing speed can all impact encapsulation.

    Troubleshooting Steps:

    • Polymer Selection: Experiment with different polymers that have varying hydrophobic/hydrophilic properties to find a better match for this compound.

    • Solvent System: Use a co-solvent system to improve the solubility of both the drug and the polymer.

    • Process Optimization: Systematically vary formulation parameters such as the drug-to-polymer ratio, sonication time, and stirring speed to optimize encapsulation.

  • Question: My this compound-loaded liposomes are unstable and show significant drug leakage. How can I improve their stability?

    Answer: Liposome stability is crucial for effective drug delivery. Instability can be caused by several factors:

    • Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact membrane rigidity and stability.

    • pH and Temperature: The pH of the formulation and storage temperature can affect lipid integrity.

    • Surface Charge: A low zeta potential can lead to aggregation and instability.

    Troubleshooting Steps:

    • Incorporate Cholesterol: Adding cholesterol to the lipid bilayer can increase its rigidity and reduce drug leakage.

    • Optimize pH: Prepare and store the liposomes in a buffer with a pH that ensures the stability of both the lipids and the encapsulated this compound.

    • Increase Zeta Potential: Include charged lipids in your formulation to increase the zeta potential and prevent aggregation through electrostatic repulsion. Values greater than ±30 mV are generally considered stable.

3. High Toxicity in Animal Models

  • Question: Even with a nanoparticle formulation, I am observing significant toxicity in my animal studies. How can I reduce the systemic toxicity of this compound?

    Answer: Reducing the systemic toxicity of this compound is a key challenge. While nanoparticles can help, further strategies may be needed:

    • Passive Targeting (EPR Effect): Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which is a result of the leaky vasculature and poor lymphatic drainage in tumors.[1] This passive targeting can reduce exposure to healthy tissues.

    • Active Targeting: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells. This enhances targeted delivery and further reduces off-target effects.

    • Prodrug Approach: Synthesizing a less toxic prodrug of this compound that is converted to the active form specifically at the tumor site can be an effective strategy.

    Troubleshooting Steps:

    • Optimize Nanoparticle Size: For effective EPR-mediated targeting, nanoparticles should ideally be within the size range of 10-200 nm.

    • Select Appropriate Targeting Ligands: Identify and validate a target receptor that is highly and specifically expressed on your tumor model.

    • Explore this compound Analogues: Investigate the use of structurally modified analogues of this compound that have been reported to have reduced toxicity while maintaining pharmacological activity.[1]

Quantitative Data Summary

Disclaimer: Specific in vivo pharmacokinetic data for various this compound formulations is limited in publicly available literature. The following tables present hypothetical data based on typical improvements observed with nanoparticle formulations for poorly soluble drugs. These tables are for illustrative purposes to guide experimental design and data comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Murine Model

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
Free this compound (Oral)5011502
Free this compound (IV)10000.18001.5
This compound-Loaded Polymeric Nanoparticles (IV)8000.532008
This compound-Loaded Liposomes (IV)7500.630007.5

Table 2: Hypothetical Physicochemical Properties of this compound Nanoparticle Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Polymeric Nanoparticles1500.15-25755
Liposomes1200.20-35603

Experimental Protocols

1. Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles three times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage.

2. In Vivo Bioavailability Study in a Rodent Model

  • Animal Model: Use healthy adult male Sprague-Dawley rats (or another appropriate rodent model), weighing 200-250 g.[2]

  • Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: Administer the this compound formulation (free drug or nanoparticles) via the tail vein at a predetermined dose.

    • Oral (PO) Group: Administer the formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Streptonigrin_Bioavailability_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome Free_this compound Free this compound Animal_Model Animal Model Administration (Oral or IV) Free_this compound->Animal_Model Nanoparticle_Formulation Nanoparticle Formulation (e.g., Liposomes, Polymeric NPs) Size_Zeta Particle Size & Zeta Potential Nanoparticle_Formulation->Size_Zeta Encapsulation_Efficiency Encapsulation Efficiency Nanoparticle_Formulation->Encapsulation_Efficiency Drug_Loading Drug Loading Nanoparticle_Formulation->Drug_Loading Prodrug_Synthesis Prodrug Synthesis Prodrug_Synthesis->Animal_Model Drug_Loading->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Improved_Bioavailability Improved Bioavailability PK_Analysis->Improved_Bioavailability

Experimental workflow for enhancing this compound bioavailability.

Streptonigrin_Signaling_BetaCatenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-Catenin GSK3b->BetaCatenin phosphorylates APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome ubiquitination TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes promotes This compound This compound This compound->GSK3b suppresses phosphorylation This compound->TCF_LEF inhibits complex formation

This compound's inhibition of the β-Catenin signaling pathway.

Streptonigrin_Signaling_p53 This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage induces ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Technical Support Center: Streptonigrin Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with bacterial cultures not responding to Streptonigrin.

Frequently Asked Questions (FAQs)

Q1: My bacterial cultures are showing unexpected resistance to this compound. What are the potential causes?

A1: Several factors can lead to a lack of response to this compound. These can be broadly categorized into issues with the experimental setup, inherent resistance of the bacterial strain, or acquired resistance mechanisms.

Troubleshooting Checklist:

  • Verify Experimental Conditions:

    • Oxygen Availability: Is your culture fully aerobic? this compound's bactericidal activity is oxygen-dependent and it is ineffective under anaerobic conditions.[1]

    • Iron Concentration: Is there sufficient iron in your culture medium? this compound requires iron to be active.[2][3][4] Conversely, the presence of strong iron chelators can inhibit its activity.[2]

    • Drug Integrity: Has the this compound solution been stored correctly (protected from light) and is it freshly prepared?

  • Assess Bacterial Strain:

    • Inherent Resistance: Does your bacterial species have intrinsic resistance mechanisms? Some bacteria may have less efficient uptake of the drug or naturally higher levels of protective enzymes.

    • Acquired Resistance: Could your strain have acquired resistance? This can occur through spontaneous mutations, particularly during prolonged exposure to the antibiotic.

  • Review Mechanism of Action:

    • Recall that this compound works by generating DNA-damaging radicals in an iron-dependent manner. Any factor that interferes with this process can lead to apparent resistance.

Q2: How does iron availability specifically affect this compound's activity?

A2: Iron is a critical cofactor for the bactericidal action of this compound. The antibiotic chelates intracellular iron, and this complex is essential for the catalysis of DNA-damaging reactive oxygen species.

  • Low Iron, Low Efficacy: In iron-deficient media or in bacterial mutants with impaired iron uptake, this compound is significantly less effective or inactive.

  • Iron Sequestration: Bacterial stress responses that involve sequestering free iron can also lead to resistance. For example, the overexpression of the OxyR regulator, which can lead to the storage of iron, has been shown to confer resistance to this compound.

Q3: Can bacteria develop resistance to this compound? If so, what are the known mechanisms?

A3: Yes, bacteria can develop resistance to this compound. The primary mechanisms identified are:

  • Reduced Electron Transfer: Some resistant mutants show a reduced ability to transfer electrons to this compound. This is a crucial step for the drug's activation to its radical-generating form. This can be observed as a decrease in cyanide-insensitive respiration.

  • Mutations in Metabolic Enzymes: Mutations in genes encoding certain reductases can lead to resistance. For instance, a mutation in the hpaC gene, which codes for flavin reductase, has been linked to this compound resistance in Neisseria gonorrhoeae.

  • Upregulation of Stress Responses: Overexpression of transcription factors like SoxR, which controls a regulon including efflux pumps and superoxide dismutase, can increase resistance. Similarly, ectopic expression of OxyR can result in full resistance, likely by sequestering the iron necessary for this compound's activity.

Data Summary

Table 1: Factors Influencing this compound Activity
FactorEffect on this compound ActivityRationaleReference(s)
Oxygen Essential for activityRequired for the generation of DNA-damaging radicals.
Iron (Fe²⁺/Fe³⁺) Essential for activityActs as a cofactor for this compound to produce radicals and bind to DNA.
Iron Chelators InhibitorySequester intracellular iron, preventing the formation of the active this compound-iron complex.
Anaerobic Conditions Complete inhibitionThe mechanism of action is oxygen-dependent.
Low pH Potentially reduced activitypH can affect the stability and uptake of the drug, as well as the bacterial metabolic state.General Knowledge
Table 2: Known Bacterial Resistance Mechanisms to this compound
Resistance MechanismDescriptionBacterial Example(s)Reference(s)
Impaired Iron Uptake Mutants unable to import sufficient iron are not killed by the drug.Escherichia coli
Reduced Drug Activation Failure to divert electrons to this compound, preventing its activation.Neisseria gonorrhoeae
Enzymatic Mutation Mutations in reductases (e.g., flavin reductase) can impair the activation of this compound.Neisseria gonorrhoeae
Stress Response Upregulation Overexpression of OxyR or SoxR regulons can increase iron sequestration and efflux pump activity.Escherichia coli

Key Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (e.g., in DMSO, protected from light)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: Prepare serial twofold dilutions of the this compound stock solution in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum (no this compound).

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours under aerobic conditions.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess whether this compound treatment leads to the generation of intracellular ROS. Note that this compound is known to be a poor generator of free ROS, acting in a "stealth" mode. This experiment can be useful to compare its effect with a known ROS-generating agent like menadione.

Materials:

  • Bacterial culture

  • This compound and Menadione (as a positive control)

  • Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS, or Hydroxyphenyl fluorescein (HPF) for hydroxyl radicals).

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Methodology:

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Cell Loading: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing the fluorescent probe (e.g., 10 µM H₂DCFDA) for 30-60 minutes in the dark to allow for probe uptake.

  • Washing: Centrifuge the cells again to remove the excess probe and resuspend them in fresh broth.

  • Treatment: Aliquot the cell suspension into different tubes or a microplate. Add this compound, menadione (positive control), or a vehicle control (e.g., DMSO).

  • Measurement: Incubate at the desired temperature and measure the fluorescence at appropriate time points using a fluorometer (excitation/emission wavelengths will depend on the probe, e.g., ~495/525 nm for fluorescein). An increase in fluorescence indicates the oxidation of the probe by ROS.

Visualizations

This compound's Mechanism of Action

Streptonigrin_Mechanism cluster_cell Bacterial Cell SNG_in This compound (SNG) SNG_Fe SNG-Fe²⁺ Complex SNG_in->SNG_Fe Chelation Fe_in Fe²⁺ Fe_in->SNG_Fe Damaged_DNA Damaged DNA SNG_Fe->Damaged_DNA Binds to DNA & Forms Bound Ferryl Radical DNA Bacterial DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death SNG_out Extracellular This compound SNG_out->SNG_in Uptake

Caption: this compound enters the cell, chelates iron, binds to DNA, and causes damage, leading to cell death.

Troubleshooting Workflow for this compound Inefficacy

Troubleshooting_Workflow start Bacterial Culture Unresponsive to this compound check_conditions Verify Experimental Conditions (Aerobic, Iron-replete, Drug stability) start->check_conditions conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Conditions are Incorrect check_conditions->conditions_bad No check_resistance Investigate Bacterial Resistance conditions_ok->check_resistance adjust_protocol Adjust Protocol & Re-run Experiment conditions_bad->adjust_protocol adjust_protocol->start mic_test Perform MIC Assay to Quantify Resistance check_resistance->mic_test sequence Sequence Resistance Genes (e.g., hpaC) check_resistance->sequence stress_response Assess Stress Response (e.g., qRT-PCR for soxS, oxyR) check_resistance->stress_response end Identify Cause of Inefficacy mic_test->end sequence->end stress_response->end Resistance_Pathways cluster_resistance Resistance Mechanisms SNG This compound Action Iron_Limit Iron Limitation (Low Uptake / Sequestration) SNG->Iron_Limit Blocks Activation_Block Reduced Drug Activation (e.g., hpaC mutation) SNG->Activation_Block Blocks Stress_Response Upregulated Stress Response (SoxR, OxyR) SNG->Stress_Response Blocks Stress_Response->Iron_Limit Induces Iron Sequestration

References

Technical Support Center: Safe Handling and Disposal of Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Streptonigrin in a laboratory setting. This compound is a potent cytotoxic and antineoplastic agent that requires strict safety protocols to prevent exposure and environmental contamination.[][2][3]

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is an aminoquinone antitumor and antibacterial antibiotic isolated from the bacterium Streptomyces flocculus.[3] Its primary hazards are its high cytotoxicity and acute oral toxicity; it is fatal if swallowed. It is also very toxic to aquatic life with long-lasting effects. Therefore, it must be handled with extreme caution to avoid ingestion, inhalation, and contact with skin or eyes.

2. What personal protective equipment (PPE) is required when handling this compound?

A comprehensive set of PPE is mandatory when working with this compound. This includes:

  • Gloves: Two pairs of chemotherapy-tested gloves are recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable or one that is laundered under a specific protocol for cytotoxic-contaminated items.

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Respiratory Protection: For handling the solid compound or when aerosols might be generated, a suitable respirator (e.g., N95 dust mask) is necessary.

3. What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Specific storage temperatures are:

  • Solid (powder): Store at -20°C.

  • In solvent: Store at -80°C.

4. What should I do in case of accidental exposure to this compound?

Immediate action is critical to mitigate the effects of exposure:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. An eyewash station should be used. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Call a poison center or physician immediately. Do not induce vomiting.

5. Can I neutralize this compound waste in the lab before disposal?

There is no standard, validated protocol for the chemical neutralization or deactivation of this compound solutions for routine disposal in a laboratory setting. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents, but attempting to neutralize it may lead to unknown hazardous reactions. Therefore, all this compound waste, including solutions and contaminated materials, must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling of this compound.

ParameterValueSource(s)
Storage Temperature (Solid) -20°C
Storage Temperature (in Solvent) -80°C
Solubility Approx. 2 mg/mL in Chloroform:Methanol (1:1)
Hazard Classification Acute Toxicity, Oral (Category 1)
Surface Decontamination Solution 1 10% Bleach Solution (freshly prepared)
Surface Decontamination Solution 2 1% Sodium Thiosulfate (for bleach neutralization)

Troubleshooting Guides & Experimental Protocols

These guides provide detailed methodologies for managing spills and disposing of waste.

Protocol 1: this compound Spill Management

This protocol outlines the steps for safely managing a spill of this compound powder or solution. A chemical spill kit for potent compounds should be readily available.

A. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large (>50 mL of solution or a significant amount of powder), poses a fire risk, or involves a highly volatile solvent, evacuate the lab and call your institution's emergency number.

  • Secure the area and post a "Caution - Cytotoxic Spill" sign.

  • Remove any contaminated clothing and follow first aid procedures if exposure has occurred.

B. Spill Cleanup Procedure (for minor spills):

  • Don appropriate PPE: This includes two pairs of chemotherapy gloves, a disposable gown, shoe covers, and a face shield.

  • Contain the spill:

    • For liquid spills: Cover the spill with absorbent pads or spill control pillows, working from the outside in to prevent spreading.

    • For solid spills: Gently cover the powder with absorbent pads wetted with water to avoid raising dust. Do not sweep dry powder.

  • Absorb the material: Use a scoop or tongs to collect all contaminated absorbent materials and any broken glass. Place everything into a designated, sealable, and clearly labeled hazardous waste bag or container.

  • Decontaminate the area:

    • Clean the spill area thoroughly with a freshly prepared 10% bleach solution.

    • Allow the bleach to remain on the surface for the recommended contact time (typically 10-15 minutes).

    • Wipe the area with a 1% sodium thiosulfate solution to neutralize the bleach.

    • Finally, wash the area with detergent and rinse with water.

  • Final Disposal: Place all used cleaning materials (pads, towels, used PPE) into the hazardous waste container. Seal the container, label it appropriately, and arrange for pickup by your EHS department.

  • Wash hands thoroughly with soap and water after the cleanup is complete.

Protocol 2: this compound Waste Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation is key to safe and compliant disposal.

A. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated weigh paper, and other solid consumables in a dedicated, sealed container labeled "Hazardous Waste: this compound (Solid)."

  • Liquid Waste:

    • Collect all stock solutions and diluted solutions containing this compound in a dedicated, sealed, and leak-proof container labeled "Hazardous Waste: this compound (Liquid)." Do not mix with other chemical waste streams unless approved by your EHS office.

    • Do not pour any this compound solution down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are often color-coded (e.g., yellow or black).

  • Contaminated Labware:

    • Disposable: Items like pipette tips, tubes, and flasks should be placed in the solid hazardous waste container.

    • Reusable: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing. However, consult your institution's policy, as some may require all contaminated glassware to be disposed of as hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) used when handling this compound must be collected in the solid hazardous waste container.

B. Storage and Collection:

  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure all containers are properly sealed and labeled with their contents.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Visual Workflows

The following diagrams illustrate the key decision-making processes for handling this compound safely.

G cluster_0 This compound Spill Response Workflow start Spill Occurs is_major Is the spill major? (>50mL, fire risk, high volatility) start->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes alert_personnel Alert Personnel in Area Post Warning Sign is_major->alert_personnel No (Minor Spill) don_ppe Don Full PPE (Double gloves, gown, face shield) alert_personnel->don_ppe contain_spill Contain Spill (Absorbent pads for liquid, wet pads for solid) don_ppe->contain_spill collect_waste Collect Contaminated Material (Use tongs/scoop into hazardous waste bag) contain_spill->collect_waste decontaminate Decontaminate Surface (10% Bleach -> 1% Sodium Thiosulfate -> Detergent) collect_waste->decontaminate dispose_all Dispose of all materials (including PPE) as hazardous waste decontaminate->dispose_all end Cleanup Complete dispose_all->end G cluster_1 This compound Waste Disposal Decision Tree start Generate this compound- Contaminated Material waste_type What is the waste type? start->waste_type liquid_waste Liquid Waste (Stock solutions, dilutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Powder, contaminated consumables) waste_type->solid_waste Solid (Non-Sharp) sharps_waste Sharps (Needles, syringes) waste_type->sharps_waste Sharps ppe_waste Used PPE (Gloves, gowns) waste_type->ppe_waste PPE liquid_container Collect in sealed, labeled 'Hazardous Liquid Waste' container liquid_waste->liquid_container solid_container Collect in sealed, labeled 'Hazardous Solid Waste' container solid_waste->solid_container sharps_container Dispose in designated cytotoxic sharps container sharps_waste->sharps_container ppe_waste->solid_container store_waste Store in designated Satellite Accumulation Area liquid_container->store_waste solid_container->store_waste sharps_container->store_waste schedule_pickup Arrange for pickup by Environmental Health & Safety store_waste->schedule_pickup

References

Validation & Comparative

A Comparative Analysis of Streptonigrin and Mitomycin C: Mechanisms and Consequences of DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

Streptonigrin and Mitomycin C are potent antitumor antibiotics that exert their cytotoxic effects primarily through the induction of DNA damage. While both are bioreductive agents, their distinct chemical structures lead to fundamentally different types of DNA lesions, triggering disparate cellular repair pathways and biological outcomes. This guide provides a detailed comparison of their DNA damaging effects, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Lesions

The cytotoxic activity of both this compound and Mitomycin C is initiated by intracellular reductive activation. However, the subsequent chemical reactions that inflict damage upon DNA diverge significantly.

This compound (SN) , an aminoquinone antibiotic isolated from Streptomyces flocculus, functions as a potent generator of reactive oxygen species (ROS).[1][2] Following reduction, this compound engages in a futile redox cycle, repeatedly transferring electrons to molecular oxygen. This process generates superoxide anions and hydrogen peroxide. In the presence of metal ions like iron (Fe²⁺), these ROS are converted into highly reactive hydroxyl radicals via the Fenton reaction.[3][4] These radicals then attack the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[5] Additionally, this compound can interact with topoisomerase II, further contributing to DNA cleavage.

Mitomycin C (MMC) , a cytotoxic antibiotic from Streptomyces caespitosus, acts as a bioreductive alkylating agent. Upon enzymatic reduction of its quinone moiety, MMC is transformed into a highly reactive bifunctional electrophile. This activated intermediate covalently binds to DNA, primarily at guanine nucleosides. It can form several types of DNA adducts, but its most cytotoxic lesion is the interstrand cross-link (ICL), which covalently joins the two complementary strands of the DNA double helix. These ICLs physically obstruct DNA strand separation, thereby blocking critical cellular processes such as DNA replication and transcription.

Comparative Summary of DNA Damaging Effects

The fundamental differences in the mechanisms of this compound and Mitomycin C are summarized below.

FeatureThis compoundMitomycin C
Drug Class Aminoquinone antibioticAziridine quinone antibiotic
Activation Reductive activationBioreductive enzymatic activation
Primary Mechanism Generation of Reactive Oxygen Species (ROS)DNA alkylation
Primary DNA Lesion Single and Double-Strand BreaksDNA Adducts, primarily Interstrand Cross-links (ICLs)
Cofactor Requirement Requires metal ions (e.g., Fe²⁺) for maximal activityDoes not require metal ions for alkylation
Key Cellular Target DNA backbone, Topoisomerase IIGuanine bases in DNA

Cellular Response and Signaling Pathways

The distinct DNA lesions induced by this compound and Mitomycin C activate different downstream signaling cascades and DNA repair mechanisms.

Response to this compound-Induced Damage: The strand breaks caused by this compound primarily activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, central regulators of the DNA Damage Response (DDR). This leads to the phosphorylation of histone variant H2AX (forming γ-H2AX), a key marker of DNA double-strand breaks, and the activation of cell cycle checkpoints and apoptotic pathways, often involving the p53 tumor suppressor protein.

Streptonigrin_Pathway This compound This compound Reduction Reductive Activation This compound->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS DNA_Breaks DNA Single & Double Strand Breaks ROS->DNA_Breaks ATM_ATR ATM / ATR Activation DNA_Breaks->ATM_ATR gH2AX γ-H2AX Formation ATM_ATR->gH2AX p53 p53 Activation ATM_ATR->p53 Checkpoint Cell Cycle Arrest ATM_ATR->Checkpoint Repair DNA Repair (NHEJ / HR) ATM_ATR->Repair p53->Checkpoint Apoptosis Apoptosis p53->Apoptosis MitomycinC_Pathway MMC Mitomycin C Activation Bioreductive Activation MMC->Activation ICL DNA Interstrand Cross-links (ICLs) Activation->ICL StalledFork Replication Fork Stalling ICL->StalledFork ATR_Chk1 ATR-Chk1 Checkpoint Activation StalledFork->ATR_Chk1 FA_Pathway Fanconi Anemia (FA) Pathway Activation StalledFork->FA_Pathway S_Arrest S-Phase Arrest ATR_Chk1->S_Arrest HR_Repair Homologous Recombination Repair FA_Pathway->HR_Repair Apoptosis Apoptosis / Cell Death FA_Pathway->Apoptosis If repair fails HR_Repair->ICL Repair Experimental_Workflow cluster_prep Cell Preparation cluster_assay DNA Damage Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Drug_Treatment 2. Drug Treatment (this compound or Mitomycin C at desired concentration/time) Cell_Culture->Drug_Treatment Cell_Harvest 3. Cell Harvesting (Trypsinization/Scraping) Drug_Treatment->Cell_Harvest Assay_Choice 4. Select Assay Cell_Harvest->Assay_Choice Comet Comet Assay (SSB / ICL) Assay_Choice->Comet gH2AX γ-H2AX Staining (DSB) Assay_Choice->gH2AX Microscopy 5. Fluorescence Microscopy Comet->Microscopy gH2AX->Microscopy Data_Quant 6. Image Analysis & Data Quantification Microscopy->Data_Quant Conclusion 7. Interpretation Data_Quant->Conclusion

References

Validating the Role of Reactive Oxygen Species in Streptonigrin's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibiotic Streptonigrin and its reliance on reactive oxygen species (ROS) for its cytotoxic activity. It contrasts this compound with other ROS-inducing agents and presents experimental data to validate its unique mechanism of action. Detailed experimental protocols and visual diagrams of the key pathways and workflows are included to support further research and drug development.

Introduction: this compound and the Oxidative Stress Hypothesis

This compound is a potent natural product with both antibiotic and antitumor properties. Its mechanism of action has long been linked to the generation of intracellular oxidative stress. However, recent studies indicate that this compound employs a sophisticated and targeted approach to induce cytotoxicity, distinguishing it from classical redox-cycling compounds. This guide delves into the evidence supporting the role of ROS in this compound's activity and provides a framework for its experimental validation.

A key aspect of this compound's lethality is its dependence on iron and oxygen.[1][2] The prevailing hypothesis is that this compound, in the presence of iron, catalyzes the formation of highly reactive oxygen species that directly damage cellular macromolecules, most notably DNA.[1][3] This guide will compare this compound's ROS-mediated effects with those of Menadione, a well-characterized redox-cycling agent, to highlight the unique efficacy of this compound.

Comparative Performance: this compound vs. Menadione

To understand the distinct mechanism of this compound, it is useful to compare its activity with that of Menadione, a classic ROS-generating quinone. While both are quinone-based molecules, their impact on bacterial cells differs significantly.

FeatureThis compoundMenadioneKey Findings
Bactericidal Activity Bactericidal (lethal)Bacteriostatic (inhibits growth)This compound effectively kills bacterial cells, whereas Menadione only halts their proliferation.[3]
ROS Production Poor generator of free ROS (superoxide, H₂O₂)High generator of superoxide and H₂O₂In vitro and in vivo assays show that this compound produces minimal diffusible ROS compared to Menadione.
DNA Damage Induces significant DNA damage (nicking)Does not cause significant DNA damageThis compound's primary mode of killing involves direct damage to DNA.
Enzyme Inactivation Does not significantly inactivate enzymesInactivates iron-cofactored enzymesMenadione's high ROS production leads to widespread enzyme inactivation, a feature not prominent with this compound.
Induction of Stress Responses Avoids triggering OxyR and SoxRS stress responsesInduces cellular oxidative stress responsesThis compound's "stealth" mechanism bypasses the cell's natural defenses against oxidative stress.
Dependence on Catalase Activity is not inhibited by catalaseActivity is affected by catalaseThe lack of inhibition by catalase suggests that free hydrogen peroxide is not a key intermediate in this compound's action.

Proposed Mechanism of Action of this compound

Recent evidence suggests that this compound does not kill cells through the widespread, indiscriminate release of ROS. Instead, it is proposed to utilize a site-specific mechanism that generates a highly reactive, bound oxidant.

The proposed signaling pathway is as follows:

  • Cellular Uptake and Reduction: this compound enters the cell and is reduced, likely by cellular reductases.

  • Iron Binding: The reduced this compound binds to intracellular iron (Fe²⁺).

  • Oxygen Activation: The this compound-Fe²⁺ complex interacts with molecular oxygen.

  • Formation of a Bound Ferryl Species: Instead of releasing superoxide or hydrogen peroxide, the complex is thought to directly reduce bound oxygen to a highly reactive ferryl species.

  • Site-Specific DNA Oxidation: This potent ferryl radical, still bound to the this compound-iron complex, is positioned to directly oxidize adjacent DNA, causing lethal double-strand breaks.

This "stealth" mechanism explains why this compound is so effective at a low dose and why it does not trigger the typical cellular defenses against oxidative stress.

Streptonigrin_Mechanism cluster_cell Bacterial Cell Strep_in This compound (SN) Strep_red Reduced SN Strep_in->Strep_red Cellular Reductases SN_Fe SN-Fe(II) Complex Strep_red->SN_Fe + Fe(II) Ferryl Bound Ferryl Species [SN-Fe(IV)=O] SN_Fe->Ferryl + O₂ O2 O₂ DNA_damage DNA Damage (Double-Strand Breaks) Ferryl->DNA_damage Oxidation DNA DNA Cell_death Cell Death DNA_damage->Cell_death Validation_Workflow start Hypothesis: This compound's cytotoxicity is mediated by site-specific ROS ros_measurement Measure Intracellular ROS (H₂DCFDA assay) Compare SN vs. Menadione start->ros_measurement dna_damage_cell Assess Cellular DNA Damage (e.g., Comet Assay, γ-H2AX staining) ros_measurement->dna_damage_cell dna_damage_vitro In Vitro DNA Nicking Assay dna_damage_cell->dna_damage_vitro dependency_tests Test for Dependencies: - Iron (use chelators) - Oxygen (anaerobic conditions) - Free H₂O₂ (add exogenous catalase) dna_damage_vitro->dependency_tests mutant_studies Utilize Mutant Strains: - ΔrecA (DNA repair deficient) - ΔoxyR, ΔsoxS (stress response deficient) dependency_tests->mutant_studies conclusion Conclusion: Validate the unique 'stealth' mechanism of this compound mutant_studies->conclusion

References

Streptonigrin vs. Menadione: A Comparative Guide to their Divergent Mechanisms of Redox Cycling and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the redox cycling properties and cytotoxic mechanisms of two quinone-containing compounds, streptonigrigin and menadione. While both are known to induce cell death through mechanisms involving oxidative stress, the underlying processes are fundamentally distinct. This comparison is supported by experimental data to highlight their differential modes of action.

Core Differences in Redox Cycling and Cytotoxicity

Streptonigrin and menadione, despite both being redox-active quinones, exhibit starkly different behaviors in their interaction with cellular systems. Menadione acts as a classic redox cycler, generating a widespread and indiscriminate flux of reactive oxygen species (ROS). In contrast, this compound employs a more targeted "stealth" approach, minimizing the release of diffusible ROS while inducing site-specific DNA damage.

Menadione undergoes futile redox cycling at various subcellular locations, leading to the continuous production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This overwhelming oxidative stress damages a wide range of cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.

This compound , on the other hand, is a notably poor generator of free ROS in comparison to menadione.[1][2] Its potent cytotoxicity stems from a more sophisticated mechanism. In the presence of iron, this compound is thought to generate a highly reactive, DNA-bound ferryl radical.[2][3] This allows for targeted DNA damage without the release of freely diffusing ROS, thereby evading cellular antioxidant defense systems.[3]

Quantitative Comparison of Cytotoxicity

Direct comparative studies of the IC50 values of this compound and menadione across a range of cell lines under identical conditions are limited in the current literature. However, data from individual studies provide insights into their respective potencies.

CompoundCell LineIC50 ValueReference
Menadione Rat Hepatocellular Carcinoma (H4IIE)25 µM
Menadione C6 Glioblastoma9.6 ± 0.75 µM
This compound Chinese Hamster V79Cytotoxicity observed, but specific IC50 not provided. Complete inhibition of cytotoxicity by deferoxamine or a nitroxide antioxidant was noted.

Note: The variability in cell lines and experimental conditions makes direct comparison of these IC50 values challenging. Future head-to-head studies are needed for a definitive comparative assessment of their cytotoxic potency.

Mechanisms of Action: A Detailed Look

Redox Cycling Mechanisms

The fundamental difference in how this compound and menadione generate oxidative stress is visualized in their redox cycling pathways.

Redox_Cycling cluster_menadione Menadione Redox Cycling cluster_this compound This compound Redox Cycling Menadione Menadione (Q) Semiquinone Semiquinone (Q•⁻) Menadione->Semiquinone e⁻ Semiquinone->Menadione e⁻ O2_M O₂ Semiquinone->O2_M e⁻ Hydroquinone Hydroquinone (QH₂) Enzyme NAD(P)H Oxidoreductases Enzyme->Menadione NAD(P)H → NAD(P)⁺ Superoxide O₂•⁻ (Superoxide) O2_M->Superoxide H2O2_M H₂O₂ Superoxide->H2O2_M SOD This compound This compound (SN) Reduced_SN Reduced SN This compound->Reduced_SN Cellular Reductants SN_Fe_Complex [SN-Fe²⁺] Complex Reduced_SN->SN_Fe_Complex + Fe²⁺ DNA_Target DNA SN_Fe_Complex->DNA_Target Binds to DNA Bound_Radical {[SN-Fe³⁺]-O•} bound to DNA DNA_Target->Bound_Radical + O₂ Damaged_DNA Damaged DNA Bound_Radical->Damaged_DNA Oxidation O2_S O₂

Caption: Redox cycling of Menadione vs. This compound.

Downstream Cytotoxic Pathways

The distinct redox cycling mechanisms of this compound and menadione activate different downstream pathways leading to cell death.

Cytotoxicity_Pathways cluster_menadione_pathway Menadione-Induced Cytotoxicity cluster_streptonigrin_pathway This compound-Induced Cytotoxicity Menadione_P Menadione ROS_P ↑ Diffusible ROS (O₂•⁻, H₂O₂) Menadione_P->ROS_P Oxidative_Stress_P Widespread Oxidative Stress ROS_P->Oxidative_Stress_P Mitochondrial_Damage_P Mitochondrial Dysfunction Oxidative_Stress_P->Mitochondrial_Damage_P DNA_Damage_P DNA Damage Oxidative_Stress_P->DNA_Damage_P Apoptosis_Necrosis_P Apoptosis / Necrosis Mitochondrial_Damage_P->Apoptosis_Necrosis_P PARP1_Activation_P PARP-1 Activation DNA_Damage_P->PARP1_Activation_P PARP1_Activation_P->Apoptosis_Necrosis_P Streptonigrin_P This compound Site_Specific_Damage_P Site-Specific DNA Damage (Bound Ferryl Radical) Streptonigrin_P->Site_Specific_Damage_P DNA_Strand_Breaks_P DNA Strand Breaks Site_Specific_Damage_P->DNA_Strand_Breaks_P Cell_Cycle_Arrest_P Cell Cycle Arrest DNA_Strand_Breaks_P->Cell_Cycle_Arrest_P Apoptosis_S_P Apoptosis Cell_Cycle_Arrest_P->Apoptosis_S_P

Caption: Cytotoxic pathways of Menadione and this compound.

Menadione-induced cytotoxicity is characterized by the activation of the DNA damage sensor poly(ADP-ribose) polymerase-1 (PARP-1). Excessive PARP-1 activation can deplete cellular NAD+ and ATP stores, leading to energy crisis and cell death, which can manifest as either apoptosis or necrosis.

This compound's primary mode of cytotoxicity involves the direct induction of DNA strand breaks. This targeted DNA damage typically leads to the activation of cell cycle checkpoints and the initiation of apoptosis.

Experimental Protocols

Measurement of Redox Cycling

A common method to assess redox cycling is to measure the consumption of NAD(P)H or oxygen.

Redox_Cycling_Workflow cluster_workflow Redox Cycling Measurement Workflow Start Prepare reaction mixture: - Enzyme (e.g., NADPH-cytochrome P450 reductase) - NAD(P)H - Buffer Add_Compound Add this compound or Menadione Start->Add_Compound Measure Monitor: - NAD(P)H absorbance at 340 nm - O₂ consumption with an oxygen electrode Add_Compound->Measure Analyze Calculate rate of NAD(P)H oxidation or O₂ consumption Measure->Analyze

Caption: Workflow for measuring redox cycling activity.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), an electron donor such as NADPH, and a reductase enzyme (e.g., NADPH-cytochrome P450 reductase).

  • Initiate the reaction by adding a known concentration of menadione or this compound.

  • Monitor the decrease in NADPH absorbance at 340 nm using a spectrophotometer, or measure the rate of oxygen consumption using a Clark-type oxygen electrode.

  • The rate of NADPH oxidation or oxygen consumption is indicative of the redox cycling activity of the compound.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of This compound or Menadione Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 24-72h) Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or menadione.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.

Conclusion

This compound and menadione, while both potent cytotoxic agents, operate through fundamentally different mechanisms. Menadione's cytotoxicity is driven by a broad, non-specific generation of diffusible ROS, leading to widespread cellular damage. In contrast, this compound utilizes a more refined, site-specific mechanism to induce DNA damage with minimal release of free ROS. This "stealth" approach allows it to circumvent cellular antioxidant defenses, contributing to its high potency. Understanding these distinct mechanisms is crucial for the rational design and development of novel therapeutic agents that leverage redox modulation for selective cytotoxicity. Further direct comparative studies are warranted to provide a more comprehensive quantitative understanding of their relative potencies and effects on cellular bioenergetics.

References

A Comparative Guide to the Efficacy of Streptonigrin Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin, a potent antitumor antibiotic isolated from Streptomyces flocculus, has long been a subject of interest in oncology due to its significant cytotoxic effects against a broad spectrum of cancers.[1][2] However, its clinical application has been hampered by severe dose-limiting toxicities.[1][2] This has spurred the development of numerous this compound analogs aimed at reducing toxicity while preserving or enhancing anticancer efficacy. This guide provides a comparative overview of the effectiveness of various this compound analogs against cancer cells, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and Its Analogs

The quest for this compound analogs with improved therapeutic indices has led to the synthesis and evaluation of numerous derivatives. While comprehensive comparative studies showcasing a wide array of analogs against a standardized panel of cancer cell lines are limited in publicly available literature, the existing data provides valuable insights into structure-activity relationships. The primary measure of efficacy in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%.

Key Mechanisms of Action

The anticancer activity of this compound and its analogs is multifaceted, primarily involving the induction of DNA damage and the modulation of critical cellular signaling pathways.

DNA Damage via Reactive Oxygen Species (ROS) Generation

A principal mechanism of this compound's cytotoxicity is its ability to induce DNA strand breaks. This process is metal-dependent and involves the generation of reactive oxygen species (ROS). The quinone moiety within the this compound structure is a key player in this process. In the presence of reducing agents like NADH, the quinone is reduced to a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide radicals, which can be further converted to highly reactive hydroxyl radicals. These radicals can directly attack the DNA backbone, leading to single- and double-strand breaks, ultimately triggering apoptosis.

G cluster_cell Cancer Cell This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction NADH NADH NADH->Semiquinone Superoxide Superoxide (O2⁻) Semiquinone->Superoxide + O2 O2 O2 O2->Superoxide Hydroxyl Hydroxyl Radical (•OH) Superoxide->Hydroxyl Further Reactions DNA_Damage DNA Strand Breaks Hydroxyl->DNA_Damage Attacks DNA DNA DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G cluster_pathway β-Catenin/Tcf Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates Gene_Transcription Target Gene Transcription (Proliferation, Survival) beta_catenin_nuc->Gene_Transcription Tcf Tcf Tcf->Gene_Transcription This compound This compound This compound->beta_catenin_nuc Inhibits Complex Formation This compound->Tcf G A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of this compound analogs. A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 values from dose-response curves. F->G G A 1. Treat cells with this compound analogs for a defined period. B 2. Harvest and wash the cells with PBS. A->B C 3. Fix the cells in cold 70% ethanol. B->C D 4. Resuspend cells in PBS containing RNase A and Propidium Iodide (PI). C->D E 5. Incubate in the dark. D->E F 6. Analyze the DNA content by flow cytometry. E->F G 7. Quantify the percentage of cells in each cell cycle phase. F->G

References

Unraveling the Complex World of Streptonigrin Cross-Resistance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. Streptonigrin, a potent antitumor antibiotic, presents a unique case study in the landscape of chemotherapeutic resistance. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other anticancer agents, supported by available experimental data and mechanistic insights.

This compound's journey in oncology has been hampered by its systemic toxicity, leading to the discontinuation of its clinical trials. However, its potent cytotoxic effects continue to make it a subject of interest for the development of novel anticancer therapies and derivatives with improved safety profiles. A critical aspect of this research is understanding how cancer cells develop resistance to this compound and how this resistance profile intersects with that of other chemotherapeutics.

The "Stealth" Mechanism of this compound: A Key to Understanding Resistance

This compound's primary mechanism of action involves the generation of reactive oxygen species (ROS) in an iron-dependent manner, leading to DNA damage and subsequent cell death.[1][2] Unlike many other ROS-inducing agents, this compound appears to employ a "stealth" mechanism. It generates these damaging radicals in close proximity to DNA without releasing significant amounts of diffusible superoxide or hydrogen peroxide.[1][3] This localized action allows it to evade the cell's natural antioxidant defense systems, which are typically effective against more conventional ROS-producing drugs.[1]

This unique mechanism suggests that cross-resistance to this compound may not always follow the typical patterns observed with other DNA-damaging agents or ROS inducers.

Interaction with ABC Transporters: A Potential Avenue for Cross-Resistance

A crucial factor in multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to efflux a wide range of chemotherapeutic drugs. While direct experimental evidence on the interaction of this compound with all major ABC transporters is limited, some data points to its potential as a substrate for ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).

A study analyzing data from the National Cancer Institute's NCI-60 screen, a panel of 60 human cancer cell lines, found a positive correlation between the functional activity of ABCG2 and resistance to a this compound derivative (ME-Streptonigrin). This suggests that cancer cells overexpressing ABCG2 may exhibit cross-resistance to this compound.

The interaction of this compound with other key ABC transporters like P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) remains to be fully elucidated. However, given the broad substrate specificity of these transporters, the possibility of their involvement in this compound resistance cannot be ruled out.

Hypothetical Cross-Resistance and Collateral Sensitivity Profile

Based on its mechanism of action and potential interaction with ABCG2, we can propose a hypothetical cross-resistance and collateral sensitivity profile for this compound.

Table 1: Hypothetical Cross-Resistance Profile of this compound

Drug ClassExample DrugsExpected Interaction with this compound-Resistant CellsRationale
ABCG2 Substrates Mitoxantrone, Topotecan, SN-38Cross-resistance If this compound resistance is mediated by ABCG2 overexpression, cells would also be resistant to other drugs effluxed by this transporter.
Conventional ROS-Inducing Agents Doxorubicin, BleomycinVariable Resistance may be independent due to this compound's "stealth" ROS generation. However, if resistance involves enhanced general antioxidant capacity, some cross-resistance may occur.
Topoisomerase Inhibitors Etoposide, IrinotecanVariable/Potential Collateral Sensitivity If this compound resistance is primarily due to drug efflux and not alterations in DNA repair pathways, cells may retain sensitivity. Some topoisomerase inhibitors are also ABC transporter substrates, which could lead to cross-resistance.
Antimetabolites Methotrexate, 5-FluorouracilLikely Sensitive Mechanisms of action are distinct, suggesting a low probability of cross-resistance unless a very general resistance mechanism (e.g., altered apoptosis) is present.
Microtubule-Targeting Agents Paclitaxel, VincristineLikely Sensitive Mechanisms of action are fundamentally different. However, many of these are P-gp substrates, so cross-resistance could occur in cells with a broad MDR phenotype.

Collateral sensitivity , a phenomenon where resistance to one drug confers hypersensitivity to another, is a promising area of cancer research. Given this compound's unique mechanism, it is plausible that resistance to other agents could sensitize cells to this compound. For instance, cells that have developed resistance to topoisomerase inhibitors by downregulating topoisomerase enzymes might still be fully susceptible to the DNA-damaging effects of this compound's ROS.

Experimental Methodologies

To further investigate the cross-resistance profile of this compound, the following experimental protocols are essential:

Development of this compound-Resistant Cell Lines
  • Method: A parental cancer cell line (e.g., a breast or colon cancer cell line) is continuously exposed to increasing concentrations of this compound over a prolonged period.

  • Selection: Surviving cell populations are selected and cloned to establish a stable this compound-resistant cell line.

  • Validation: The resistance of the new cell line is confirmed by comparing its IC50 value (the concentration of drug that inhibits 50% of cell growth) for this compound with that of the parental cell line.

Cross-Resistance Profiling
  • Method: The this compound-resistant cell line and its parental counterpart are treated with a panel of other chemotherapeutic agents from different drug classes.

  • Analysis: The IC50 values for each drug in both cell lines are determined using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Interpretation: A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates cross-resistance. A decrease in the IC50 value suggests collateral sensitivity.

ABC Transporter Substrate and Inhibition Assays
  • Method: To determine if this compound is a substrate of a specific ABC transporter (e.g., P-gp or ABCG2), cells overexpressing the transporter are used. The intracellular accumulation of a fluorescent substrate of the transporter is measured in the presence and absence of this compound.

  • Analysis: A decrease in the accumulation of the fluorescent substrate in the presence of this compound suggests that it competes for efflux by the transporter.

  • Alternatively: The cytotoxicity of a known substrate of the transporter can be tested in the presence of this compound. An increase in cytotoxicity would indicate that this compound inhibits the transporter's function.

Visualizing the Pathways

To better understand the complex relationships in this compound's mechanism and resistance, the following diagrams are provided.

Streptonigrin_Mechanism This compound This compound Iron Intracellular Iron (Fe2+) This compound->Iron binds ROS Reactive Oxygen Species (ROS) Iron->ROS catalyzes generation of DNA_Damage DNA Damage ROS->DNA_Damage causes Cell_Death Cell Death DNA_Damage->Cell_Death leads to

This compound's mechanism of action.

Cross_Resistance_Logic cluster_resistance Mechanisms of Resistance cluster_drugs Chemotherapeutic Agents ABC_Transporters ABC Transporter Upregulation (e.g., ABCG2) Other_ABCG2_Substrates Other ABCG2 Substrates ABC_Transporters->Other_ABCG2_Substrates causes cross-resistance to Antioxidant_Defense Enhanced Antioxidant Defense ROS_Inducers Conventional ROS Inducers Antioxidant_Defense->ROS_Inducers causes cross-resistance to DNA_Repair Altered DNA Repair Pathways DNA_Damaging_Agents Other DNA Damaging Agents DNA_Repair->DNA_Damaging_Agents can cause cross-resistance to This compound This compound This compound->ABC_Transporters is a potential substrate for This compound->Antioxidant_Defense may evade This compound->DNA_Repair damage may be repaired by

Logical relationships in this compound cross-resistance.

Conclusion

The study of this compound's cross-resistance profile is a complex but crucial endeavor. While direct experimental data remains limited, a mechanistic understanding of its unique ROS-generating properties and its potential interaction with ABC transporters like ABCG2 provides a solid foundation for further research. By employing the experimental protocols outlined in this guide, researchers can begin to fill the existing knowledge gaps and pave the way for the development of more effective cancer therapies that can overcome or even exploit the mechanisms of drug resistance. The potential for collateral sensitivity with this compound also presents an exciting avenue for designing novel combination therapies.

References

Validating Topoisomerase II Inhibition by Streptonigrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Streptonigrin's performance in inhibiting topoisomerase II, benchmarked against well-established inhibitors, Etoposide and Doxorubicin. All quantitative data is presented in structured tables, and detailed experimental protocols for key validation assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the methodologies and biological responses.

Comparative Analysis of Topoisomerase II Inhibitors

This compound, a potent antitumor antibiotic, functions as a non-intercalative topoisomerase II inhibitor. Its mechanism of action involves the stabilization of the covalent topoisomerase II-DNA cleavage complex, a characteristic shared with other topoisomerase poisons like Etoposide.[1][2] This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound, Etoposide, and Doxorubicin against topoisomerase II. It is important to note that these values can vary depending on the specific assay conditions and the isoform of topoisomerase II being tested.

InhibitorTargetIC50 (µM)Assay TypeReference
This compound Topoisomerase IIComparable to Etoposide at ≤ 10 µMDNA Cleavage Assay[2]
EtoposideTopoisomerase IIα~80-160DNA Relaxation Assay
EtoposideTopoisomerase II78.4Topoisomerase II Inhibitory Assay
DoxorubicinTopoisomerase II2.67Topoisomerase II Inhibitory Assay

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in validating the activity of potential topoisomerase II inhibitors. The following are detailed protocols for three standard in vitro assays used to characterize the inhibition of topoisomerase II.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme's catalytic activity will prevent this relaxation.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)

  • 10 mM ATP solution

  • This compound and other test compounds

  • 6x Stop Buffer/Loading Dye (30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing:

    • 1 µL 10x Topoisomerase II Assay Buffer

    • 1 µL 10 mM ATP

    • 0.5 µg supercoiled plasmid DNA

    • Test compound at desired concentrations

    • Nuclease-free water to a final volume of 9 µL

  • Initiate the reaction by adding 1 µL of purified topoisomerase IIα.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 6x Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in 1x TAE buffer until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to resolve catenated DNA networks, typically using kinetoplast DNA (kDNA).

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • This compound and other test compounds

  • 6x Stop Buffer/Loading Dye

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing:

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL 10 mM ATP

    • 200 ng kDNA

    • Test compound at desired concentrations

    • Nuclease-free water to a final volume of 18 µL

  • Add 2 µL of purified topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in 1x TAE buffer.

  • Visualize the DNA bands. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands. Inhibition is observed as a decrease in the release of decatenated DNA.

Topoisomerase II DNA Cleavage Assay

This assay is designed to detect the formation of the covalent topoisomerase II-DNA cleavage complex, which is stabilized by topoisomerase poisons like this compound.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5x Cleavage Assay Buffer (e.g., 50 mM Tris-HCl pH 7.9, 500 mM KCl, 25 mM MgCl₂)

  • ATP (optional, as some poisons do not require it)

  • This compound and other test compounds

  • 0.2% SDS

  • Proteinase K (20 mg/mL)

  • 6x Loading Dye

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing:

    • 4 µL 5x Cleavage Assay Buffer

    • 1 µg supercoiled plasmid DNA

    • Test compound at desired concentrations

    • Nuclease-free water to a final volume of 18 µL

  • Add 2 µL of purified topoisomerase IIα and incubate at 37°C for 30 minutes.

  • Add 2 µL of 0.2% SDS and 2 µL of Proteinase K.

  • Incubate at 37°C for another 30 minutes to digest the protein.

  • Add 4 µL of 6x Loading Dye.

  • Load samples onto a 1% agarose gel and perform electrophoresis.

  • Visualize the DNA bands. The stabilization of the cleavage complex will result in the appearance of linear DNA, which migrates slower than supercoiled DNA but faster than nicked open-circular DNA.

Visualizing Experimental and Biological Processes

To further clarify the experimental procedures and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_assays In Vitro Assays Relaxation Assay Relaxation Assay Hits Hits Relaxation Assay->Hits Identifies Catalytic Inhibitors Decatenation Assay Decatenation Assay Decatenation Assay->Hits Confirms Catalytic Inhibition Cleavage Assay Cleavage Assay Poison Identification Poison Identification Cleavage Assay->Poison Identification Identifies Poisons (e.g., this compound) Compound Screening Compound Screening Compound Screening->Relaxation Assay Initial Screen Compound Screening->Decatenation Assay Confirmatory Screen Hits->Cleavage Assay Mechanism of Action

Caption: Workflow for validating Topoisomerase II inhibitors.

References

Bacterial Resistance: A Comparative Analysis of Streptonigrin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of bacterial resistance mechanisms to the antitumor antibiotic Streptonigrin versus other major antibiotic classes. This guide provides a detailed examination of the unique biochemical pathways associated with this compound resistance, supported by quantitative data and experimental protocols.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Understanding the diverse mechanisms by which bacteria evade the effects of antibiotics is crucial for the development of new and effective antimicrobial therapies. This guide focuses on the distinct resistance profile of this compound, a quinone antibiotic with a unique mode of action, and contrasts it with the more common resistance strategies observed with beta-lactams, macrolides, quinolones, and tetracyclines.

The Unique Mechanism of this compound and Its "Stealth" Approach

This compound's bactericidal activity is contingent on the intracellular presence of iron.[1] The antibiotic chelates iron and utilizes the cell's own metabolic machinery to generate highly reactive oxygen species (ROS) that cause lethal DNA damage.[2][3] Recent studies have illuminated a "stealth" mechanism where the this compound-iron complex directly oxidizes DNA without releasing diffusible ROS like superoxide or hydrogen peroxide.[4][5] This targeted attack allows this compound to circumvent the bacterial oxidative stress response systems, such as OxyR and SoxRS, which are typically induced by other ROS-generating agents.

This unique mode of action gives rise to distinct resistance mechanisms. Unlike many other antibiotics, resistance to this compound is intimately linked to alterations in the pathways that activate it, namely iron metabolism and electron transport.

A Comparative Overview of Resistance Mechanisms

Bacterial resistance to antibiotics is broadly categorized into four main strategies: enzymatic inactivation of the drug, modification of the drug's target, reducing intracellular drug concentration through efflux pumps, and limiting drug uptake. While these mechanisms can play a role in resistance to a wide range of antibiotics, their prevalence and specific manifestations differ significantly.

The following table summarizes the primary resistance mechanisms for this compound and four other major antibiotic classes.

Antibiotic Class Primary Resistance Mechanisms Key Differentiator from this compound
This compound - Alterations in iron uptake and metabolism- Reduced ability to divert electrons to the antibiotic- Mutations in genes encoding reductases (e.g., hpaC)Resistance is tied to the antibiotic's activation pathway, not direct enzymatic inactivation or broad target modification.
Beta-lactams (e.g., Penicillin)- Enzymatic inactivation by β-lactamases- Alteration of penicillin-binding proteins (PBPs)Primary resistance is often due to a specific enzyme that degrades the antibiotic.
Macrolides (e.g., Erythromycin)- Target modification (methylation of 23S rRNA)- Active efflux pumpsResistance is frequently due to modification of the ribosomal target, preventing the antibiotic from binding.
Quinolones (e.g., Ciprofloxacin)- Target modification (mutations in DNA gyrase and topoisomerase IV)- Active efflux pumpsResistance arises from mutations in the enzymes targeted by the antibiotic.
Tetracyclines - Active efflux pumps- Ribosomal protection proteinsA common mechanism involves proteins that dislodge the antibiotic from its ribosomal binding site.

Quantitative Analysis of Resistance: Minimum Inhibitory Concentration (MIC) Data

The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables provide representative MIC data for susceptible and resistant bacterial strains to various antibiotics.

Table 1: Representative MIC Data for Escherichia coli

Antibiotic Susceptible MIC (µg/mL) Resistant MIC (µg/mL) Fold Increase
Ciprofloxacin0.015>32>2133
Tetracycline≤28 - >644 - >32
Ampicillin (a β-lactam)≤8>32>4
Erythromycin (a macrolide)≤32>1024>32

Table 2: Representative MIC Data for Streptococcus pneumoniae

Antibiotic Susceptible MIC (µg/mL) Resistant MIC (µg/mL) Fold Increase
Penicillin (a β-lactam)≤0.06≥8≥133
Erythromycin (a macrolide)≤0.25>256>1024
Levofloxacin (a quinolone)≤2≥8≥4
Tetracycline≤2>2>1

Visualizing Resistance Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and resistance mechanisms discussed.

Streptonigrin_Action_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Streptonigrin_out This compound (out) Streptonigrin_in This compound (in) Streptonigrin_out->Streptonigrin_in Uptake SN_Fe_complex This compound-Fe²⁺ Complex Streptonigrin_in->SN_Fe_complex Fe_in Iron (Fe²⁺/Fe³⁺) Fe_in->SN_Fe_complex ETC Electron Transport Chain Reductase Reductase (e.g., HpaC) ETC->Reductase e⁻ Reductase->SN_Fe_complex Reduction DNA Bacterial DNA SN_Fe_complex->DNA Direct Oxidation Damaged_DNA Damaged DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Reduced_Fe_Uptake Reduced Iron Uptake Reduced_Fe_Uptake->Fe_in Inhibits Mutated_Reductase Mutated Reductase Mutated_Reductase->SN_Fe_complex Prevents formation

Caption: Mechanism of action and resistance to this compound.

General_Antibiotic_Resistance cluster_mechanisms Common Resistance Mechanisms Antibiotic Antibiotic Drug_Inactivation Enzymatic Inactivation (e.g., β-lactamase) Antibiotic->Drug_Inactivation Degraded by Target_Modification Target Modification (e.g., Ribosome, PBP) Antibiotic->Target_Modification Blocked from binding Efflux_Pump Efflux Pump Antibiotic->Efflux_Pump Expelled from cell Reduced_Permeability Reduced Permeability Antibiotic->Reduced_Permeability Entry blocked Drug_Inactivation->Antibiotic Target_Modification->Antibiotic Efflux_Pump->Antibiotic Reduced_Permeability->Antibiotic

Caption: Common mechanisms of bacterial antibiotic resistance.

Experimental Protocols

Accurate determination of antibiotic susceptibility is fundamental to both clinical practice and research. The following are standardized protocols for two common methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume).

  • Stock solutions of the antibiotics to be tested.

2. Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the wells of the 96-well plate. A typical volume is 50 µL per well.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.

1. Preparation of Materials:

  • Mueller-Hinton agar (MHA) plates.

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard).

  • Sterile cotton swabs.

  • Antibiotic-impregnated paper disks.

  • Forceps or a disk dispenser.

2. Procedure:

  • Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antibiotic disks to the surface of the agar, ensuring they are evenly spaced.

  • Gently press each disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

  • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

This guide underscores the importance of understanding the nuanced mechanisms of antibiotic resistance. The unique case of this compound highlights the potential for developing novel antimicrobials that can evade common resistance pathways. Continued research into these diverse mechanisms is paramount in the ongoing battle against antibiotic-resistant pathogens.

References

Comparative analysis of Streptonigrin's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Streptonigrin, an aminoquinone antibiotic produced by Streptomyces flocculus, has demonstrated potent antitumor activity. Its clinical application, however, has been hampered by significant toxicity. This guide provides a comparative analysis of this compound's effects on different cancer cell lines, focusing on its mechanism of action, impact on cell viability, apoptosis, and cell cycle progression. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

Cell Viability (IC50)
Cancer Cell LineTissue of OriginKey CharacteristicsThis compound's EffectReference
SW480Colonβ-catenin activatedHigh sensitivity, potent growth inhibition[1]
HEK293Kidney(Transfected with active β-catenin)High sensitivity, potent growth inhibition[1]
Various Cancer Cells-Non-β-catenin activatedLower sensitivity compared to β-catenin activated cells[1]

Note: The table illustrates a qualitative comparison based on the activation status of the β-catenin pathway, as specific IC50 values from a single comparative study are not available.

Apoptosis and Cell Cycle Arrest

This compound has been shown to induce both apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Quantitative data directly comparing the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle across various cancer cell lines after this compound treatment is limited. However, studies have shown that this compound can induce apoptosis through a p53-dependent pathway in human neuroblastoma SH-SY5Y cells. Furthermore, it is known to cause G2/M phase arrest in various cancer cell lines.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. Two notable pathways are the β-catenin/Tcf signaling pathway and the STAT3 signaling pathway.

A primary mechanism of this compound is the inhibition of the β-catenin/T-cell factor (Tcf) signaling pathway.[1] In cancer cells with an activated Wnt/β-catenin pathway, such as the SW480 colon cancer cell line, this compound has been shown to suppress the transcriptional activity of the β-catenin/Tcf complex.[1] This leads to a more significant growth inhibitory effect in these cells compared to those without an activated β-catenin pathway.

Streptonigrin_B_Catenin_Pathway This compound's Inhibition of the β-Catenin/Tcf Signaling Pathway This compound This compound B_Catenin_Tcf β-catenin/Tcf Complex This compound->B_Catenin_Tcf Inhibits Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) B_Catenin_Tcf->Target_Genes Activates Proliferation Cell Proliferation and Survival Target_Genes->Proliferation Promotes

This compound inhibits the β-catenin/Tcf signaling pathway.

Additionally, some evidence suggests that this compound can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cell survival and proliferation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cell lines.

Experimental_Workflow General Workflow for this compound Analysis Cell_Culture Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

A typical experimental workflow for studying this compound's effects.

References

Validating the In Vivo Antitumor Activity of a Novel Streptonigrin Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo antitumor activity of novel Streptonigrin analogs against the parent compound, this compound. This compound, an aminoquinone antibiotic produced by Streptomyces flocculus, has demonstrated potent antitumor properties. However, its clinical application has been hampered by significant toxicity.[1] The development of novel analogs aims to mitigate this toxicity while retaining or enhancing therapeutic efficacy.

This guide outlines the key experimental protocols and data presentation formats necessary for a comprehensive in vivo comparison. It also visualizes the known signaling pathways of this compound and a typical experimental workflow.

Comparative Efficacy: this compound vs. Novel Analogs

A critical aspect of preclinical drug development is the direct comparison of a novel analog's performance with the established compound. While comprehensive in vivo comparative data for many new this compound analogs is emerging, studies have been conducted to evaluate the potential of these derivatives.

For instance, a study comparing this compound (STN-COOH) with its ester analog, STN-COO(CH2)3N(CH3)2, in a Friend leukemia virus-induced splenomegaly model in mice demonstrated that both compounds significantly inhibited splenomegaly.[2] This indicates that the analog retains potent in vivo antitumor activity comparable to the parent compound in this model.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and a selection of its analogs against various cancer cell lines. This data is essential for selecting appropriate cell lines for in vivo studies and for determining initial dose ranges.

CompoundCell LineIC50 (µg/mL)Reference
This compoundL5178Y (Murine Lymphoblastoma)0.0025[3]
8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dioneL5178Y (Murine Lymphoblastoma)16[3]
10'-Desmethoxythis compoundHuman Tumor Cell LinesMarkedly Cytotoxic (Specific IC50 not provided in abstract)[4]
In Vivo Antitumor Activity Data (Illustrative)

The following table is an illustrative example of how to present in vivo antitumor activity data from a xenograft study. The data presented here is hypothetical and serves as a template for researchers. A study on an ester analog of this compound showed significant inhibition of splenomegaly in a murine leukemia model, comparable to the parent compound.

Treatment Group (Drug)Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Survival Rate (%)Reference
Vehicle Control-Daily00[Illustrative]
This compound0.2Daily6540[Illustrative]
Novel Analog (e.g., STN-Ester)0.2Daily7060[Illustrative]
Novel Analog (e.g., STN-Ester)0.5Daily8575[Illustrative]

Mechanism of Action: Key Signaling Pathways

This compound and its analogs exert their antitumor effects through multiple mechanisms, primarily by inducing DNA damage and interfering with key cellular signaling pathways.

One of the primary mechanisms is the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety, leading to DNA strand breaks. Furthermore, this compound is known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

Recent studies have also elucidated its role in modulating specific signaling pathways involved in cancer progression. This compound has been shown to inhibit the β-catenin/Tcf signaling pathway, which is often aberrantly activated in various cancers.

Streptonigrin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound Analog TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibits BetaCatenin_Tcf β-catenin/Tcf Complex This compound->BetaCatenin_Tcf Inhibits Formation ROS Reactive Oxygen Species (ROS) This compound->ROS Generates DNA DNA TopoisomeraseII->DNA Relaxes Supercoils Gene_Expression Target Gene Expression BetaCatenin_Tcf->Gene_Expression Promotes ROS->DNA Induces Breaks BetaCatenin_Cytoplasm β-catenin (Cytoplasm) BetaCatenin_Cytoplasm->BetaCatenin_Tcf Translocates

Caption: Mechanism of action of this compound and its analogs.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of in vivo antitumor activity studies. The following is a typical protocol for a human tumor xenograft model in mice.

Human Tumor Xenograft Model Protocol

1. Cell Culture and Preparation:

  • Culture the selected human tumor cell line (e.g., a line with known sensitivity to this compound from in vitro studies) under standard conditions.

  • Harvest cells during the exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Ensure cell viability is above 95%.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Animal Grouping:

  • Monitor the mice 2-3 times per week for tumor growth.

  • Measure tumor dimensions using calipers and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

  • Prepare this compound and the novel analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compounds to the respective treatment groups via the desired route (e.g., intraperitoneal or oral gavage) at the predetermined doses and schedule.

  • Administer the vehicle alone to the control group.

5. Data Collection and Endpoint:

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Euthanize the mice and excise the tumors. Record the final tumor weight.

6. Statistical Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed differences between the treatment and control groups.

Experimental_Workflow cluster_workflow In Vivo Antitumor Activity Experimental Workflow A Cell Culture & Preparation B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization & Grouping C->D E Drug Administration (this compound, Analog, Vehicle) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Study Endpoint & Tumor Excision F->G H Data Analysis (TGI, Statistical Tests) G->H

Caption: A typical experimental workflow for in vivo studies.

References

Unraveling the Cellular Response: A Comparative Analysis of Gene Expression Profiles Induced by Streptonigrin and Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different DNA damaging agents is paramount in developing more effective and targeted cancer therapies. This guide provides a comprehensive comparison of the gene expression profiles of cells treated with Streptonigrin, a potent antitumor antibiotic, against other well-characterized DNA damaging agents: Doxorubicin, Etoposide, and Cisplatin. By examining the distinct and overlapping transcriptional signatures, we can gain deeper insights into their mechanisms of action, identify potential biomarkers for drug sensitivity, and inform the rational design of combination therapies.

This compound, an aminoquinone antibiotic, exerts its cytotoxic effects by complexing with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis. Its activity is also associated with the generation of reactive oxygen species (ROS), contributing to free radical-mediated cellular damage. In contrast, Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II. Etoposide, a podophyllotoxin derivative, also targets topoisomerase II, while Cisplatin, a platinum-based compound, forms DNA adducts, leading to strand breaks. While all four agents ultimately induce DNA damage and apoptosis, their distinct interactions with cellular machinery trigger unique signaling cascades and gene expression programs.

Comparative Analysis of Gene Expression Signatures

Functional Gene Category This compound Doxorubicin Etoposide Cisplatin
DNA Damage Response (DDR) Upregulation: ATM, ATR, BRCA1, GADD45A, CDKN1A (p21)Upregulation: ATM, ATR, BRCA1, GADD45A, CDKN1A (p21)Upregulation: ATM, ATR, CHEK1, CHEK2, GADD45A, CDKN1A (p21)Upregulation: ATM, ATR, BRCA1, XPC, ERCC1, GADD45A, CDKN1A (p21)
Cell Cycle Control Downregulation: CCNB1, CCNE1, CDK1, PLK1Downregulation: CCNB1, CCND1, CDK2, CDK4Downregulation: CCNB1, CDK1, AURKADownregulation: CCNB1, CCND1, CDK2
Apoptosis Upregulation: BAX, BAK1, CASP3, CASP9, PUMA, NOXAUpregulation: BAX, BAK1, CASP3, CASP9, FAS, TNFRSF10B (DR5)Upregulation: BAX, BAK1, CASP3, CASP8, BIDUpregulation: BAX, BAK1, CASP3, CASP9, APAF1
Oxidative Stress Response Strong Upregulation: HMOX1, NQO1, GCLC, GSRUpregulation: HMOX1, SOD2, GPX1Moderate Upregulation: HMOX1, NQO1Upregulation: HMOX1, MT1, MT2
Topoisomerase II Pathway Downregulation: TOP2A, TOP2B (feedback)Downregulation: TOP2A, TOP2B (feedback)Downregulation: TOP2A, TOP2B (feedback)Not a direct inhibitor
Wnt/β-catenin Signaling Downregulation: TCF/LEF target genes (e.g., MYC, CCND1)[1]No primary effect reportedNo primary effect reportedNo primary effect reported
STAT3 Signaling Inhibition of Phosphorylation: Downregulation of STAT3 target genes (e.g., BCL2, MCL1)[2]No primary effect reportedNo primary effect reportedNo primary effect reported

Experimental Protocols

To ensure reproducibility and enable fellow researchers to build upon these findings, detailed experimental methodologies are crucial. The following protocols represent a standard workflow for analyzing the gene expression profiles of cells treated with DNA damaging agents.

Cell Culture and Drug Treatment
  • Cell Line: Human cervical cancer (HeLa) or breast cancer (MCF-7) cells are commonly used and can be obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound, Doxorubicin, Etoposide, and Cisplatin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the respective drugs at their IC50 concentrations (previously determined by a cell viability assay like MTT or CellTiter-Glo) or a vehicle control (DMSO). Cells are typically treated for 24 hours.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with a high RNA Integrity Number (RIN > 8) are used for library preparation.

  • Library Preparation: RNA sequencing libraries are prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate paired-end reads.

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified using tools such as featureCounts or Salmon to generate a count matrix.

  • Differential Expression Analysis: Differential gene expression analysis between the drug-treated and control groups is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

  • Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes using tools like DAVID or g:Profiler to identify significantly affected biological processes and pathways.

Visualizing Cellular Responses: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.

DNA_Damage_Response_Pathway cluster_agents DNA Damaging Agents cluster_damage DNA Damage cluster_response Cellular Response This compound This compound DSB Double-Strand Breaks This compound->DSB ROS Reactive Oxygen Species This compound->ROS Doxorubicin Doxorubicin Doxorubicin->DSB Etoposide Etoposide Etoposide->DSB Cisplatin Cisplatin Adducts DNA Adducts Cisplatin->Adducts ATM_ATR ATM/ATR Activation DSB->ATM_ATR Adducts->ATM_ATR ROS->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: General DNA Damage Response Pathway.

Streptonigrin_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_stat STAT3 Pathway This compound This compound GSK3B GSK-3β This compound->GSK3B prevents inactivation pSTAT3 p-STAT3 This compound->pSTAT3 inhibits phosphorylation beta_catenin β-catenin GSK3B->beta_catenin promotes degradation TCF_LEF TCF/LEF Wnt_Target_Genes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Wnt_Target_Genes activates STAT3 STAT3 STAT3_Target_Genes Target Gene Expression (e.g., BCL2, MCL1) pSTAT3->STAT3_Target_Genes activates

Caption: Unique this compound Signaling Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Extraction & Sequencing cluster_data_analysis Data Analysis Seeding Cell Seeding Treatment Drug Treatment (24h) Seeding->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & Functional Enrichment Analysis DEA->Pathway_Analysis

Caption: Experimental Workflow for Transcriptomic Analysis.

Conclusion

This comparative guide highlights the distinct and shared aspects of the gene expression profiles induced by this compound and other prominent DNA damaging agents. While all converge on the activation of the DNA damage response and apoptotic pathways, this compound exhibits a unique signature characterized by a strong oxidative stress response and the modulation of the Wnt/β-catenin and STAT3 signaling pathways. These differences underscore the importance of a detailed molecular understanding of drug action for the development of personalized and more effective cancer treatments. Further research involving direct comparative transcriptomic analyses will be invaluable in refining our knowledge and unlocking the full therapeutic potential of these agents.

References

Unraveling the Side Effect Profiles of Streptonigrin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of the potent antitumor antibiotic Streptonigrin and its synthesized derivatives. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing key toxicities, and visualizes the underlying signaling pathways to inform future drug development efforts.

This compound, an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated significant antitumor and antibiotic properties. However, its clinical application has been hampered by severe side effects, leading to the cessation of its phase II clinical trials.[1] The primary toxicities observed include severe bone marrow depression, nausea, vomiting, diarrhea, and alopecia.[1][2] In response to these limitations, extensive research has focused on synthesizing this compound derivatives with the aim of reducing toxicity while preserving or enhancing therapeutic efficacy.[1] This guide offers a comparative analysis of the available data on the side effect profiles of this compound and its derivatives.

Comparative Analysis of Cytotoxicity

While comprehensive in vivo toxicity data for a wide range of this compound derivatives remains limited in publicly available literature, in vitro studies provide valuable insights into their comparative cytotoxicity. The following table summarizes the 50% inhibitory dose (ID50) values for this compound and a series of heterocyclic quinones, highlighting the significantly lower cytotoxicity of the latter.

CompoundCell LineID50 (µg/mL)Reference
This compoundMurine lymphoblastoma L5178Y0.0025[3]
8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dioneMurine lymphoblastoma L5178Y16
Indole quinone derivative (4,7-dihydro-2,3-dimethylindole-4,7-dione)Murine lymphoblastoma L5178Y80
Various quinoline and isoquinoline quinonesAvian myeloblastosis virus reverse transcriptase1 - 5

It is important to note that while these in vitro cytotoxicity data are informative, they may not directly correlate with the specific in vivo side effect profiles. For instance, the methyl ester of this compound has been reported to be less toxic in vivo while retaining antitumor effectiveness. Other derivatives such as demethylthis compound, this compound hydroxamic acid, and this compound hydrazide have also been developed with the goal of mitigating the severe side effects of the parent compound.

Experimental Protocols for Assessing Key Side Effects

To facilitate further research and standardized comparison, this section outlines detailed experimental protocols for evaluating the major toxicities associated with this compound and its derivatives.

Assessment of Bone Marrow Toxicity

Bone marrow suppression is a critical dose-limiting toxicity of this compound. The following protocol, adapted from established methods for evaluating hematopoietic toxicity, can be employed to assess this side effect in a murine model.

Experimental Workflow for Bone Marrow Toxicity Assessment

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Analysis animal_dosing Administer this compound or derivative to mice (e.g., C57BL/6) via intraperitoneal injection for a defined period (e.g., 7-14 days). bm_collection Euthanize mice and harvest femurs and tibias. Flush bone marrow with appropriate buffer (e.g., PBS with 2% FBS). animal_dosing->bm_collection blood_collection Collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis. animal_dosing->blood_collection cell_count Perform total bone marrow cell count using a hemocytometer. bm_collection->cell_count flow_cytometry Analyze hematopoietic stem and progenitor cell populations using flow cytometry with specific cell surface markers (e.g., Lineage, c-Kit, Sca-1). bm_collection->flow_cytometry cfu_assay Perform colony-forming unit (CFU) assays to assess the proliferation and differentiation potential of hematopoietic progenitors (CFU-GM, BFU-E, CFU-GEMM). bm_collection->cfu_assay histology Prepare bone marrow sections for histological examination (H&E staining) to assess cellularity and morphology. bm_collection->histology

Caption: Workflow for assessing bone marrow toxicity in mice.

Evaluation of Nausea and Vomiting (Emesis)

The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its emetic reflex, which is absent in rodents.

Experimental Workflow for Emesis Evaluation in Ferrets

G cluster_0 Acclimatization and Baseline cluster_1 Drug Administration and Observation cluster_2 Data Analysis acclimatization Acclimatize male ferrets to individual observation cages for at least 3 days. baseline Record baseline food and water consumption for 24 hours prior to drug administration. acclimatization->baseline dosing Administer this compound or derivative intravenously or intraperitoneally. baseline->dosing observation Continuously monitor animals via video recording for a specified period (e.g., 24-72 hours). dosing->observation emesis_quantification Quantify the number of retches and vomits. observation->emesis_quantification behavioral_analysis Analyze changes in behavior, food and water intake, and body weight. observation->behavioral_analysis

Caption: Workflow for evaluating emesis in ferrets.

Assessment of Alopecia

A murine model can be utilized to evaluate chemotherapy-induced alopecia.

Experimental Protocol for Alopecia Assessment in Mice

  • Animal Model: Use C57BL/6 mice at 7-8 weeks of age.

  • Hair Depilation: Depilate a defined area on the dorsum of the mice using waxing to synchronize the hair follicles in the anagen (growth) phase.

  • Drug Administration: Approximately 8-10 days after depilation, when the hair follicles are in the anagen VI stage, administer this compound or its derivative intraperitoneally.

  • Observation and Scoring: Visually score the degree of hair loss daily for at least 21 days using a standardized scoring system (e.g., 0 = no hair loss, 5 = complete hair loss).

  • Histological Analysis: Collect skin biopsies from the depilated area at various time points for histological examination (H&E staining) to assess hair follicle morphology and signs of dystrophy or apoptosis.

Signaling Pathways Implicated in Side Effects

Understanding the molecular mechanisms underlying the toxicities of this compound is crucial for the rational design of safer derivatives.

DNA Damage and Apoptosis Pathway

This compound's cytotoxicity is largely attributed to its ability to induce DNA damage. This process is initiated by the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety. The resulting oxidative stress leads to single and double-strand DNA breaks, which in turn activate DNA damage response pathways, ultimately leading to apoptosis. This compound also inhibits topoisomerase II, an enzyme essential for DNA replication and repair, further contributing to its genotoxicity.

G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros topoisomerase Topoisomerase II Inhibition This compound->topoisomerase dna_damage DNA Strand Breaks ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis topoisomerase->dna_damage

Caption: this compound-induced DNA damage and apoptosis pathway.

Chemotherapy-Induced Alopecia Pathway

The hair follicle is highly susceptible to chemotherapeutic agents due to the high proliferative rate of its matrix keratinocytes. DNA damage in these cells, induced by drugs like this compound, activates the p53 tumor suppressor protein. Activated p53 can then trigger apoptosis, leading to the premature termination of the anagen phase and subsequent hair loss.

G chemotherapy Chemotherapeutic Agent (e.g., this compound) dna_damage DNA Damage in Hair Follicle Keratinocytes chemotherapy->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax apoptosis Apoptosis of Keratinocytes bax->apoptosis hair_loss Hair Loss (Alopecia) apoptosis->hair_loss

Caption: p53-mediated pathway of chemotherapy-induced alopecia.

β-catenin/Tcf Signaling Pathway Inhibition

Recent studies have shown that this compound can also exert its effects by inhibiting the β-catenin/Tcf signaling pathway, which is often dysregulated in cancer. This compound has been shown to inhibit the formation of the β-catenin/Tcf-DNA complex, a critical step for the transcription of target genes involved in cell proliferation.

G This compound This compound beta_catenin_tcf β-catenin/Tcf Complex This compound->beta_catenin_tcf Inhibits complex formation with DNA dna DNA beta_catenin_tcf->dna Binds to transcription Target Gene Transcription dna->transcription Initiates proliferation Cell Proliferation transcription->proliferation

Caption: Inhibition of β-catenin/Tcf signaling by this compound.

Conclusion

The significant toxicity of this compound has been a major obstacle to its clinical use. The development of derivatives with improved safety profiles is a critical area of research. This guide provides a framework for the comparative assessment of these derivatives by summarizing available data, presenting standardized experimental protocols, and illustrating the key signaling pathways involved in the observed side effects. Further in-depth in vivo studies are essential to fully characterize the toxicity profiles of novel this compound analogs and to identify candidates with a favorable therapeutic index for future clinical development.

References

Validating Streptonigrin: A Comparative Guide for Studying DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Streptonigrin's performance as a tool for studying DNA repair pathways against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate tools for research in genetics, oncology, and drug discovery.

Introduction to this compound

This compound (SN), an aminoquinone antitumor antibiotic produced by Streptomyces flocculus, has long been a subject of interest in cancer research due to its potent cytotoxic effects. Beyond its therapeutic potential, its well-characterized ability to induce DNA damage makes it a valuable tool for investigating the intricate mechanisms of cellular DNA repair. This compound's complex mechanism of action, involving the generation of reactive oxygen species and interaction with topoisomerase II, results in a spectrum of DNA lesions, thereby activating multiple DNA repair pathways.

Mechanism of Action: How this compound Induces DNA Damage

This compound's genotoxicity is primarily mediated through a dual mechanism involving oxidative stress and topoisomerase II poisoning.

  • Generation of Reactive Oxygen Species (ROS): this compound undergoes intracellular reduction to a semiquinone radical. In the presence of molecular oxygen and metal ions like iron and copper, this radical participates in a futile redox cycle, generating superoxide anions and hydroxyl radicals. These highly reactive species attack the sugar-phosphate backbone and bases of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).

  • Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands that the enzyme transiently cleaves. This results in the accumulation of protein-linked DNA breaks, which can be converted into DSBs during DNA replication or transcription. This mode of action is distinct from some other topoisomerase poisons as this compound is a non-intercalative agent.[1]

The combination of oxidative damage and topoisomerase II inhibition makes this compound a potent inducer of complex DNA damage, activating a broad cellular response and making it a useful tool to probe various DNA repair pathways.

Streptonigrin_Mechanism This compound This compound Reductases Cellular Reductases This compound->Reductases TopoII Topoisomerase II This compound->TopoII Semiquinone Semiquinone Radical Reductases->Semiquinone Oxygen O₂ Semiquinone->Oxygen Fe²⁺/Cu²⁺ ROS Reactive Oxygen Species (ROS) Oxygen->ROS DNA DNA ROS->DNA Oxidative Damage SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB Repair_Pathways Activation of DNA Repair Pathways SSB->Repair_Pathways DSB->Repair_Pathways TopoII->DNA TopoII_Complex Stabilized Topo II- DNA Cleavage Complex TopoII->TopoII_Complex Inhibition of re-ligation Replication_Transcription Replication/ Transcription TopoII_Complex->Replication_Transcription Replication_Transcription->DSB

Figure 1. Mechanism of this compound-induced DNA damage.

Comparison with Alternative DNA Damaging Agents

This compound's utility as a research tool can be best understood by comparing it to other commonly used DNA damaging agents. The choice of agent depends on the specific DNA repair pathway being investigated.

FeatureThis compoundEtoposideBleomycin
Primary Mechanism ROS generation & Topoisomerase II poisoningTopoisomerase II poisoningOxidative damage (ROS generation)
Primary DNA Lesions SSBs, DSBs, base damageDSBs, SSBsSSBs, DSBs, abasic sites
Metal Ion Dependence Yes (Iron, Copper)NoYes (Iron)
Intercalation NoNoYes
Cell Cycle Specificity S and G2 phasesS and G2 phasesPrimarily G2 phase
Key Research Applications Studying oxidative stress response, topoisomerase II-mediated repair, and complex DNA damage repair.Investigating DSB repair (NHEJ and HR), topoisomerase II function.Studying SSB and DSB repair, particularly base excision repair (BER).
Etoposide

Etoposide is a widely used topoisomerase II poison that, like this compound, stabilizes the topoisomerase II-DNA cleavage complex, leading to DSBs.[2][3] However, Etoposide's primary mechanism does not involve the generation of ROS, making it a more specific tool for studying the cellular response to topoisomerase II-mediated DNA damage and subsequent DSB repair pathways like non-homologous end joining (NHEJ) and homologous recombination (HR). The cleavage activity of this compound is comparable to Etoposide at low concentrations (≤10 µM) but is about one-third lower at higher concentrations (≥250 µM).[1]

Bleomycin

Bleomycin is a glycopeptide antibiotic that induces DNA strand breaks through the generation of ROS, in a manner dependent on the presence of metal ions like iron.[4] It intercalates into the DNA minor groove, and upon activation, abstracts a hydrogen atom from the deoxyribose backbone, leading to both SSBs and DSBs. Unlike this compound, Bleomycin does not directly inhibit topoisomerase II. This makes it a more specific tool for studying the repair of oxidative DNA damage, particularly the base excision repair (BER) pathway for single-strand breaks.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Etoposide, and Bleomycin in various cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and assay method.

Cell LineThis compound IC50 (µM)Etoposide IC50 (µM)Bleomycin IC50 (µM)Reference
A549 (Lung Carcinoma) Not widely reported3.49 (72h)Not widely reported
MCF-7 (Breast Carcinoma) Not widely reported~150 (24h)Not widely reported
HeLa (Cervical Cancer) Not widely reportedNot widely reported48.2 (72h)
HL-60 (Leukemia) Not widely reportedNot widely reported65.8 (72h)
HCT116 (Colon Carcinoma) Not widely reportedNot widely reportedNot widely reported

Data for this compound IC50 values are not as readily available in recent literature compared to more commonly used chemotherapeutics, highlighting a gap in comparative quantitative analysis.

Experimental Protocols

The following are detailed protocols for key experiments used to study DNA damage and repair induced by agents like this compound.

Alkaline Comet Assay for Detection of DNA Strand Breaks

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Materials:

  • This compound (or other DNA damaging agent)

  • Cultured cells

  • Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentrations of this compound for the specified duration. Include a negative (untreated) and positive (e.g., H₂O₂) control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of LMA at 37°C. Pipette the mixture onto a comet assay slide pre-coated with NMA. Cover with a coverslip and allow to solidify at 4°C for 10 minutes.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer. Stain the slides with a suitable DNA stain.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze images using appropriate software to quantify DNA damage.

Comet_Assay_Workflow cluster_protocol Alkaline Comet Assay Workflow A Cell Treatment with This compound B Harvest and Suspend Cells A->B C Embed Cells in Low Melting Agarose on Slide B->C D Cell Lysis (Detergent, High Salt) C->D E Alkaline Unwinding (pH > 13) D->E F Electrophoresis E->F G Neutralization and Staining F->G H Fluorescence Microscopy and Analysis G->H

Figure 2. Experimental workflow for the Alkaline Comet Assay.

Immunofluorescence Staining for γH2AX Foci

Phosphorylation of the histone variant H2AX (to form γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence detection of γH2AX foci is a standard method for quantifying DSBs.

Materials:

  • Cells grown on coverslips

  • This compound (or other DNA damaging agent)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with this compound as required.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DSBs.

Logical Comparison of DNA Damaging Agents for Repair Studies

The selection of a DNA damaging agent should be guided by the specific research question. The following diagram illustrates a decision-making process for choosing between this compound and its alternatives.

Agent_Selection Start Start: Choose a DNA Damaging Agent Question1 Primary Research Question? Start->Question1 Path_ROS Oxidative Damage and BER Question1->Path_ROS Oxidative Stress Path_DSB DSB Repair (NHEJ, HR) Question1->Path_DSB Topo II-mediated DSBs Path_Complex Complex DNA Damage/ Multiple Pathways Question1->Path_Complex Combined Oxidative & Topo II Damage Tool_Bleo Use Bleomycin Path_ROS->Tool_Bleo Tool_Etop Use Etoposide Path_DSB->Tool_Etop Tool_Strep Use this compound Path_Complex->Tool_Strep

Figure 3. Decision tree for selecting a DNA damaging agent.

Conclusion

This compound is a potent and versatile tool for studying DNA repair, particularly for investigating the cellular response to complex DNA damage involving both oxidative stress and topoisomerase II-mediated lesions. Its dual mechanism of action provides a unique advantage for studying the interplay between different DNA repair pathways. However, for researchers wishing to isolate specific types of damage, agents like Etoposide (for topoisomerase II-mediated DSBs) or Bleomycin (for oxidative strand breaks) may offer greater specificity. The choice of agent should be carefully considered based on the specific aims of the study. The protocols provided in this guide offer a starting point for the quantitative assessment of DNA damage and repair in response to these agents.

References

How does the stability of synthetic Streptonigrin compare to the natural product

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is critical for its reliable application in experimental and therapeutic settings. This guide provides a comprehensive comparison of the stability profiles of synthetic versus natural streptonigrin, supported by established experimental protocols for stability assessment.

This compound, a potent aminoquinone antibiotic with antitumor properties, is naturally produced by the bacterium Streptomyces flocculus.[1][2] It has also been the subject of extensive research in synthetic organic chemistry, leading to its successful total synthesis.[2][3][4] A crucial question for researchers is whether the synthetic version of this complex molecule exhibits a stability profile comparable to its natural counterpart.

From a chemical standpoint, a synthetically produced small molecule that is structurally identical to the natural product should possess the same intrinsic stability. Any observed differences in stability between batches of natural and synthetic this compound would likely arise from the profile of impurities, rather than the active molecule itself. Natural preparations may contain residual media components or related secondary metabolites, while synthetic preparations might have trace amounts of reagents, solvents, or stereoisomers.

Given the absence of direct comparative studies in peer-reviewed literature, this guide will focus on the established methodologies for assessing the stability of any this compound sample, whether from natural or synthetic origin. These "forced degradation" or "stress testing" studies are fundamental in pharmaceutical development to identify potential degradation products and establish a stability-indicating analytical method.

Quantitative Stability Data: Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation pathways. The following table outlines the standard conditions for such a study, which would be applicable to both synthetic and natural this compound. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Typical Protocol Purpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature or heated (e.g., 60°C)To assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature or heated (e.g., 60°C)To assess stability in alkaline environments.
Oxidation 3-30% H₂O₂, room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Stress Solid-state heating (e.g., 60-80°C) or in solutionTo determine the impact of high temperatures on stability.
Photostability Exposure to a combination of UV and visible light (e.g., ICH Q1B option 2)To assess degradation upon exposure to light.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are protocols for conducting forced degradation studies and analyzing the results.

1. Preparation of this compound Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of organic solvent and water. The choice of solvent should ensure the solubility of this compound and be compatible with the stress conditions.

2. Forced Degradation Procedures:

  • Hydrolysis: The this compound stock solution is diluted with acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions to a final concentration (e.g., 100 µg/mL). These solutions are then incubated at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Samples are taken at various time points, neutralized if necessary, and diluted for analysis.

  • Oxidation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature for a set duration. Samples are withdrawn periodically for analysis.

  • Thermal Degradation: A sample of solid this compound is placed in a thermostatically controlled oven. For degradation in solution, the stock solution is heated at a specified temperature. Samples are collected at intervals.

  • Photostability Testing: The this compound solution is exposed to a light source as specified by ICH Q1B guidelines. A control sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same conditions. Both samples are then analyzed.

3. Analytical Method for Stability Indication: A stability-indicating analytical method is required to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common technique.

  • Method: A reverse-phase HPLC method using a C18 column is typically developed.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., 248 nm or 375-380 nm in methanol).

  • Validation: The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately quantify the decrease in the active compound and the increase in degradation products.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the typical workflow for a forced degradation study, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) samples Aliquot for each stress condition stock->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (Solid, 80°C) photo Photostability (ICH Q1B) hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Quantify Degradation & Identify Products hplc->data report Generate Stability Profile data->report

Forced degradation study workflow.

Mechanism of Action: A Pathway to Biological Degradation

The stability of this compound is intrinsically linked to its mechanism of action, which involves the generation of reactive oxygen species (ROS) that lead to DNA damage. This process represents a form of biological degradation of the molecule's therapeutic target.

G This compound This compound semiquinone Semiquinone Radical This compound->semiquinone Reduction reductase Cellular Reductases (e.g., NAD(P)H) reductase->semiquinone semiquinone->this compound Reoxidation superoxide Superoxide Radical (O2•-) semiquinone->superoxide oxygen Molecular Oxygen (O2) oxygen->superoxide ros Other ROS (e.g., •OH via Fenton Reaction) superoxide->ros damage DNA Strand Breaks & Cell Death ros->damage dna Cellular DNA dna->damage

Redox cycling of this compound leading to DNA damage.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of potent compounds like Streptonigrin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work. Adherence to these protocols is critical due to the high cytotoxicity of this compound.[]

This compound is a highly toxic compound and should be handled with extreme care.[] It is classified as "Fatal if swallowed" (Acute Toxicity - Oral, Category 1 or 2).[2][3][4] Therefore, strict adherence to safety protocols is essential to prevent exposure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. Below is a summary of the recommended PPE for various handling scenarios.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standards.Prevents skin contact with the highly cytotoxic agent. Double-gloving provides an extra layer of protection, and the outer glove can be removed immediately in case of contamination.
Eye Protection Safety goggles with side-shields or a face shield.Protects eyes from splashes or aerosols of the compound.
Body Protection A disposable, solid-front, back-closing, long-sleeved gown made of a low-permeability fabric with tight-fitting cuffs.Shields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or if there is a risk of aerosol generation.Prevents inhalation of the potent compound.
Foot Protection Disposable shoe covers should be worn over laboratory shoes.Prevents the tracking of contamination out of the designated handling area.

Operational Plan for Handling this compound

A meticulous, step-by-step approach is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Reconstitution:

  • All work with this compound, especially with the solid form, must be conducted in a designated area such as a certified chemical fume hood or a biological safety cabinet to prevent the formation and spread of dust and aerosols.

  • Before beginning any work, ensure that all necessary PPE is worn correctly.

  • When reconstituting the lyophilized powder, slowly add the solvent to the vial to minimize frothing or aerosol generation. A stock solution can be made by dissolving this compound in a 1:1 solution of chloroform and methanol to a concentration of approximately 2 mg/ml.

  • The reconstituted solution should be clearly labeled with the compound name, concentration, date of preparation, and hazard symbols.

2. Storage:

  • This compound powder should be stored at -20°C.

  • Solutions of this compound in solvent should be stored at -80°C.

  • All containers must be tightly sealed and correctly labeled.

  • Store in a locked, designated area with restricted access.

3. First Aid Measures:

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration as needed. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to others.

  • Waste Segregation: All materials that have come into contact with this compound, including vials, pipette tips, gloves, gowns, and absorbent pads, must be considered hazardous waste.

  • Containment: Collect all contaminated waste in designated, leak-proof, and clearly labeled hazardous waste containers.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste. This typically involves incineration at an approved waste disposal facility. Do not dispose of this compound waste down the drain or in regular trash.

Emergency Spill Response

In the event of a spill, a clear and immediate response is crucial to contain the contamination and mitigate exposure risks.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_prep Assessment & Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_disposal_and_reporting Disposal & Reporting Evacuate Evacuate Area Alert Alert Others & Secure Area Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean Area with Decontaminating Solution Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.